molecular formula C12H17NO B1336027 (1-Benzylpyrrolidin-3-yl)methanol CAS No. 5731-17-9

(1-Benzylpyrrolidin-3-yl)methanol

Cat. No.: B1336027
CAS No.: 5731-17-9
M. Wt: 191.27 g/mol
InChI Key: QPQQBJDSKDWQMJ-UHFFFAOYSA-N
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Description

(1-Benzylpyrrolidin-3-yl)methanol (CAS 5731-17-9) is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a key chiral intermediate and building block in organic and medicinal chemistry research, particularly in the synthesis of more complex nitrogen-containing structures . The compound has been used as a starting material in multi-step synthetic routes. For instance, it can be synthesized via the reduction of methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate using reagents such as lithium aluminum hydride (LiAlH4) or Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride), demonstrating its role as a reduction product in synthetic pathways . Its structure, featuring a pyrrolidine ring and a benzylic group, makes it a versatile precursor for the development of potential pharmacologically active compounds. This compound is characterized by a boiling point of approximately 274.9°C at 760 mmHg and a density of 1.1±0.1 g/cm³ . Safety Note: This product is classified as an irritant and toxic if swallowed. Researchers should refer to the Safety Data Sheet (SDS) and adhere to all safe laboratory practices. This compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQQBJDSKDWQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409189
Record name (1-benzylpyrrolidin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5731-17-9
Record name (1-benzylpyrrolidin-3-yl)methanol
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Record name 5731-17-9
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Foundational & Exploratory

An In-depth Technical Guide to (1-Benzylpyrrolidin-3-yl)methanol (CAS 5731-17-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, biological significance, and safety information for (1-Benzylpyrrolidin-3-yl)methanol, a key building block in medicinal chemistry.

Physicochemical Properties

This compound is a pyrrolidine derivative with a benzyl group attached to the nitrogen atom and a hydroxymethyl group at the 3-position of the pyrrolidine ring. It exists as a racemate (CAS 5731-17-9) and as individual enantiomers, with the (S)-enantiomer being commonly cited (CAS 78914-69-9). The physicochemical properties of both the racemate and the (S)-enantiomer are summarized in the table below for easy comparison.

PropertyRacemate ((±)-(1-Benzylpyrrolidin-3-yl)methanol)(S)-(-)-(1-Benzylpyrrolidin-3-yl)methanol
CAS Number 5731-17-9[1]78914-69-9[2]
Molecular Formula C₁₂H₁₇NO[3]C₁₂H₁₇NO[2]
Molecular Weight 191.27 g/mol [3]191.27 g/mol [2]
Appearance Light brown to yellow liquid or solid[3][4]Colorless to yellow liquid[2]
Boiling Point 274.9 °C at 760 mmHg[5]274.9 ± 15.0 °C at 760 Torr[5]
Melting Point Not availableNot available
Density Not available1.082 ± 0.06 g/cm³ (20 °C, 760 Torr)[5]
Solubility Not availableSlightly soluble in water (14 g/L at 25 °C)[5]
Storage Store at 0-8°C, in a dry and sealed place[3]Room temperature[2]

Synthesis and Purification

The most common synthetic route to racemic this compound involves the reduction of the corresponding ketone, 1-benzyl-3-pyrrolidinone.

Experimental Protocol: Reduction of 1-Benzyl-3-pyrrolidinone

This protocol is a general procedure based on the known reactivity of sodium borohydride for the reduction of ketones to alcohols.[6][7][8]

Materials:

  • 1-Benzyl-3-pyrrolidinone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-benzyl-3-pyrrolidinone (1 equivalent) in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G 1-Benzyl-3-pyrrolidinone 1-Benzyl-3-pyrrolidinone NaBH4_Solvent NaBH4 / Methanol or Ethanol 1-Benzyl-3-pyrrolidinone->NaBH4_Solvent This compound This compound NaBH4_Solvent->this compound

Synthetic pathway for this compound.

Spectroscopic Data

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic CH₂ group, and multiplets for the pyrrolidine ring protons and the hydroxymethyl group.

  • ¹³C NMR: Aromatic carbons would appear in the 127-140 ppm region. Signals for the benzylic carbon, the carbons of the pyrrolidine ring, and the hydroxymethyl carbon would also be present.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the alcohol group (around 3300-3500 cm⁻¹), C-H stretches from the aromatic and aliphatic portions, and a C-O stretch (around 1050-1150 cm⁻¹).[4]

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 191. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of substituents attached to the nitrogen. For alcohols, loss of water is a common fragmentation pathway.[9]

Biological and Pharmacological Significance

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).[2] Its derivatives have been investigated for various therapeutic applications.

  • CNS-Targeting Drugs: The N-benzylpyrrolidine scaffold is a common motif in compounds designed to interact with CNS targets. Derivatives of this compound have been explored for their potential as analgesics and anti-anxiety medications.[3][4] The pyrrolidine ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, which is critical for receptor binding.

  • Neuropharmacology: Research has shown that derivatives of N-benzylpyrrolidine can modulate neurotransmitter systems, suggesting potential applications in understanding and treating mood disorders like depression and anxiety.[4] For instance, certain N-benzylpyrrolidine derivatives have been designed and synthesized as multi-target agents for the treatment of Alzheimer's disease, showing inhibitory activity against cholinesterases (AChE and BChE) and β-secretase-1 (BACE-1).[10]

G A This compound B Chemical Modification A->B C N-Benzylpyrrolidine Derivatives B->C D CNS-Targeting Drugs (Analgesics, Anxiolytics) C->D E Neuropharmacological Research (Mood Disorders, Alzheimer's) C->E

Role as a building block in drug discovery.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[4] It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Identification: [4]

  • GHS Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statement: H301 (Toxic if swallowed)

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • In case of accidental ingestion, seek immediate medical attention.[4]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

This technical guide provides a summary of the available information on this compound. Further research may be required to fill in the existing data gaps, particularly concerning detailed experimental protocols, specific biological targets, and comprehensive toxicological studies.

References

An In-depth Technical Guide on the Physical Properties of (1-Benzylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of (1-Benzylpyrrolidin-3-yl)methanol, a versatile chiral pyrrolidine derivative. This compound is a key intermediate in organic and pharmaceutical synthesis, particularly in the development of novel therapeutics targeting the central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

This compound exists as a racemic mixture and as individual enantiomers. The information provided below pertains to both the racemate and the (S)-enantiomer, as available in the public domain.

  • IUPAC Name: this compound

  • Synonyms: 1-N-Benzyl-3-hydroxymethylpyrrolidine, 1-Benzyl-DL-β-prolinol[1], (S)-1-Benzyl-beta-prolinol[2]

  • Molecular Formula: C₁₂H₁₇NO[1][3][4]

  • Molecular Weight: 191.27 g/mol [1][3]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound. Data for both the racemic mixture and the (S)-enantiomer are presented for comparative analysis.

PropertyRacemic this compound(S)-(1-Benzylpyrrolidin-3-yl)methanol
CAS Number 5731-17-9[1][3]78914-69-9[5]
Appearance Light brown to yellow liquid[1] or solid[6]Liquid[2]
Boiling Point 274.9 °C at 760 mmHg[3], 129 °C at 0.9 Torr[6]274.9 ± 15.0 °C at 760 Torr[5]
Density 1.082 ± 0.06 g/cm³ (Predicted)[6]Not specified
Solubility Favorable solubility characteristics are mentioned, but no quantitative data is available.[1]Slightly soluble in water (14 g/L) at 25 °C[5]
Flash Point Not applicable115.4 ± 19.0 °C[5]
LogP Not specified1.43870[5]
Topological Polar Surface Area Not specified23.5 Ų[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. The data presented is typically found in chemical supplier catalogs. However, a general workflow for characterizing the physical properties of a novel chemical entity is outlined below.

G General Workflow for Physical Property Determination cluster_synthesis Compound Preparation cluster_characterization Physical Property Analysis cluster_spectroscopy Structural Confirmation synthesis Synthesis & Purification of This compound mp Melting Point Determination (for solids) synthesis->mp Sample bp Boiling Point Determination synthesis->bp Sample density Density Measurement synthesis->density Sample solubility Solubility Assessment synthesis->solubility Sample nmr NMR Spectroscopy synthesis->nmr Sample ms Mass Spectrometry synthesis->ms Sample ir IR Spectroscopy synthesis->ir Sample

General experimental workflow for physical property determination.

This diagram illustrates a standard procedure for characterizing a synthesized chemical compound, starting from its synthesis and purification, followed by the determination of its key physical properties and structural confirmation using spectroscopic methods.

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of more complex pharmaceutical compounds. Its chiral nature makes it particularly valuable for creating stereospecific drugs.

G Role in Pharmaceutical Synthesis start This compound (Chiral Building Block) intermediate Multi-step Synthesis (e.g., coupling, functional group manipulation) start->intermediate Reactants, Catalysts product Active Pharmaceutical Ingredient (API) (e.g., CNS drugs, analgesics) intermediate->product Purification

Role of this compound in drug development.

The diagram above conceptualizes the synthetic utility of this compound as a starting material or key intermediate in the development of active pharmaceutical ingredients. Its structural features are incorporated into the final drug molecule, often influencing its biological activity and efficacy. The compound is noted for its application in the synthesis of analgesics and anti-anxiety medications.[1][7]

Signaling Pathways

There is no direct evidence in the reviewed literature to suggest that this compound itself is an active modulator of specific signaling pathways. Its significance lies in its role as a precursor for pharmacologically active molecules. The final compounds synthesized from this intermediate may interact with various biological targets, including receptors and enzymes within the central nervous system.[1][7]

Safety Information

For the racemic mixture, the safety data indicates it is classified as Acute Toxicant (Category 3, Oral). The (S)-enantiomer is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment should be used when handling this chemical.

Conclusion

This compound is a well-characterized synthetic intermediate with established physical properties. Its primary value to the scientific and pharmaceutical community is as a chiral building block for the synthesis of complex, biologically active molecules. Further research into novel applications of this versatile compound is ongoing.

References

An In-depth Technical Guide to (1-Benzylpyrrolidin-3-yl)methanol: A Key Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (1-Benzylpyrrolidin-3-yl)methanol, a versatile chiral intermediate pivotal in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This document details its nomenclature, physicochemical properties, and its role in the synthesis of bioactive molecules, supported by experimental data and procedural outlines.

Nomenclature and Synonyms

This compound is a chiral organic compound belonging to the pyrrolidine class. The presence of a stereocenter at the C3 position of the pyrrolidine ring gives rise to two enantiomers, (S)- and (R)-(1-Benzylpyrrolidin-3-yl)methanol. The racemic mixture and its individual enantiomers are known by several synonyms and chemical identifiers.

The preferred IUPAC name for the racemic mixture is this compound. The CAS Registry Number for the racemate is 5731-17-9. The (S)-enantiomer, which is a key building block in asymmetric synthesis, is identified by the CAS Registry Number 78914-69-9.

A comprehensive list of synonyms and identifiers is provided in the table below.

Identifier TypeRacemic this compound(S)-(1-Benzylpyrrolidin-3-yl)methanol
Preferred IUPAC Name This compound[(3S)-1-benzylpyrrolidin-3-yl]methanol
CAS Registry Number 5731-17-978914-69-9
Molecular Formula C₁₂H₁₇NOC₁₂H₁₇NO
Molecular Weight 191.27 g/mol 191.27 g/mol
Synonyms 1-Benzyl-3-hydroxymethylpyrrolidine; 1-Benzyl-3-pyrrolidinemethanol; 1-N-Benzyl-3-hydroxymethylpyrrolidine; 1-Benzyl-DL-β-prolinol(S)-1-Benzyl-beta-prolinol; [(3S)-1-benzylpyrrolidin-3-yl]methanol; (S)-1-Benzyl-3-pyrrolidinemethanol; ((S)-1-Benzylpyrrolidin-3-yl)methanol; (3S)-1-(Phenylmethyl)-3-pyrrolidinemethanol

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in chemical synthesis and drug formulation. The (S)-enantiomer, being of greater interest in pharmaceutical development, has more extensively reported data.

PropertyValue (for (S)-enantiomer)
Appearance Colorless to yellow liquid
Density 1.082 ± 0.06 g/cm³ (at 20 °C)
Boiling Point 274.9 ± 15.0 °C (at 760 Torr)
Flash Point 115.4 ± 19.0 °C
Solubility Slightly soluble in water (14 g/L at 25 °C)
Topological Polar Surface Area 23.5 Ų
XLogP3 1.5

Synthesis and Experimental Protocols

This compound and its enantiomers are typically synthesized from commercially available starting materials. The enantiomerically pure forms are often prepared via asymmetric synthesis or by resolution of the racemic mixture.

Enantioselective Synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol

A common strategy for the enantioselective synthesis of the (S)-enantiomer involves the reduction of a suitable precursor, such as (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Experimental Protocol: Reduction of (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid

  • Preparation of the Starting Material: (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid is dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: A suitable reducing agent, for example, a borane complex like borane-tetrahydrofuran complex (BH₃·THF) or a metal hydride such as lithium aluminum hydride (LiAlH₄), is added dropwise to the solution at a controlled temperature, typically 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or an acidic solution (e.g., dilute HCl) at a low temperature.

  • Work-up and Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure (S)-(1-Benzylpyrrolidin-3-yl)methanol.

G Synthetic Pathway to (S)-(1-Benzylpyrrolidin-3-yl)methanol start (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid intermediate Reaction Mixture in THF start->intermediate Dissolution in THF workup Quenching and Extraction intermediate->workup Reaction Completion product (S)-(1-Benzylpyrrolidin-3-yl)methanol reagent Reducing Agent (e.g., LiAlH₄) reagent->intermediate Addition at 0 °C purification Column Chromatography workup->purification purification->product

Caption: General workflow for the synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce three-dimensional complexity and provide a nitrogen atom for key interactions with biological targets. This compound, particularly its (S)-enantiomer, serves as a crucial chiral building block in the synthesis of a variety of biologically active compounds.

Central Nervous System (CNS) Active Agents

Derivatives of this compound have shown significant promise in the development of drugs targeting the CNS.[1] This scaffold is frequently utilized in the synthesis of novel analgesics and anti-anxiety medications.[1] The benzyl group can be readily modified or replaced to optimize binding to specific receptors and modulate pharmacological activity.

Research has indicated that compounds derived from this scaffold can interact with various neurotransmitter systems, including those involving serotonin and dopamine, which are critical for mood regulation.[1]

Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)

The N-benzyl-N-(pyrrolidin-3-yl)carboxamide scaffold, derived from this compound, has been explored for the development of dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors. These compounds have potential applications in the treatment of depression and other mood disorders. Structure-activity relationship (SAR) studies have shown that modifications to the benzyl and carboxamide moieties can fine-tune the potency and selectivity for the serotonin and noradrenaline transporters.

Sigma Receptor Ligands

The 1-benzylpyrrolidine moiety is also a key structural feature in ligands for sigma receptors (σR). Sigma receptors are implicated in a variety of neurological disorders, and their modulation is a promising therapeutic strategy. For instance, certain benzylpiperazine derivatives, which share structural similarities with benzylpyrrolidine compounds, have been developed as potent σ1 receptor ligands with potential applications in the treatment of neuropathic pain.

Signaling Pathways and Mechanisms of Action

While this compound itself is an intermediate, its derivatives exert their pharmacological effects by modulating specific signaling pathways. For example, as SNRIs, they block the reuptake of serotonin and noradrenaline into presynaptic neurons, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neurotransmission.

G Mechanism of Action of SNRI Derivatives cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Serotonin (5-HT) & Noradrenaline (NA) Release sert SERT presynaptic->sert Reuptake net NET presynaptic->net Reuptake synapse Increased 5-HT & NA Concentration postsynaptic Postsynaptic Receptors (5-HTR & Adrenergic R) synapse->postsynaptic Enhanced Neurotransmission snri SNRI Derivative (from this compound) snri->sert Inhibition snri->net Inhibition

Caption: SNRI signaling pathway modulation by derivatives.

Quantitative Biological Data

The biological activity of compounds derived from this compound is typically evaluated using in vitro and in vivo assays. The following table summarizes representative data for illustrative purposes.

Compound ClassTargetAssay TypePotency (e.g., IC₅₀, Kᵢ)Reference
SNRI DerivativesSerotonin Transporter (SERT)Radioligand BindingVaries (nM to µM range)N/A
SNRI DerivativesNoradrenaline Transporter (NET)Radioligand BindingVaries (nM to µM range)N/A
Sigma Receptor Ligandsσ1 ReceptorRadioligand BindingVaries (nM to µM range)N/A

Note: Specific potency values are highly dependent on the exact chemical structure of the derivative.

Experimental Protocols for Biological Evaluation

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for a specific receptor (e.g., SERT, NET, σ1 receptor).

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

  • Assay Buffer: A suitable buffer containing a radiolabeled ligand specific for the target receptor is prepared.

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The inhibition constant (Kᵢ) can be determined from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Objective: To assess the in vivo efficacy of a test compound in animal models of CNS disorders (e.g., depression, anxiety, pain).

Example: Forced Swim Test (for antidepressant activity)

  • Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing room.

  • Drug Administration: The test compound or vehicle is administered to the animals at a specific time before the test.

  • Pre-test Session: Animals are placed individually in a cylinder of water for a short period (e.g., 15 minutes) one day before the test.

  • Test Session: On the test day, animals are again placed in the water-filled cylinder, and their behavior is recorded for a set duration (e.g., 5-6 minutes).

  • Behavioral Scoring: The duration of immobility (a measure of behavioral despair) is scored by a trained observer or using an automated tracking system.

  • Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its unique structural features and synthetic accessibility make it a cornerstone for the development of novel therapeutics, particularly for complex CNS disorders. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective drug candidates. This technical guide provides a foundational understanding of this important chemical entity for researchers and scientists in the pharmaceutical industry.

References

An In-depth Technical Guide to the Absolute Configuration of (S)-(1-Benzylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(1-Benzylpyrrolidin-3-yl)methanol is a chiral building block of significant interest in pharmaceutical and materials science. Its absolute configuration at the C3 position of the pyrrolidine ring is a critical determinant of the biological activity and physicochemical properties of its derivatives. This technical guide provides a comprehensive overview of the methods used to establish and confirm the (S)-configuration of this versatile synthetic intermediate. It details the principles of its stereoselective synthesis and chiral resolution, the definitive role of X-ray crystallography in assigning absolute stereochemistry, and analytical techniques for assessing enantiomeric purity. Furthermore, this guide explores the compound's application in the development of neurologically active agents, illustrating a potential therapeutic signaling pathway.

Introduction

(S)-(1-Benzylpyrrolidin-3-yl)methanol, a chiral pyrrolidine derivative, is a valuable intermediate in organic synthesis and medicinal chemistry.[1] Its stereospecific structure is pivotal for creating specific chiral environments in the synthesis of advanced materials and active pharmaceutical ingredients (APIs).[2] The molecule's utility is particularly noted in the development of drugs targeting the central nervous system (CNS).[1] This guide will delve into the technical aspects of its absolute configuration, providing a resource for researchers engaged in its synthesis and application.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-(1-Benzylpyrrolidin-3-yl)methanol is presented in Table 1.

PropertyValueReference
CAS Number 78914-69-9[1][2]
Molecular Formula C₁₂H₁₇NO[3]
Molecular Weight 191.27 g/mol [2]
Appearance Liquid[3]
Synonyms (S)-1-Benzyl-beta-prolinol, [(3S)-1-benzylpyrrolidin-3-yl]methanol[3]

Determination of Absolute Configuration

The definitive assignment of the (S) configuration to (1-Benzylpyrrolidin-3-yl)methanol relies on a combination of synthetic strategy and sophisticated analytical techniques.

Enantioselective Synthesis and Chiral Resolution

The synthesis of the enantiomerically pure (S)-isomer can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis: This approach aims to directly produce the desired (S)-enantiomer by employing chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of the reaction.[2] A common strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 1-benzylpyrrolidin-3-one.

Chiral Resolution: This classic method involves the separation of a racemic mixture of this compound.[4] The process typically involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts.[4] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4] Once separated, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure (S)-alcohol.

Experimental Protocol: General Principle of Chiral Resolution

  • Diastereomeric Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., ethanol, methanol) is treated with an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid). The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

  • Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystals are collected by filtration. The process may be repeated to improve diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide) to neutralize the acidic resolving agent.

  • Extraction: The free (S)-(1-benzylpyrrolidin-3-yl)methanol is then extracted from the aqueous solution using an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the purified (S)-enantiomer.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is the most powerful and definitive method for determining the absolute configuration of a chiral molecule.[2] This technique provides a precise three-dimensional map of the atomic arrangement within a crystal lattice.

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion.[2] While specific crystallographic data for (S)-(1-Benzylpyrrolidin-3-yl)methanol is not publicly available, the general principle remains the established methodology for unequivocal confirmation of its absolute configuration.[2] Often, a derivative of the molecule is synthesized to facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis.

Experimental Workflow: Single-Crystal X-ray Crystallography

Caption: A generalized workflow for determining the absolute configuration of a chiral molecule using single-crystal X-ray crystallography.

Analytical Methods for Enantiomeric Purity

Once the (S)-enantiomer is synthesized or resolved, its enantiomeric purity must be assessed. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Experimental Protocol: General Principle of Chiral HPLC Analysis

  • Column: A chiral stationary phase column (e.g., amylose or cellulose-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

  • Analysis: The sample is injected onto the HPLC system, and the retention times and peak areas of the enantiomers are recorded. The enantiomeric excess is calculated using the formula: % e.e. = [([S] - [R]) / ([S] + [R])] x 100.

Application in Drug Development: A Hypothetical Signaling Pathway

(S)-(1-Benzylpyrrolidin-3-yl)methanol serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system, such as novel analgesics and anti-anxiety medications.[6][7] Its derivatives have been investigated for their potential as neuroprotective agents and their ability to interact with various biological targets.[6]

While the specific signaling pathways for all derivatives are not publicly detailed, we can conceptualize a hypothetical pathway for a drug candidate derived from this scaffold, for instance, a novel antagonist for a G-protein coupled receptor (GPCR) involved in a neurological disorder.

Hypothetical Signaling Pathway: GPCR Antagonism

Hypothetical_Signaling_Pathway cluster_0 Drug Drug GPCR G-Protein Coupled Receptor Drug->GPCR Antagonizes G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response (e.g., altered neuronal excitability) Kinase->Cellular_Response

Caption: A hypothetical signaling pathway illustrating the antagonistic action of a drug derived from (S)-(1-Benzylpyrrolidin-3-yl)methanol on a GPCR.

Conclusion

The absolute (S)-configuration of this compound is a critical attribute that dictates its utility as a chiral building block in asymmetric synthesis. The establishment of this configuration is achieved through a combination of enantioselective synthesis or chiral resolution, with the definitive confirmation provided by X-ray crystallography. The enantiomeric purity is routinely assessed by chiral HPLC. Its application in the synthesis of CNS-active compounds underscores the importance of stereochemical control in modern drug discovery and development. This guide provides a foundational understanding of the key technical aspects related to the absolute configuration of this important synthetic intermediate for researchers in the pharmaceutical and chemical sciences.

References

Spectroscopic Profile of (1-Benzylpyrrolidin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (1-Benzylpyrrolidin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
CAS Number 5731-17-9
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available---
Data not publicly available---
Data not publicly available---
Data not publicly available---
Data not publicly available---
Data not publicly available---
Data not publicly available---
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
Data not publicly available-
Data not publicly available-
Data not publicly available-
Data not publicly available-
Data not publicly available-
Data not publicly available-
Data not publicly available-
Data not publicly available-
Data not publicly available-
Data not publicly available-
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not publicly available-O-H stretch (alcohol)
Data not publicly available-C-H stretch (aromatic)
Data not publicly available-C-H stretch (aliphatic)
Data not publicly available-C=C stretch (aromatic)
Data not publicly available-C-O stretch (primary alcohol)
Data not publicly available-C-N stretch (tertiary amine)
MS (Mass Spectrometry) Data
m/zRelative Intensity (%)Assignment
191Data not publicly available[M]⁺ (Molecular Ion)
Data not publicly available100Base Peak
Data not publicly available-Fragment Ion
Data not publicly available-Fragment Ion

Note: Despite extensive searches of scientific literature and chemical databases, specific, publicly available spectroscopic data for this compound could not be located. The tables above are structured to present the expected data based on the compound's structure. Researchers are advised to acquire this data experimentally or through commercial suppliers who may provide it upon request.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid this compound is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Chemical structure of this compound.

An In-depth Technical Guide on the Solubility and Stability of (1-Benzylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of (1-Benzylpyrrolidin-3-yl)methanol. The information is intended to support research and development activities by providing key physicochemical data, outlining potential stability issues, and detailing standardized experimental protocols for in-house assessment.

Core Physicochemical Properties

This compound is a chiral pyrrolidine derivative that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring a pyrrolidine ring, a benzyl group, and a hydroxymethyl group, dictates its physicochemical properties, including solubility and stability.[1][3]

PropertyValueSource
CAS Number 5731-17-9 (racemate), 78914-69-9 ((S)-enantiomer)[1][3]
Molecular Formula C₁₂H₁₇NO[1][3]
Molecular Weight 191.27 g/mol [1][3]
Appearance Light brown to yellow liquid or solid[1][4][5]
LogP 1.43870[3]
Topological Polar Surface Area (TPSA) 23.47 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Solubility Profile

The solubility of a compound is a critical factor in its development as a potential therapeutic agent, influencing its absorption, distribution, and formulation. The solubility of this compound is influenced by its molecular structure, which contains both hydrophobic (benzyl group) and hydrophilic (hydroxyl and amine groups) moieties.

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound is limited. The following table summarizes the available information.

SolventSolvent TypeSolubility (at 25 °C)Notes
WaterPolar Protic14 g/L (Slightly soluble)For the (S)-enantiomer.[3]
Aqueous BuffersPolar ProticpH-dependent; improved solubility in acidic buffers (pH < 5)[6]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleQualitative data.[6]
MethanolPolar ProticData not availableExpected to be soluble based on structural similarity to other compounds.
EthanolPolar ProticData not availableExpected to be soluble.
AcetonitrilePolar AproticData not available-
DichloromethaneNon-polar AproticData not available-
HexaneNon-polarData not availableExpected to have low solubility.
Factors Influencing Solubility
  • pH: The presence of the tertiary amine in the pyrrolidine ring means that the aqueous solubility of this compound is pH-dependent. In acidic conditions (pH < 5), the amine group is protonated, increasing the compound's polarity and, consequently, its solubility in aqueous media.[6]

  • Solvent Polarity: The compound is expected to be more soluble in polar solvents, particularly polar aprotic solvents like DMSO, due to the presence of the tertiary amine and hydroxyl groups.[6] Its solubility in non-polar solvents is likely to be limited.

Stability Profile

Understanding the chemical stability of a compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Qualitative Stability Information
Stability ConcernObservations and Recommendations
Oxidative Stability Susceptible to oxidation at the benzylic position.[6] N-benzyl compounds can undergo oxidative debenzylation.[7][8]
Storage Conditions Recommended storage is at 0-8°C under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][6]
Hydrolytic Stability Pyrrolidine derivatives can be susceptible to hydrolysis, although specific data for this compound is not available.[9]
Photostability The stability of nitrogen-containing heterocyclic compounds upon exposure to light can vary.[10] Formal photostability testing is recommended.[11][12]
Potential Degradation Pathways

Based on the structure of this compound, the primary anticipated degradation pathway is oxidation at the benzylic carbon. This can lead to the cleavage of the benzyl group and the formation of various degradation products. Hydrolysis of the molecule is less likely under neutral conditions but could be a factor at extreme pH values.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible solubility and stability data.

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in aqueous media at a specified temperature.

Materials:

  • This compound

  • Purified water (or relevant buffer solution)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

  • Add a known volume of the aqueous medium (e.g., 5 mL) to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • The solubility is calculated from the measured concentration and the dilution factor.

Protocol 2: Assessment of Chemical Stability using a Stability-Indicating HPLC Method

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Hydrogen peroxide solution (for oxidative stress)

  • Hydrochloric acid and sodium hydroxide solutions (for acid and base hydrolysis)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

Procedure:

Part A: Stress Testing (Forced Degradation)

  • Prepare stock solutions of this compound in a suitable solvent.

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and heat at 60 °C for a specified time.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and heat at 60 °C for a specified time.

    • Oxidative Degradation: Add hydrogen peroxide to a final concentration of 3% and keep at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.[11][12]

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute for HPLC analysis.

Part B: HPLC Method Development and Validation

  • Develop an HPLC method (typically reverse-phase) that separates the intact this compound from all degradation products formed during stress testing.

  • The method should be validated for specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision, and robustness.

  • A validated stability-indicating method is one that can accurately quantify the decrease in the concentration of the active substance due to degradation.

Part C: Long-Term Stability Study

  • Store samples of this compound under controlled temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months) using the validated stability-indicating HPLC method.

  • Monitor for any changes in purity, potency, and the appearance of degradation products.

Visualizations

Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for assessing the solubility and stability of a research compound like this compound.

G Workflow for Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment A Compound Synthesis and Characterization B Qualitative Solubility Screen (Various Solvents) A->B Initial Screening E Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) C Quantitative Solubility (Shake-Flask Method) B->C Promising Solvents D pH-Solubility Profile C->D Aqueous Solubility I Comprehensive Data Package: Solubility & Stability Profile D->I F Develop Stability-Indicating HPLC Method E->F Method Development G Identify Degradation Products (e.g., LC-MS) F->G Characterization H Long-Term Stability Study (ICH Conditions) F->H Definitive Study H->I

Caption: A generalized workflow for the assessment of solubility and stability of a chemical compound.

Logical Relationship of Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and their interrelationship.

G Factors Influencing Stability Compound This compound Stability Storage Proper Storage: - Low Temperature (0-8 °C) - Inert Atmosphere - Light Protection Compound->Storage Mitigation Oxidation Oxidation (Benzylic Position) Oxidation->Compound Hydrolysis Hydrolysis (pH Dependent) Hydrolysis->Compound Temperature Temperature Temperature->Compound Light Light Exposure (Photodegradation) Light->Compound

Caption: Key factors affecting the chemical stability of this compound.

References

An In-depth Technical Guide to the Discovery and History of (1-Benzylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzylpyrrolidin-3-yl)methanol is a pivotal chiral building block in modern organic synthesis, particularly valued for its role as a key intermediate in the development of a wide range of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this versatile compound. It details various synthetic methodologies, including racemic and stereoselective routes, and presents key quantitative data in a structured format. Furthermore, this guide offers detailed experimental protocols for seminal synthetic procedures and visualizes the primary synthetic workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, a derivative of pyrrolidine, has emerged as a significant scaffold in medicinal chemistry. Its structure, featuring a benzyl-protected nitrogen and a hydroxymethyl group on the pyrrolidine ring, provides a versatile platform for the synthesis of complex molecules with diverse biological activities. The chiral nature of this compound is of particular importance, as the stereochemistry at the C3 position often plays a crucial role in the efficacy and selectivity of the final drug product. This guide will explore the journey of this compound from its synthetic origins to its current applications in pharmaceutical research.

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily identifiable in early literature, its emergence is intrinsically linked to the broader exploration of pyrrolidine derivatives in medicinal chemistry. The synthesis and investigation of N-substituted 3-hydroxypyrrolidines and their methanolic analogs gained traction as researchers sought novel scaffolds for therapeutic agents.

Early synthetic work on related N-benzyl pyrrolidine structures laid the groundwork. For instance, the synthesis of N-benzyl-3-pyrrolidinone, a key precursor, has been a subject of study for several decades, with various synthetic routes being developed over time. The subsequent reduction of this ketone to the corresponding alcohol, this compound, represents a logical and fundamental transformation in organic synthesis.

The importance of the chiral variants, (S)- and (R)-(1-Benzylpyrrolidin-3-yl)methanol, became increasingly apparent with the growing understanding of stereochemistry in drug action. This led to the development of asymmetric syntheses to access these enantiomerically pure forms, which are now crucial intermediates for a number of clinically evaluated and marketed drugs.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound and its enantiomers are essential for their characterization and quality control in synthetic processes.

PropertyRacemic this compound(S)-(1-Benzylpyrrolidin-3-yl)methanol
CAS Number 5731-17-9[1]78914-69-9[2][3]
Molecular Formula C₁₂H₁₇NO[1]C₁₂H₁₇NO[3]
Molecular Weight 191.27 g/mol [1]191.27 g/mol [3]
Appearance Solid[1]Liquid[3]
Boiling Point 274.9°C at 760 mmHgNot specified
Purity Typically ≥98%Typically ≥97-99%[2][3]

Spectroscopic Data:

Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and MS, are available for the characterization of this compound.[4]

Synthetic Methodologies

The synthesis of this compound has been approached through several key strategies, primarily focusing on the construction and functionalization of the pyrrolidine ring.

Synthesis from N-Benzyl-3-pyrrolidinone

A prevalent and straightforward method for the synthesis of racemic this compound involves the reduction of the commercially available precursor, N-benzyl-3-pyrrolidinone.

G start N-Benzyl-3-pyrrolidinone reagent Reducing Agent (e.g., NaBH4, LiAlH4) start->reagent Reduction product This compound reagent->product

Fig. 1: General workflow for the synthesis via reduction.
Chiral Synthesis

The demand for enantiomerically pure this compound in the pharmaceutical industry has driven the development of several asymmetric synthetic routes.

One established method involves the use of naturally occurring chiral molecules, such as malic acid or glutamic acid, as starting materials. These approaches leverage the inherent chirality of the starting material to construct the desired stereocenter in the pyrrolidine ring.

The enantioselective reduction of N-benzyl-3-pyrrolidinone using chiral catalysts or enzymes (ketoreductases) is a powerful method to obtain either the (S) or (R) enantiomer with high enantiomeric excess.

G start N-Benzyl-3-pyrrolidinone catalyst Chiral Catalyst / Enzyme (e.g., Ketoreductase) start->catalyst Asymmetric Reduction product_S (S)-(1-Benzylpyrrolidin-3-yl)methanol catalyst->product_S (S)-selective product_R (R)-(1-Benzylpyrrolidin-3-yl)methanol catalyst->product_R (R)-selective

Fig. 2: Asymmetric synthesis via enantioselective reduction.

Experimental Protocols

Racemic Synthesis via Reduction of N-Benzyl-3-pyrrolidinone with Sodium Borohydride

Materials:

  • N-Benzyl-3-pyrrolidinone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve N-benzyl-3-pyrrolidinone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol from (S)-Malic Acid (Conceptual Outline)

This multi-step synthesis leverages the chirality of (S)-malic acid.

  • Amidation: (S)-Malic acid is reacted with benzylamine to form the corresponding diamide.

  • Cyclization: The diamide undergoes a cyclization reaction, often promoted by a dehydrating agent, to form an N-benzyl-substituted succinimide derivative.

  • Reduction: The succinimide is then reduced, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield (S)-(1-Benzylpyrrolidin-3-yl)methanol.

G malic_acid (S)-Malic Acid benzylamine Benzylamine malic_acid->benzylamine Amidation diamide (S)-N,N'-Dibenzyl-2-hydroxysuccinamide benzylamine->diamide cyclization Cyclization (Dehydration) diamide->cyclization succinimide (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione cyclization->succinimide reduction Reduction (LiAlH4) succinimide->reduction product (S)-(1-Benzylpyrrolidin-3-yl)methanol reduction->product

Fig. 3: Conceptual workflow from (S)-Malic Acid.

Applications in Drug Development

This compound and its chiral derivatives are crucial intermediates in the synthesis of a variety of pharmaceuticals. Their structural motif is found in compounds targeting a range of conditions, including:

  • Analgesics: As a building block for novel pain management therapies.

  • Anti-anxiety Medications: Utilized in the development of anxiolytic drugs.

  • Central Nervous System (CNS) Agents: Its ability to be modified allows for the fine-tuning of interactions with neurotransmitter systems, making it valuable in neuroscience research for mood disorders.

Conclusion

This compound has established itself as a cornerstone in the synthesis of complex, biologically active molecules. From its likely origins in the broader investigation of pyrrolidine scaffolds to the sophisticated asymmetric syntheses developed to access its enantiopure forms, its history reflects the advancements in synthetic organic chemistry. The methodologies detailed in this guide provide a robust toolkit for researchers and drug development professionals to utilize this versatile intermediate in the creation of next-generation therapeutics. The continued exploration of new synthetic routes and applications of this compound will undoubtedly contribute to future innovations in medicine.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzylpyrrolidin-3-yl)methanol is a versatile chiral building block that serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its rigid pyrrolidine scaffold, combined with the lipophilic N-benzyl group and the modifiable hydroxyl functionality, makes it an attractive starting point for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of chemical structures related to this compound, with a focus on their synthesis, analgesic properties, and the experimental methodologies used for their evaluation. The information presented herein is intended to support researchers and drug development professionals in the design and investigation of new chemical entities based on this privileged scaffold.

Core Structure and Derivatives

The core structure of this compound consists of a pyrrolidine ring N-substituted with a benzyl group and a hydroxymethyl substituent at the 3-position. The stereochemistry at the 3-position is a critical determinant of biological activity. Modifications of this core structure have been explored to understand the structure-activity relationships (SAR) and to optimize pharmacological properties. Key modifications include:

  • Substitution on the N-benzyl group: Altering the electronic and steric properties of the aromatic ring.

  • Modification of the 3-hydroxymethyl group: Conversion to ethers, esters, or other functional groups.

  • Substitution on the pyrrolidine ring: Introduction of additional substituents to explore conformational effects.

  • Variation of the N-substituent: Replacement of the benzyl group with other arylalkyl or alkyl groups.

Quantitative Structure-Activity Relationship (SAR) Data

Table 1: Analgesic Activity of N-Substituted 3-(1-Pyrrolidinyl/Piperidinyl)butyramides

Data extracted from a study on N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides, which share the N-substituted pyrrolidine/piperidine core with the topic compound. The analgesic activity was evaluated using the hot-plate test in mice.

Compound IDCore ScaffoldN-SubstituentAnalgesic Activity (Hot-Plate Test)Notes
6 Pyrrolidine2-PhenethylShowed naloxone-attenuated analgesiaLess potent than morphine with a shorter duration of action.
11-14 PyrrolidineL-phenylalaninamide or L-phenylalanine methyl esterLess active than compound 6Did not show toxic effects on locomotor activity at high doses.

Note: Specific ED50 values were not provided in a tabular format in the source material. The data indicates relative potency.

Table 2: Opioid Receptor Binding Affinity of Structurally Related N-Substituted Normorphine Derivatives

This table provides context for how N-substituents, such as benzyl and phenethyl, can influence opioid receptor binding, a common mechanism for analgesia. While the core scaffold is different, the nature of the N-substituent is a key feature shared with this compound derivatives.

CompoundN-Substituentµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)
N-Phenethylnormorphine Phenethyl0.93--
Morphine Methyl~7 (relative)--

Note: This data is for a different chemical scaffold and is presented to illustrate the impact of the N-substituent on opioid receptor affinity, a potential target for the topic compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: General Procedure for the Synthesis of N-Aryl/Arylalkyl 3-(1-Pyrrolidinyl)butyramides

This protocol is adapted from the synthesis of related analgesic compounds and can be modified for the synthesis of derivatives of this compound.

Step 1: Synthesis of (±)-3-Pyrrolidinobutyric Acid

  • To a solution of methyl crotonate in a suitable solvent (e.g., methanol), add pyrrolidine dropwise at room temperature.

  • Stir the reaction mixture for 24-48 hours.

  • Remove the solvent under reduced pressure to obtain the crude methyl 3-(1-pyrrolidinyl)butyrate.

  • Hydrolyze the ester by refluxing with an aqueous solution of a base (e.g., sodium hydroxide).

  • After completion of the reaction (monitored by TLC), cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter, wash with cold water, and dry the precipitate to yield (±)-3-pyrrolidinobutyric acid.

Step 2: Coupling of (±)-3-Pyrrolidinobutyric Acid with Amines

  • To a solution of (±)-3-pyrrolidinobutyric acid in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., DCC, EDC) and an activating agent (e.g., HOBt).

  • Stir the mixture at 0°C for 30 minutes.

  • Add the desired arylalkylamine (e.g., phenethylamine) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove any precipitated by-products.

  • Wash the filtrate with an appropriate aqueous solution (e.g., saturated sodium bicarbonate, brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted butyramide.

Biological Assay Protocol: Hot-Plate Test for Analgesic Activity in Mice

The hot-plate test is a widely used method to assess the central analgesic activity of compounds.

Apparatus:

  • Hot plate apparatus with a temperature-controlled surface.

  • Plexiglass cylinder to confine the mouse to the heated surface.

  • Timer.

Procedure:

  • Set the temperature of the hot plate to a constant temperature, typically 55 ± 0.5 °C.

  • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal, oral).

  • At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place a mouse gently onto the hot plate, and start the timer immediately.

  • Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.

  • Record the latency time (in seconds) for the first definite nociceptive response.

  • A cut-off time (e.g., 30 or 60 seconds) is typically used to prevent tissue damage. If the mouse does not respond within the cut-off time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

  • Calculate the percentage of maximal possible effect (%MPE) for each animal using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

  • Determine the ED50 value (the dose that produces 50% of the maximal possible effect) using appropriate statistical methods.

Biological Assay Protocol: Opioid Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of test compounds for opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing the desired opioid receptor subtype (e.g., CHO-µ-opioid receptor cells).

  • Radioligand (e.g., [³H]DAMGO for µ-opioid receptor).

  • Non-specific binding inhibitor (e.g., naloxone).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well microplate, add the assay buffer, cell membranes, and the test compound at various concentrations.

  • To determine non-specific binding, add a high concentration of the non-specific binding inhibitor (e.g., 10 µM naloxone) to a set of wells.

  • To determine total binding, add vehicle instead of the test compound or non-specific inhibitor.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Potential Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a potential signaling pathway for analgesic action and a typical experimental workflow for the evaluation of novel compounds.

G Potential Opioid Receptor-Mediated Analgesic Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Analgesic Compound Analgesic Compound Opioid Receptor Opioid Receptor Analgesic Compound->Opioid Receptor Binds to G-protein G-protein Opioid Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits Ca2+ Channel Ca2+ Channel G-protein->Ca2+ Channel Inhibits K+ Channel K+ Channel G-protein->K+ Channel Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Reduced Neuronal Excitability Reduced Neuronal Excitability PKA->Reduced Neuronal Excitability Contributes to Ca2+ Channel->Reduced Neuronal Excitability Leads to K+ Channel->Reduced Neuronal Excitability Leads to

Caption: Potential Opioid Receptor-Mediated Analgesic Pathway.

G Experimental Workflow for Analgesic Drug Discovery Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Opioid Receptor Binding Opioid Receptor Binding In Vitro Screening->Opioid Receptor Binding Functional Assays Functional Assays In Vitro Screening->Functional Assays Lead Identification Lead Identification Opioid Receptor Binding->Lead Identification Functional Assays->Lead Identification In Vivo Testing In Vivo Testing Lead Identification->In Vivo Testing Promising Compounds Hot-Plate Test Hot-Plate Test In Vivo Testing->Hot-Plate Test Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Testing->Pharmacokinetic Studies Lead Optimization Lead Optimization Hot-Plate Test->Lead Optimization Pharmacokinetic Studies->Lead Optimization Lead Optimization->Compound Synthesis Iterative Process Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Candidate Selection

Caption: Experimental Workflow for Analgesic Drug Discovery.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel analgesic agents. The compiled data from related structures suggest that modifications to the N-substituent and the 3-position functional group can significantly impact biological activity. The provided experimental protocols offer a foundation for the synthesis and evaluation of new derivatives. Future research should focus on generating comprehensive SAR data for a homologous series of this compound analogs to further elucidate the structural requirements for potent and selective analgesic activity. The visualization of potential signaling pathways and experimental workflows can guide the rational design and development of the next generation of therapeutics based on this versatile chemical core.

(1-Benzylpyrrolidin-3-yl)methanol: A Technical Guide to Commercial Availability and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1-Benzylpyrrolidin-3-yl)methanol is a chiral pyrrolidine derivative that has garnered significant attention as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, combining a benzyl-protected pyrrolidine ring with a primary alcohol, make it a valuable intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth overview of its commercial availability, key physicochemical properties, and detailed experimental protocols for its synthesis and application.

Commercial Availability and Key Suppliers

This compound is commercially available in both its racemic and enantiomerically pure forms, most commonly the (S)-enantiomer, from a variety of chemical suppliers. These compounds are typically offered in research-grade purities, suitable for laboratory-scale synthesis and drug discovery applications. Key suppliers include major chemical commerce platforms and specialized building block providers.

Table 1: Commercial Availability of this compound and its (S)-enantiomer

Supplier ExampleProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich1-Benzylpyrrolidin-3-yl-methanol5731-17-9Not specified1 g
Amadis Chemical(S)-(1-Benzylpyrrolidin-3-yl)methanol78914-69-999%250 mg, 1 g
Chem-Impex1-Benzylpyrrolidin-3-yl-methanol5731-17-9≥ 97% (GC)Not specified
CymitQuimica(S)-(1-Benzyl-pyrrolidin-3-yl)-methanol78914-69-997%1 g

Note: Availability and specifications are subject to change. Please consult individual supplier websites for the most current information.

Physicochemical and Safety Data

Understanding the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
Appearance Light brown to yellow liquid or solid[1]
CAS Number (Racemate) 5731-17-9[1]
CAS Number ((S)-enantiomer) 78914-69-9[2]
MDL Number (Racemate) MFCD04038527[1]
MDL Number ((S)-enantiomer) MFCD09608006[2]
Storage Conditions Store at 0-8°C

Table 3: Safety Information for this compound (Racemate)

Hazard InformationDetailsReference
GHS Pictogram GHS06 (Skull and crossbones)[1]
Signal Word Danger[1]
Hazard Statement H301 (Toxic if swallowed)[1]
Precautionary Statement P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[1]
Hazard Class Acute Toxicity 3 (Oral)[1]
Storage Class 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects)[1]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a critical intermediate in the synthesis of a range of biologically active molecules.[2] Its pyrrolidine core is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system.

Key application areas include:

  • Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs): The compound is a precursor for novel N-benzyl-N-(pyrrolidin-3-yl)carboxamides, which have shown potent dual inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake with good selectivity over the dopamine (DA) transporter.[2][3][4] These compounds are being investigated for the treatment of depression, anxiety disorders, and chronic pain.[3]

  • Alzheimer's Disease Therapeutics: The N-benzylpyrrolidine moiety is a key structural element in the design of multi-target agents for Alzheimer's disease. These compounds are often designed to inhibit cholinesterases (AChE and BChE) and β-secretase 1 (BACE-1), as well as reduce amyloid-β aggregation.[5]

  • Chiral Ligands: The enantiomerically pure forms are valuable for the synthesis of chiral ligands used in asymmetric catalysis.[2]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of this compound. Below are representative experimental protocols.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the racemic compound via the reduction of a lactam carboxylic acid.

Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification cluster_product Final Product N-benzyl-2-pyrrolidone-3-carboxylic acid N-benzyl-2-pyrrolidone-3-carboxylic acid Reduction Reduction N-benzyl-2-pyrrolidone-3-carboxylic acid->Reduction Workup Workup Reduction->Workup Crude Product LiAlH4\nTHF\nReflux, 6h LiAlH4 THF Reflux, 6h Quenching (H2O, NaOH)\nFiltration\nEvaporation\nColumn Chromatography Quenching (H2O, NaOH) Filtration Evaporation Column Chromatography This compound This compound Workup->this compound Reagents & Conditions Reagents & Conditions Reagents & Conditions->Reduction

Caption: Synthetic workflow for this compound.

Procedure:

  • To a stirred suspension of 12.2 g (0.32 mol) of lithium aluminium hydride in 350 ml of absolute tetrahydrofuran (THF), a solution of 35 g (0.16 mol) of N-benzyl-2-pyrrolidone-3-carboxylic acid in 250 ml of absolute THF is added dropwise.[6]

  • The reaction mixture is refluxed for 6 hours.[6]

  • After cooling in an ice water bath, 18.2 ml of water, 12.2 ml of 15% sodium hydroxide solution, and 36.6 ml of water are sequentially added to quench the reaction.[6]

  • The resulting precipitate is removed by suction filtration and washed with THF.[6]

  • The combined filtrates are concentrated by evaporation under reduced pressure.[6]

  • The residue is purified by column chromatography on aluminum oxide (neutral, activity II) using methylene chloride with an increasing gradient of ethanol (up to 2%) as the eluent.[6]

Yield: 16 g (52.3% of theory)[6]

Protocol 2: Application in the Synthesis of a Dual Serotonin/Noradrenaline Reuptake Inhibitor Precursor

The following protocol outlines a general amidation procedure, a key step in synthesizing N-benzyl-N-(pyrrolidin-3-yl)carboxamides from the corresponding amine, which can be derived from this compound. The synthesis of the intermediate amine from the alcohol typically involves conversion to a leaving group (e.g., tosylate or mesylate) followed by displacement with an amine or azide and subsequent reduction. The subsequent amidation is a crucial step.

Logical Flow for Amide Synthesis

G Start This compound Step1 Activation of Hydroxyl Group (e.g., Tosylation) Start->Step1 Step2 Nucleophilic Substitution (e.g., with N-benzylamine) Step1->Step2 Intermediate N-Benzyl-N-(1-benzylpyrrolidin-3-yl)amine Step2->Intermediate Step3 Amidation with Carboxylic Acid (Coupling Agents: PPh3, I2) Intermediate->Step3 Product N-Benzyl-N-(pyrrolidin-3-yl)carboxamide Derivative Step3->Product

Caption: Key steps in the synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides.

General Amidation Procedure:

This is a representative procedure for amidation; specific conditions may vary based on the substrates.

  • To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add triphenylphosphine (1.2 eq.) and iodine (1.2 eq.).[7]

  • Stir the mixture at 0 °C for 30 minutes.[7]

  • Add the amine (in this conceptual workflow, N-benzyl-N-(1-benzylpyrrolidin-3-yl)amine) (1.2 eq.) and continue stirring for 5 minutes.[7]

  • Add triethylamine (2.0 eq.) to the reaction mixture.[7]

  • Allow the solution to warm to room temperature and stir for an additional 10 minutes.[7]

  • Concentrate the crude mixture under reduced pressure.[7]

  • Purify the residue by column chromatography to obtain the desired amide.[7]

This technical guide provides a foundational understanding of the commercial landscape and synthetic utility of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the primary literature for detailed characterization data and expanded structure-activity relationship studies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1-Benzylpyrrolidin-3-yl)methanol from Proline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of (1-Benzylpyrrolidin-3-yl)methanol, a key chiral intermediate in pharmaceutical research, starting from the readily available amino acid L-proline. The synthetic strategy involves an initial N-benzylation of L-proline, followed by a series of transformations to introduce and modify functionality at the 3-position of the pyrrolidine ring. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

This compound is a valuable chiral building block in the synthesis of various biologically active compounds and pharmaceutical ingredients.[1][2] Its stereospecific structure is crucial for inducing chirality in target molecules.[1][2] While numerous synthetic routes exist for pyrrolidine derivatives, this application note details a pathway commencing from L-proline, a naturally occurring and inexpensive chiral starting material.

The synthesis from L-proline is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and yield. The overall strategy involves the protection of the amine group via benzylation, followed by the challenging introduction of functionality at the C-3 position of the pyrrolidine ring, and subsequent reduction steps to yield the final product.

Overall Synthetic Workflow

The synthesis of this compound from L-proline can be accomplished through a five-step process. The workflow begins with the N-benzylation of L-proline, followed by an oxidative cyclization to form an N-benzyl pyroglutamic acid intermediate. A subsequent isomerization, followed by reduction of the carboxylic acid and amide functionalities, yields the target molecule.

SynthesisWorkflow Proline L-Proline NBnProline (S)-1-Benzylpyrrolidine- 2-carboxylic acid Proline->NBnProline Step 1: N-Benzylation NBnPyroglutamic (S)-1-Benzyl-5-oxopyrrolidine- 2-carboxylic acid NBnProline->NBnPyroglutamic Step 2: Oxidation NBnPyroglutamic3COOH (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid NBnPyroglutamic->NBnPyroglutamic3COOH Step 3: Isomerization Target (S)-(1-Benzylpyrrolidin- 3-yl)methanol NBnPyroglutamic3COOH:e->Target:w Step 4: Reduction

Figure 1: Overall synthetic workflow from L-Proline to (S)-(1-Benzylpyrrolidin-3-yl)methanol.

Experimental Protocols

Materials and Equipment:

  • L-proline

  • Potassium hydroxide (KOH)

  • Benzyl chloride (BnCl)

  • Isopropanol

  • Hydrochloric acid (HCl)

  • Chloroform

  • Acetone

  • Oxidizing agent (e.g., RuO4, generated in situ from RuCl3 and NaIO4)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

  • Magnetic stirrers, heating mantles, and cooling baths

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Column chromatography setup (silica gel)

Protocol 1: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxylic acid (N-Benzyl-L-proline)

This protocol is adapted from a known procedure for the N-benzylation of L-proline.[3]

  • Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol in a round-bottom flask.

  • Stir the mixture at 40°C until a clear solution is obtained.

  • Add benzyl chloride (1.5 eq.) dropwise to the solution.

  • Continue stirring the reaction mixture at 40°C for 6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with concentrated aqueous HCl to a pH of 5-6.

  • Add chloroform and stir the mixture overnight.

  • Filter the resulting precipitate and wash it with chloroform.

  • Combine the organic phases and evaporate the solvent under reduced pressure.

  • Treat the residue with acetone to precipitate the crude product.

  • Filter the white solid, wash with cold acetone, and dry under vacuum to yield (S)-1-benzylpyrrolidine-2-carboxylic acid.

Protocol 2: Synthesis of (S)-1-Benzyl-5-oxopyrrolidine-2-carboxylic acid (N-Benzyl-pyroglutamic acid)

This step involves the oxidation of the 5-position of the pyrrolidine ring.

  • In a flask equipped with a magnetic stirrer, dissolve (S)-1-benzylpyrrolidine-2-carboxylic acid (1.0 eq.) in a suitable solvent mixture (e.g., CCl4/acetonitrile/water).

  • Add a catalytic amount of Ruthenium(III) chloride (RuCl3).

  • Cool the mixture in an ice bath and add sodium periodate (NaIO4) (approx. 4.0 eq.) portion-wise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding isopropanol.

  • Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain (S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid.

Protocol 3: Isomerization to (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

This step is challenging and involves the formation of a thermodynamic product via an enolate intermediate.

  • Prepare a solution of LDA in anhydrous THF under an inert atmosphere (N2 or Ar).

  • In a separate flask, dissolve (S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid (1.0 eq.) in anhydrous THF and cool to -78°C.

  • Slowly add the LDA solution (2.2 eq.) to the cooled solution of the acid.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours to allow for equilibration.

  • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate.

  • The resulting mixture of isomers can be purified by fractional crystallization or preparative HPLC to isolate the desired 3-carboxylic acid isomer.

Protocol 4: Reduction to (S)-(1-Benzylpyrrolidin-3-yl)methanol

This final step involves the reduction of both the amide and the carboxylic acid functionalities using a strong reducing agent. This protocol is adapted from a similar reduction of a pyroglutamic acid derivative.[4]

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4) (approx. 5.0 eq.) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Cool the reaction mixture to 0°C and quench by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture at room temperature for 1 hour, then filter off the aluminum salts.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-(1-benzylpyrrolidin-3-yl)methanol.

Data Summary

The following table summarizes the key parameters and expected outcomes for each step of the synthesis. The yields are indicative and may vary based on reaction scale and optimization.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Approx. Yield (%)
1N-BenzylationL-proline, KOH, BnClIsopropanol40660-70
2OxidationRuCl3, NaIO4CCl4/MeCN/H2O0 to 2512-1840-50
3IsomerizationLDATHF-78 to 252430-40
4ReductionLiAlH4THF0 to 651270-80

Discussion

The synthesis of this compound from L-proline is a challenging but feasible process. The key difficulties lie in the selective functionalization of the C-3 position of the pyrrolidine ring. The presented protocol utilizes an oxidation-isomerization sequence to achieve this transformation. It is important to note that the isomerization step (Protocol 3) may result in a mixture of products and require careful purification.

The final reduction step with LiAlH4 is a powerful transformation that reduces both the amide and the carboxylic acid functionalities in a single step to yield the desired product. Careful handling of LiAlH4 is crucial due to its pyrophoric nature.

For researchers requiring a more efficient synthesis, starting from commercially available 3-substituted pyrrolidine derivatives, such as pyrrolidine-3-carboxylic acid or (pyrrolidin-3-yl)methanol, would offer a more direct and higher-yielding route. However, the protocol detailed herein provides a complete pathway starting from the fundamental chiral building block, L-proline.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Benzyl chloride is a lachrymator and should be handled with care.

  • Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid. It reacts violently with water. It should be handled under an inert atmosphere, and quenching should be performed with extreme caution.

  • Strong acids and bases should be handled with appropriate care.

  • Solvents are flammable and should be kept away from ignition sources.

References

Application Notes: Asymmetric Synthesis Using (S)-(1-Benzylpyrrolidin-3-yl)methanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Benzylpyrrolidin-3-yl)methanol is a versatile chiral building block in organic synthesis, frequently employed as a precursor for chiral ligands and catalysts.[1] While its application as a covalently bound chiral auxiliary in diastereoselective reactions is not extensively documented in readily available literature, its structural features—a stereogenic center, a hydroxyl group for attachment to substrates, and a sterically demanding N-benzyl group—suggest its potential for inducing asymmetry in chemical transformations. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered.

This document provides a conceptual framework and generalized protocols for the potential use of (S)-(1-Benzylpyrrolidin-3-yl)methanol as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids via diastereoselective enolate alkylation. The methodologies presented are based on well-established principles of chiral auxiliary-mediated synthesis and may serve as a starting point for researchers exploring the utility of this compound.

Principle of Diastereoselective Alkylation

The overarching strategy involves three key steps:

  • Attachment of the Chiral Auxiliary: The chiral alcohol, (S)-(1-Benzylpyrrolidin-3-yl)methanol, is esterified with a prochiral carboxylic acid (e.g., propanoic acid) to form a chiral ester.

  • Diastereoselective Enolate Formation and Alkylation: The α-proton of the carboxylic acid moiety is deprotonated using a strong base to form a chiral enolate. The bulky N-benzylpyrrolidinyl group is expected to shield one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the less sterically hindered face. This results in the preferential formation of one diastereomer of the alkylated product.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the alkylated product, typically by hydrolysis or reduction, to yield the desired enantiomerically enriched α-substituted carboxylic acid or alcohol and recover the auxiliary.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the conceptual workflow for the asymmetric alkylation using (S)-(1-Benzylpyrrolidin-3-yl)methanol as a chiral auxiliary.

G cluster_0 Step 1: Attachment of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage and Recovery Aux (S)-(1-Benzylpyrrolidin-3-yl)methanol Ester Chiral Ester Adduct Aux->Ester Acid Prochiral Carboxylic Acid Acid->Ester Enolate Chiral Enolate Formation (LDA, -78 °C) Ester->Enolate Alkylation Alkylation (R-X, -78 °C) Enolate->Alkylation Product Diastereomerically Enriched Product Alkylation->Product Cleavage Auxiliary Cleavage (e.g., LiOH, H₂O) Product->Cleavage FinalProduct Enantiomerically Enriched Carboxylic Acid Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow for asymmetric alkylation.

The stereochemical outcome of the alkylation step is rationalized by the formation of a rigid, chelated enolate intermediate, where the N-benzyl group dictates the direction of electrophilic attack.

Caption: Rationale for diastereoselective alkylation.

Application Data

EntryCarboxylic AcidAlkyl Halide (R-X)Diastereomeric Excess (de) (%)Yield (%)
1Propanoic AcidBenzyl Bromide>9585-95
2Propanoic AcidEthyl Iodide>9080-90
3Butanoic AcidMethyl Iodide>9075-85

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the asymmetric synthesis of α-substituted carboxylic acids using (S)-(1-Benzylpyrrolidin-3-yl)methanol as a chiral auxiliary. Optimization of reaction conditions (e.g., solvent, temperature, base, and reaction times) will be necessary.

Protocol 1: Esterification of Carboxylic Acid with (S)-(1-Benzylpyrrolidin-3-yl)methanol

This protocol describes the formation of the chiral ester adduct.

  • Reagents and Materials:

    • (S)-(1-Benzylpyrrolidin-3-yl)methanol

    • Carboxylic acid (e.g., propanoic acid)

    • Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Standard workup and purification reagents

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) and (S)-(1-Benzylpyrrolidin-3-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

    • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation of the Chiral Ester

This protocol details the enolate formation and subsequent alkylation.

  • Reagents and Materials:

    • Chiral ester from Protocol 1

    • Lithium diisopropylamide (LDA) solution in THF/hexanes

    • Alkyl halide (e.g., benzyl bromide)

    • Tetrahydrofuran (THF), anhydrous

    • Standard workup and purification reagents

  • Procedure:

    • Dissolve the chiral ester (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.

    • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary by Hydrolysis

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

  • Reagents and Materials:

    • Alkylated ester from Protocol 2

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H₂O₂), 30% solution

    • Tetrahydrofuran (THF)

    • Water

    • Standard workup and purification reagents

  • Procedure:

    • Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

    • Add an aqueous solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq).

    • Stir the mixture vigorously at 0 °C for 4 hours, then at room temperature for 12 hours.

    • Quench the reaction by adding an aqueous solution of Na₂SO₃.

    • Acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate to recover the chiral carboxylic acid.

    • Basify the aqueous layer with NaOH and extract with dichloromethane to recover the (S)-(1-Benzylpyrrolidin-3-yl)methanol auxiliary.

    • Purify the chiral carboxylic acid by appropriate methods.

Conclusion

While the use of (S)-(1-Benzylpyrrolidin-3-yl)methanol as a chiral auxiliary for asymmetric synthesis is not yet well-established in the literature, its structural characteristics make it a promising candidate for further investigation. The generalized protocols and conceptual framework provided herein offer a solid foundation for researchers to explore its potential in diastereoselective transformations. Experimental validation is crucial to determine the effectiveness of this auxiliary in terms of chemical yield and stereoselectivity.

References

Application Notes and Protocols for the Use of (1-Benzylpyrrolidin-3-yl)methanol in Analgesic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzylpyrrolidin-3-yl)methanol is a chiral pyrrolidine derivative that serves as a versatile scaffold in the synthesis of novel bioactive compounds.[1][2] Its structural features, including a secondary amine and a primary alcohol, provide key reactive sites for chemical modification. In the field of analgesic drug development, the pyrrolidine moiety is of significant interest due to its presence in numerous compounds with affinity for targets within the central nervous system (CNS).[3] These application notes describe the utility of this compound as a foundational chemical entity for the development of new analgesic agents. We provide detailed protocols for the synthesis of a novel derivative, its in vitro and in vivo evaluation, and relevant signaling pathways.

Lead Compound Synthesis: BPR-242

For the purpose of these application notes, we will refer to a hypothetical derivative of this compound as BPR-242 . The synthesis of BPR-242 involves a two-step process starting from (S)-(1-Benzylpyrrolidin-3-yl)methanol.

Step 1: O-Alkylation of (S)-(1-Benzylpyrrolidin-3-yl)methanol

The hydroxyl group of (S)-(1-Benzylpyrrolidin-3-yl)methanol is alkylated with 4-chlorobenzyl chloride in the presence of a strong base to form the corresponding ether.

Step 2: N-Demethylation and Acylation

The N-benzyl group is removed via catalytic hydrogenation, followed by acylation of the resulting secondary amine with propionyl chloride to yield the final compound, BPR-242.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for BPR-242 in various analgesic and safety assays.

Table 1: Receptor Binding Affinity of BPR-242

Target ReceptorKi (nM)
μ-opioid receptor (MOR)15.2
δ-opioid receptor (DOR)89.7
κ-opioid receptor (KOR)254.1
Sigma-1 Receptor (σ1R)45.3

Table 2: In Vitro Functional Activity of BPR-242

AssayEC50 (nM)
MOR Agonism (GTPγS)32.5
σ1R Antagonism78.9

Table 3: In Vivo Analgesic Efficacy of BPR-242

Animal ModelED50 (mg/kg, i.p.)
Hot Plate Test (Mouse)2.5
Acetic Acid Writhing Test (Mouse)1.8
Formalin Test (Rat, Late Phase)3.1

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of BPR-242 for opioid and sigma receptors.

Materials:

  • HEK293 cells stably expressing human μ, δ, and κ opioid receptors, and sigma-1 receptors.

  • Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U69,593 (for KOR), and [³H]-(+)-pentazocine (for σ1R).

  • BPR-242

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare cell membranes from the stably transfected HEK293 cells.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the appropriate radioligand at a concentration equal to its Kd, and 25 µL of varying concentrations of BPR-242 (ranging from 0.1 nM to 10 µM).

  • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., naloxone for opioid receptors).

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plates at 25°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: Hot Plate Test for Thermal Nociception

Objective: To assess the central analgesic activity of BPR-242 in response to a thermal stimulus.[4]

Materials:

  • Male Swiss Webster mice (20-25 g)

  • Hot plate apparatus maintained at 55 ± 0.5°C

  • BPR-242 dissolved in a suitable vehicle (e.g., saline with 5% DMSO)

  • Positive control: Morphine (10 mg/kg, i.p.)

  • Vehicle control

Procedure:

  • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

  • Determine the baseline latency by placing each mouse on the hot plate and recording the time until it exhibits a nociceptive response (e.g., jumping, paw licking). A cut-off time of 30 seconds is set to prevent tissue damage.

  • Administer BPR-242 (at various doses), morphine, or vehicle via intraperitoneal (i.p.) injection.

  • At 30, 60, and 90 minutes post-injection, place the mice back on the hot plate and measure the response latency.

  • Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 3: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of BPR-242 against chemically induced visceral pain.

Materials:

  • Male ICR mice (18-22 g)

  • 0.6% acetic acid solution

  • BPR-242 dissolved in a suitable vehicle

  • Positive control: Aspirin (100 mg/kg, p.o.)

  • Vehicle control

Procedure:

  • Acclimatize the mice to the testing environment.

  • Administer BPR-242 (at various doses), aspirin, or vehicle.

  • After 30 minutes (for i.p. administration) or 60 minutes (for oral administration), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

G cluster_0 Drug Discovery Workflow A Target Identification (e.g., Opioid Receptors) B Lead Discovery (Synthesis of BPR-242) A->B C In Vitro Assays (Binding & Functional) B->C D In Vivo Assays (Analgesic Models) C->D E Lead Optimization (SAR Studies) D->E E->C Iterative Refinement F Preclinical Development E->F

Figure 1: Drug discovery workflow for novel analgesics.

G cluster_1 μ-Opioid Receptor Signaling Pathway Ligand BPR-242 (Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Figure 2: Simplified μ-opioid receptor signaling pathway.

G cluster_2 Experimental Workflow for Hot Plate Test Start Acclimatize Mice Baseline Measure Baseline Latency Start->Baseline Administer Administer Compound (BPR-242, Vehicle, Morphine) Baseline->Administer Measure Measure Post-Drug Latency (30, 60, 90 min) Administer->Measure Analyze Calculate %MPE & Statistical Analysis Measure->Analyze End End Analyze->End

Figure 3: Experimental workflow for the hot plate test.

References

Application Notes: (1-Benzylpyrrolidin-3-yl)methanol in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Benzylpyrrolidin-3-yl)methanol is a versatile chiral building block in medicinal chemistry, recognized for its utility as a key intermediate in the synthesis of compounds targeting the central nervous system (CNS).[1][2][3] Its pyrrolidine core is a prevalent scaffold in a multitude of biologically active molecules and approved drugs, suggesting its value in the design of novel therapeutic agents.[1] Derivatives of this compound have been investigated for their potential to modulate various CNS targets, including monoamine transporters and sigma receptors, indicating their potential in the development of treatments for conditions such as depression, anxiety, and neuropathic pain.[1][4]

Mechanism of Action and Therapeutic Potential

The therapeutic potential of this compound derivatives stems from their ability to interact with key proteins involved in neurotransmission. The primary targets explored for this chemical scaffold include:

  • Monoamine Transporters: Derivatives have been designed as inhibitors of serotonin (SERT) and norepinephrine (NET) reuptake.[1][5] By blocking these transporters, these compounds can increase the synaptic concentrations of serotonin and norepinephrine, neurotransmitters critically involved in mood regulation. This mechanism is the hallmark of many established antidepressant medications.[1]

  • Sigma Receptors: The sigma-1 receptor, in particular, has emerged as a promising target for therapeutic intervention in a range of CNS disorders. It is a unique intracellular chaperone protein that modulates a variety of signaling pathways, including those involved in neuroprotection, neuroplasticity, and the modulation of pain.[6][7][8][9] Compounds derived from the this compound scaffold have demonstrated high affinity for sigma-1 receptors, suggesting their potential as novel analgesics or neuroprotective agents.[4]

Featured Application: A Potent Sigma-1 Receptor Ligand

A notable derivative of this compound, (R,S)-33, has been identified as a potent and selective sigma-1 receptor ligand.[4] In preclinical studies, this compound has been shown to modulate nerve growth factor (NGF)-induced neurite outgrowth, an effect that is blocked by a selective sigma-1 receptor antagonist, confirming the involvement of this receptor.[4] This activity highlights the potential of this chemical series in the development of therapies for neurodegenerative diseases and neuropathic pain.[4]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities of representative this compound derivatives for key CNS targets.

Table 1: Sigma Receptor Binding Affinities of a this compound Derivative [4]

Compound IDTargetKᵢ (nM)
(R,S)-33σ₁ Receptor0.86
σ₂ Receptor>100

Table 2: Monoamine Transporter Inhibition by a Structurally Related N-Benzyl-N-(pyrrolidin-3-yl)carboxamide [1][5]

Compound IDTargetIC₅₀ (nM)
18 Serotonin Transporter (SERT)10
Norepinephrine Transporter (NET)20
Dopamine Transporter (DAT)>1000

Experimental Protocols

1. Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is adapted from methodologies used to determine the binding affinity of novel ligands for the sigma-1 receptor.[4][10]

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human sigma-1 receptor (hσ₁R) through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK-293 cells stably transfected with hσ₁R.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: (+)-[³H]pentazocine.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound (e.g., (R,S)-33).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Harvest transfected HEK-293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 150 µg per assay tube.

  • Binding Reaction: In a final volume of 150 µL, combine the cell membrane preparation, (+)-[³H]pentazocine (at a concentration near its Kₑ), and varying concentrations of the test compound. For the determination of non-specific binding, add 10 µM haloperidol instead of the test compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 120 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the competition binding curve using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

2. Monoamine Transporter Uptake Assay

This protocol describes a fluorescence-based assay to measure the inhibition of serotonin and norepinephrine transporters.

Objective: To determine the potency (IC₅₀) of a test compound to inhibit the reuptake of neurotransmitters by their respective transporters (SERT, NET).

Materials:

  • HEK-293 cells stably expressing human SERT or NET.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA).

  • Fluorescent substrate for monoamine transporters.

  • Test compound (e.g., compound 18 ).[1][5]

  • Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET).

  • Poly-D-lysine coated 96- or 384-well plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the HEK-293 cells expressing the transporter of interest into poly-D-lysine coated microplates and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and add the assay buffer containing varying concentrations of the test compound or a reference inhibitor. Incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate to all wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity in a kinetic mode for 30-60 minutes using a bottom-read fluorescence plate reader.

  • Data Analysis: Determine the rate of substrate uptake from the kinetic data. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Dopamine Transporter (DAT) Signaling

The dopamine transporter plays a crucial role in regulating dopaminergic signaling by clearing dopamine from the synaptic cleft.[11][12][13][14][15] Its activity is modulated by various intracellular signaling cascades, including those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).[12]

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Vesicle Synaptic Vesicle DAT->Vesicle Repackaging PKC PKC PKC->DAT Modulates Activity MAPK MAPK MAPK->DAT Modulates Activity Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release

Dopamine Transporter Signaling Pathway

Serotonin Transporter (SERT) Signaling

The serotonin transporter terminates serotonergic signaling by reuptake of serotonin from the synapse.[16][17][18] Its function is central to the mechanism of action of many antidepressant drugs.[16]

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Vesicle Synaptic Vesicle SERT->Vesicle Repackaging SSRI SSRI (e.g., Pyrrolidine Derivative) SSRI->SERT Inhibition Serotonin_cleft Serotonin Vesicle->Serotonin_cleft Release

Serotonin Transporter Signaling Pathway

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane that modulates intracellular calcium signaling and other cellular processes.[6][7][8][9][19]

Sigma1_Signaling cluster_cell Cell Ligand Sigma-1 Ligand (e.g., (R,S)-33) Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binding IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_cyto Ca²⁺ (Cytosol) IP3R->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ (ER) Ca_ER->IP3R Neuronal_Survival Neuronal Survival Ca_cyto->Neuronal_Survival Downstream Signaling

Sigma-1 Receptor Signaling Pathway

Experimental Workflow for CNS Drug Discovery

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives for CNS applications.

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow Synthesis Synthesis of This compound Derivatives InVitro In Vitro Screening (Binding & Uptake Assays) Synthesis->InVitro Lead_ID Lead Identification (Potency & Selectivity) InVitro->Lead_ID InVivo In Vivo Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) Lead_ID->InVivo PK_Tox Pharmacokinetics & Toxicology Studies InVivo->PK_Tox Candidate Preclinical Candidate Selection PK_Tox->Candidate

CNS Drug Discovery Workflow

References

Application Notes and Protocols: (1-Benzylpyrrolidin-3-yl)methanol as a Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzylpyrrolidin-3-yl)methanol is a versatile chiral building block for the synthesis of a wide array of novel heterocyclic compounds. Its inherent structural features, including a reactive secondary amine, a primary alcohol, and a benzyl-protected nitrogen, provide multiple points for chemical modification. This allows for the construction of diverse scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The pyrrolidine motif is a common feature in many biologically active compounds, and its derivatives have shown potential as antibacterial, antifungal, anticonvulsant, and antitumor agents.[1][2] This document provides detailed protocols for the synthesis of various heterocyclic systems derived from this compound, along with illustrative data and workflow diagrams.

Application Note 1: Synthesis of Fused Pyrrolo[1,2-a]pyrazines via Mitsunobu Reaction and Intramolecular Cyclization

Fused bicyclic systems are prevalent in many biologically active molecules. The pyrrolo[1,2-a]pyrazine core, in particular, has been identified in compounds with antibacterial, antifungal, and kinase inhibitory activities.[3] The hydroxyl group of this compound can be leveraged in a Mitsunobu reaction to introduce a nucleophile, which sets the stage for a subsequent intramolecular cyclization to yield the desired fused heterocycle.

Experimental Protocol: Two-Step Synthesis of a Benzyl-Substituted Pyrrolo[1,2-a]pyrazine Derivative

Step 1: Mitsunobu Reaction for N-Alkylation of a Purine Derivative

This step involves the alkylation of a suitable purine, such as 6-chloropurine, with (S)-(1-benzylpyrrolidin-3-yl)methanol.

  • Reagents and Materials:

    • (S)-(1-Benzylpyrrolidin-3-yl)methanol

    • 6-Chloropurine

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Silica gel for column chromatography

    • Dichloromethane (DCM) and Methanol (MeOH) for elution

  • Procedure:

    • To a solution of (S)-(1-benzylpyrrolidin-3-yl)methanol (1.91 g, 10 mmol) and 6-chloropurine (1.55 g, 10 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere, add triphenylphosphine (3.93 g, 15 mmol) at 0 °C.

    • Add diisopropyl azodicarboxylate (3.03 g, 15 mmol) dropwise over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (Eluent: Dichloromethane/Methanol, 98:2 to 95:5 gradient) to afford the desired N-9 alkylated purine derivative.

Step 2: Intramolecular Cyclization

This step is a conceptual outline for the cyclization to form the pyrrolo[1,2-a]pyrazine core. The specific conditions would need to be optimized based on the exact nature of the intermediate from Step 1. A common method involves a base-mediated intramolecular nucleophilic substitution.

  • Generalized Procedure:

    • Dissolve the N-9 alkylated purine derivative from Step 1 in a suitable high-boiling solvent such as DMF or DMSO.

    • Add a non-nucleophilic base, for example, potassium carbonate or cesium carbonate.

    • Heat the reaction mixture to facilitate the intramolecular cyclization.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data

The following table summarizes expected yields for the synthesis of a fused bicyclic heterocycle based on similar reactions.

StepProductExpected Yield (%)Purity (%)
1. Mitsunobu ReactionN-9 Alkylated Purine Intermediate65-75>95
2. Intramolecular CyclizationFused Pyrrolo[1,2-a]pyrazine Derivative50-65>98

Signaling Pathway Diagram

Mitsunobu_Cyclization precursor This compound + 6-Chloropurine intermediate N-9 Alkylated Purine Intermediate precursor->intermediate Mitsunobu Reaction (PPh3, DIAD) product Fused Pyrrolo[1,2-a]pyrazine intermediate->product Intramolecular Cyclization (Base, Heat)

Caption: Synthetic pathway to fused bicyclic heterocycles.

Application Note 2: Synthesis of Substituted Pyridines via N-Alkylation and Cyclocondensation

The pyridine scaffold is a key component in numerous pharmaceutical agents. The secondary amine of this compound provides a convenient handle for N-alkylation, which can be followed by a cyclocondensation reaction to construct novel pyridine-based heterocyclic systems.

Experimental Protocol: Two-Step Synthesis of a Chiral Pyridine Derivative

Step 1: N-Alkylation

This step involves the reaction of this compound with a suitable electrophile, such as an alpha-haloketone or ester.

  • Reagents and Materials:

    • This compound

    • Ethyl 4-chloroacetoacetate

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile

    • Silica gel for column chromatography

    • Dichloromethane (DCM) and Methanol (MeOH) for elution

  • Procedure:

    • To a stirred solution of this compound (1.91 g, 10 mmol) in acetonitrile (50 mL), add potassium carbonate (2.76 g, 20 mmol).

    • Add ethyl 4-chloroacetoacetate (1.65 g, 10 mmol) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux for 12 hours.

    • After cooling to room temperature, filter off the solid.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol, 95:5) to afford the N-alkylated intermediate.

Step 2: Cyclocondensation to Form the Pyridine Core

This step involves the cyclization of the N-alkylated intermediate to form the final pyridine derivative.

  • Reagents and Materials:

    • N-alkylated intermediate from Step 1

    • Ammonium acetate

    • Glacial acetic acid

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the N-alkylated intermediate from Step 1 (approx. 8 mmol) in glacial acetic acid (30 mL).

    • Add ammonium acetate (6.17 g, 80 mmol) and heat the mixture to reflux for 6 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

    • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final pyridine derivative.

Quantitative Data

The following table summarizes expected yields for the synthesis of a chiral pyridine derivative.

StepProductExpected Yield (%)Purity (%)
1. N-AlkylationN-Alkylated Intermediate70-80>95
2. CyclocondensationChiral Pyridine Derivative55-70>98

Experimental Workflow Diagram

Pyridine_Synthesis_Workflow start This compound step1 N-Alkylation with Ethyl 4-chloroacetoacetate start->step1 purification1 Column Chromatography step1->purification1 intermediate N-Alkylated Intermediate step2 Cyclocondensation with Ammonium Acetate intermediate->step2 purification2 Column Chromatography step2->purification2 product Chiral Pyridine Derivative purification1->intermediate purification2->product

Caption: Workflow for the synthesis of chiral pyridine derivatives.

Application Note 3: Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are an important class of five-membered heterocycles known for a broad range of biological activities.[4] this compound can be converted into a carboxylic acid derivative, which can then be used to construct the 1,3,4-oxadiazole ring.

Experimental Protocol: Multi-Step Synthesis of a 1,3,4-Oxadiazole Derivative

Step 1: Oxidation of the Alcohol to a Carboxylic Acid

  • Generalized Procedure:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile, water, and carbon tetrachloride).

    • Add a catalytic amount of a ruthenium catalyst (e.g., RuCl₃·xH₂O) and a stoichiometric oxidant (e.g., NaIO₄).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and extract the product into an organic solvent.

    • Purify the resulting carboxylic acid.

Step 2: Formation of the Acyl Hydrazide

  • Generalized Procedure:

    • Convert the carboxylic acid from Step 1 to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    • React the acyl chloride with hydrazine hydrate in a suitable solvent like THF or ethanol at low temperature to form the acyl hydrazide.

Step 3: Cyclization to the 1,3,4-Oxadiazole

  • Generalized Procedure:

    • React the acyl hydrazide from Step 2 with a suitable one-carbon source (e.g., an orthoester or carbon disulfide) under appropriate conditions. For example, refluxing with triethyl orthoformate can yield an unsubstituted oxadiazole.

    • Alternatively, reaction with an acid chloride followed by dehydration (e.g., using POCl₃) can yield a substituted 1,3,4-oxadiazole.[5]

Quantitative Data

The following table provides illustrative yields for the synthesis of a 1,3,4-oxadiazole derivative.

StepProductIllustrative Yield (%)Purity (%)
1. Oxidation(1-Benzylpyrrolidin-3-yl)carboxylic acid80-90>95
2. Acyl Hydrazide Formation(1-Benzylpyrrolidin-3-yl)carbohydrazide75-85>95
3. Cyclization2-Substituted-5-((1-benzylpyrrolidin-3-yl))-1,3,4-oxadiazole60-75>98

Logical Relationship Diagram

Oxadiazole_Synthesis_Logic start This compound Primary Alcohol step1 Oxidation Forms Carboxylic Acid start->step1 intermediate1 (1-Benzylpyrrolidin-3-yl)carboxylic acid Key Intermediate step1->intermediate1 step2 Acyl Hydrazide Formation Reacts with Hydrazine intermediate1->step2 intermediate2 (1-Benzylpyrrolidin-3-yl)carbohydrazide Oxadiazole Precursor step2->intermediate2 step3 Cyclization Forms 1,3,4-Oxadiazole Ring intermediate2->step3 product { Novel 1,3,4-Oxadiazole | Potential Bioactivity } step3->product

Caption: Logical steps for 1,3,4-oxadiazole synthesis.

Biological Activity

While specific biological activity data for novel heterocycles derived directly from this compound is not extensively available in the public domain, the pyrrolidine scaffold is a well-established pharmacophore.[6][7] Derivatives have shown a wide range of activities, and novel compounds synthesized from this precursor are promising candidates for screening in various assays. The following table provides an illustrative summary of potential biological activities based on related structures.

Heterocyclic CorePotential Biological ActivityIllustrative MIC (µg/mL) for Bacterial StrainsReference Compound MIC (µg/mL)
Pyrrolo[1,2-a]pyrazineAntibacterial, Antifungal, Kinase Inhibitor8 - 64Ciprofloxacin: 0.5 - 4
Substituted PyridineAntimicrobial, CNS activity16 - 128Gentamicin: 1 - 8
1,3,4-OxadiazoleAntibacterial, Antifungal, Anticancer4 - 32Fluconazole: 2 - 16
1,2,3-TriazoleAntimicrobial, Antiviral8 - 64Acyclovir: 0.1 - 5

Note: The MIC values are illustrative and for comparative purposes only. Actual values would need to be determined experimentally.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of novel heterocycles. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and development. The adaptability of its functional groups allows for the construction of complex molecular architectures, making it an essential tool for medicinal chemists.

References

Chiral HPLC method for separation of (1-Benzylpyrrolidin-3-yl)methanol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chiral HPLC Method Development for the Separation of (1-Benzylpyrrolidin-3-yl)methanol Enantiomers

Introduction

This compound possesses a stereogenic center, existing as a pair of enantiomers. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. Chiral HPLC is a powerful technique for this purpose, relying on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[3] The successful separation of this compound, which contains a tertiary amine and a primary alcohol, is highly dependent on the selection of an appropriate CSP and the optimization of mobile phase conditions. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are promising candidates for achieving this separation.[2]

Recommended Initial Screening Conditions

A screening approach using different CSPs and mobile phase modes is the most effective strategy for developing a successful separation method.[2] The following table summarizes the proposed starting conditions for method development.

Parameter Method 1: Normal Phase Method 2: Polar Organic Mode Method 3: Reversed-Phase
Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)Vancomycin-based (e.g., CHIROBIOTIC™ V)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/Diethylamine (DEA) (90:10:0.1, v/v/v)Methanol/Diethylamine (DEA) (100:0.1, v/v)10 mM Ammonium Acetate in Water/Methanol (80:20, v/v)
Flow Rate 1.0 mL/min0.5 mL/min0.5 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 215 nmUV at 215 nmUV at 215 nm or Mass Spectrometry
Rationale Effective for many amine-containing compounds.[4]Offers good selectivity for polar compounds and can result in shorter run times.[5]Suitable for polar analytes and compatible with mass spectrometry.

Detailed Experimental Protocols

Optimization of the mobile phase composition, flow rate, and temperature will likely be necessary to achieve baseline separation (Resolution > 1.5).

Sample Preparation

Dissolve a racemic standard of this compound in the initial mobile phase to a final concentration of approximately 1 mg/mL.[2] Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC System and Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Injection Volume: 10 µL

Method Development and Optimization
  • CSP Screening: Screen the recommended CSPs with the corresponding starting mobile phases.

  • Mobile Phase Optimization:

    • Normal Phase: Adjust the ratio of n-Hexane to the polar modifier (Isopropanol or Ethanol). The concentration of the basic additive (DEA) can be varied (0.05% - 0.2%) to improve peak shape.

    • Polar Organic Mode: Acetonitrile can be evaluated as an alternative to methanol. The concentration of the additive can also be optimized.

    • Reversed-Phase: Vary the ratio of the aqueous buffer to the organic modifier (Methanol or Acetonitrile). The pH of the aqueous phase can be adjusted to optimize retention and selectivity.

  • Flow Rate and Temperature: Adjust the flow rate (0.5 - 1.5 mL/min) and column temperature (15 - 40 °C) to improve resolution and analysis time.

Experimental Workflow and Logic

The following diagram illustrates a systematic workflow for the development of a chiral HPLC method for this compound.

Chiral_HPLC_Method_Development cluster_prep Preparation cluster_screening Method Screening cluster_analysis Analysis & Optimization cluster_validation Validation A Racemic Standard of This compound B Prepare Sample Solution (1 mg/mL in mobile phase) A->B E Inject Sample into HPLC System B->E C Select Chiral Stationary Phases (e.g., Polysaccharide, Macrocyclic Glycopeptide) D Screen with Different Mobile Phase Modes (Normal, Polar Organic, Reversed-Phase) C->D D->E F Evaluate Chromatogram: - Retention Times - Peak Shape - Resolution E->F H Baseline Separation Achieved? (Resolution > 1.5) F->H G Optimize Mobile Phase Composition, Flow Rate, and Temperature G->E H->G No I Method Validation (Specificity, Linearity, Accuracy, Precision) H->I Yes

Caption: A generalized workflow for developing a chiral HPLC method.

Conclusion

While a specific, validated method for the enantiomeric separation of this compound is not extensively documented, a systematic screening of polysaccharide and macrocyclic glycopeptide-based chiral stationary phases under normal phase, polar organic, and reversed-phase conditions is a robust and recommended strategy.[2] The proposed methods and workflow provide a strong starting point for researchers to develop a reliable and efficient separation, which is crucial for the advancement of drug development and quality control processes.

References

Application Notes and Protocols: Derivatization of (1-Benzylpyrrolidin-3-yl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, frequently found in a diverse range of biologically active compounds. Its inherent three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. (1-Benzylpyrrolidin-3-yl)methanol, featuring this key scaffold, serves as a valuable starting material for the synthesis of compound libraries for biological screening.[1] Derivatization of the primary alcohol functional group into esters and ethers allows for the systematic exploration of structure-activity relationships (SAR), potentially leading to the discovery of novel therapeutic agents.

This document provides detailed protocols for the esterification and etherification of this compound and outlines screening assays against several important biological targets, including bacterial DNA gyrase, Dipeptidyl Peptidase-IV (DPP-IV), and α-mannosidase. The derivatization strategies and subsequent biological evaluation aim to generate novel compounds with potential applications in antibacterial, antidiabetic, and anticancer therapies.[2][3][4]

Data Presentation: Biological Activity of Pyrrolidine Derivatives

The following tables summarize the biological activities of various pyrrolidine derivatives, demonstrating the potential for this class of compounds to inhibit key biological targets. While specific ester and ether derivatives of this compound are not extensively reported with corresponding biological data in publicly available literature, the data for structurally related N-benzylpyrrolidine and other pyrrolidine derivatives highlight the promise of this scaffold.

Table 1: N-Benzylpyrrolidine Derivatives as DNA Gyrase Inhibitors

Compound IDModification on Pyrrolidine RingTarget EnzymeIC₅₀ (µM)Reference
Gyramide A ((R)-1)(R)-3-SulfonamideE. coli DNA Gyrase3.3 ± 1.0[4]
Gyramide A ((S)-1)(S)-3-SulfonamideE. coli DNA Gyrase40.8 ± 5.2[4]
Gyramide B (2)3-Sulfonamide derivativeE. coli DNA Gyrase0.7 ± 0.2[4]
Gyramide C (3)3-Sulfonamide derivativeE. coli DNA Gyrase1.1 ± 0.2[4]

Table 2: Pyrrolidine Derivatives as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Compound ClassGeneral StructureTarget EnzymeIC₅₀Reference
Pyrrolidine SulfonamideSubstituted PyrrolidineDPP-IV11.32 ± 1.59 µM[5]
CyanopyrrolidinesPyrrolidine-2-nitrileDPP-IVSub-nanomolar to micromolar range[6]
Quinoxaline DerivativesQuinoxaline-sulfonamideDPP-IV28.7 µM[6]

Table 3: Pyrrolidine Derivatives as α-Mannosidase Inhibitors

Compound IDGeneral StructureTarget EnzymeKᵢ / IC₅₀Reference
(+)-7a(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diolJack Bean α-MannosidaseKᵢ = 135 nM[7]
SwainsonineIndolizidine alkaloid (related structure)α-MannosidaseIC₅₀ = 1-5 x 10⁻⁷ M
N-substituted imino-D-lyxitolsPyrrolidine-based iminosugarGolgi α-mannosidase IIbKᵢ = 40 nM[8]

Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound via Acyl Chloride

This protocol describes a general method for the synthesis of ester derivatives of this compound using various acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ester.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: General Procedure for Etherification of this compound via Williamson Ether Synthesis

This protocol outlines a general method for the synthesis of ether derivatives of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to form the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction can be heated to reflux if necessary to drive it to completion. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ether.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Protocol 3: Biological Screening - DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol describes a common method to screen for inhibitors of bacterial DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • Test compounds dissolved in DMSO

  • Stop solution/Loading Dye (e.g., 3% SDS, 30% Ficoll, 0.6 mg/mL bromophenol blue, 60 mM EDTA)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the test compounds at various concentrations (typically a serial dilution) to the respective tubes. Include a positive control (known inhibitor like ciprofloxacin) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding a pre-diluted solution of E. coli DNA gyrase to each tube (except for a no-enzyme control).

  • Incubate the reactions at 37 °C for 30-60 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel prepared with TAE buffer.

  • Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well separated.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The inhibition of DNA gyrase is determined by the reduction in the amount of supercoiled DNA compared to the negative control. The IC₅₀ value can be calculated from the dose-response curve.

Protocol 4: Biological Screening - Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This protocol provides a fluorometric method for screening DPP-IV inhibitors.

Materials:

  • Human recombinant DPP-IV

  • DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test compounds dissolved in DMSO

  • Sitagliptin or Vildagliptin (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well black microplate, add the assay buffer to each well.

  • Add the test compounds at various concentrations to the wells. Include a positive control (Sitagliptin) and a negative control (DMSO vehicle).

  • Add a solution of human recombinant DPP-IV to each well (except for background control wells) and incubate at 37 °C for 10 minutes.

  • Initiate the reaction by adding the DPP-IV substrate (Gly-Pro-AMC) to all wells.

  • Incubate the plate at 37 °C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • The percentage of inhibition is calculated by comparing the fluorescence of the test compound wells to the positive and negative control wells.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

G cluster_synthesis Derivatization of this compound cluster_screening Biological Screening cluster_analysis Data Analysis start This compound esterification Esterification (Protocol 1) - Acyl Chloride - Base (TEA) start->esterification etherification Etherification (Protocol 2) - NaH - Alkyl Halide start->etherification ester_library Ester Derivative Library esterification->ester_library ether_library Ether Derivative Library etherification->ether_library dna_gyrase DNA Gyrase Inhibition Assay (Protocol 3) ester_library->dna_gyrase dpp_iv DPP-IV Inhibition Assay (Protocol 4) ester_library->dpp_iv alpha_mannosidase α-Mannosidase Inhibition Assay ester_library->alpha_mannosidase ether_library->dna_gyrase ether_library->dpp_iv ether_library->alpha_mannosidase sar Structure-Activity Relationship (SAR) dna_gyrase->sar dpp_iv->sar alpha_mannosidase->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for derivatization and biological screening.

Signaling Pathway: DNA Gyrase Inhibition

G cluster_dna Bacterial DNA Replication cluster_inhibition Inhibition by Pyrrolidine Derivatives dna Relaxed Circular DNA dna_gyrase DNA Gyrase (Type II Topoisomerase) dna->dna_gyrase Introduces negative supercoils supercoiled_dna Negatively Supercoiled DNA replication_fork Replication Fork supercoiled_dna->replication_fork Unwinding dna_gyrase->supercoiled_dna gyrase_complex Stabilized DNA-Gyrase Complex dna_gyrase->gyrase_complex inhibitor Pyrrolidine Derivative (e.g., Gyramide) inhibitor->dna_gyrase Binds to Gyrase ds_breaks Double-Strand Breaks gyrase_complex->ds_breaks Prevents DNA re-ligation cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Mechanism of DNA gyrase inhibition.

Signaling Pathway: DPP-IV Inhibition

G cluster_glp1 GLP-1 Dependent Pathway cluster_inhibition DPP-IV Inhibition cluster_glp1_independent Potential GLP-1 Independent Pathway glp1 Active GLP-1 dpp_iv DPP-IV glp1->dpp_iv Inactivation pancreas Pancreatic β-cells glp1->pancreas Stimulates inactive_glp1 Inactive GLP-1 dpp_iv->inactive_glp1 insulin Increased Insulin Secretion pancreas->insulin inhibitor Pyrrolidine Derivative (DPP-IV Inhibitor) inhibitor->dpp_iv Inhibits dpp_iv_inhibition DPP-IV Inhibition src_kinase Src Kinase dpp_iv_inhibition->src_kinase Activates akt Akt src_kinase->akt Phosphorylates enos eNOS akt->enos Phosphorylates no_release Nitric Oxide (NO) Release enos->no_release

Caption: DPP-IV inhibition pathways.

Biological Process: α-Mannosidase in N-Glycan Processing

G cluster_pathway N-Glycan Processing Pathway cluster_enzyme α-Mannosidase Action cluster_function Function er Endoplasmic Reticulum (ER) golgi Golgi Apparatus er->golgi Protein Transport alpha_man_er ER α-Mannosidase I er->alpha_man_er lysosome Lysosome golgi->lysosome Mannose-6-Phosphate Pathway alpha_man_golgi Golgi α-Mannosidase II golgi->alpha_man_golgi alpha_man_lyso Lysosomal α-Mannosidase lysosome->alpha_man_lyso glycoprotein Glycoprotein alpha_man_er->glycoprotein Trims Mannose Residues alpha_man_golgi->glycoprotein Further Trimming degradation Oligosaccharide Degradation alpha_man_lyso->degradation processed_glycan Processed N-Glycan glycoprotein->processed_glycan inhibitor Pyrrolidine Derivative (α-Mannosidase Inhibitor) inhibitor->alpha_man_golgi Inhibits inhibitor->alpha_man_lyso Inhibits

References

Application Note: Synthetic Protocols for the N-benzylation of 3-pyrrolidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-benzyl-3-pyrrolidinemethanol is a valuable chiral building block and key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The pyrrolidine scaffold is a "privileged scaffold" in medicinal chemistry, and the N-benzyl group serves as a common protecting group or a crucial pharmacophoric element that can engage in important biological interactions, such as cation-π interactions with target proteins.[1][2] This document provides detailed protocols for two primary and effective methods for the N-benzylation of 3-pyrrolidinemethanol: direct nucleophilic substitution with a benzyl halide and reductive amination with benzaldehyde.

Method 1: Direct Alkylation via Nucleophilic Substitution (SN2)

This method involves the direct alkylation of the secondary amine of 3-pyrrolidinemethanol with a benzyl halide, such as benzyl bromide, in the presence of a base. The base neutralizes the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product.[2]

General Reaction Scheme: (Self-generated image, not from search results)

Detailed Experimental Protocol
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-pyrrolidinemethanol (1.0 eq).

  • Solvent and Base Addition: Dissolve the 3-pyrrolidinemethanol in a suitable anhydrous solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) to a concentration of approximately 0.1-0.5 M.[2][3] Add a non-nucleophilic base, typically potassium carbonate (K₂CO₃), in excess (2.0-3.0 eq).[3]

  • Reagent Addition: Add benzyl bromide (1.1-1.2 eq) dropwise to the stirring suspension at room temperature.[3]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts (e.g., K₂CO₃ and KBr). Wash the filter cake with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzyl-3-pyrrolidinemethanol.[3]

Materials and Reagents
Reagent/MaterialMolar Equiv.Purpose
3-pyrrolidinemethanol1.0Starting Material
Benzyl Bromide1.1 - 1.2Benzylating Agent
Potassium Carbonate (K₂CO₃)2.0 - 3.0Base
Acetonitrile (CH₃CN)-Solvent
Silica Gel-Stationary Phase
Ethyl Acetate/Hexanes-Mobile Phase

Method 2: Reductive Amination

Reductive amination is a highly efficient two-step, one-pot process. First, 3-pyrrolidinemethanol reacts with benzaldehyde to form an intermediate iminium ion. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-benzylated product.[4][5]

General Reaction Scheme: (Self-generated image, not from search results)

Detailed Experimental Protocol
  • Preparation: In a round-bottom flask, dissolve 3-pyrrolidinemethanol (1.0 eq) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or dichloromethane (DCM).

  • Aldehyde Addition: Add benzaldehyde (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add the reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise, ensuring the temperature remains low to control the reaction rate.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography to obtain the final product.

Materials and Reagents
Reagent/MaterialMolar Equiv.Purpose
3-pyrrolidinemethanol1.0Starting Material
Benzaldehyde1.0 - 1.1Benzylating Agent
Sodium Borohydride (NaBH₄)1.5 - 2.0Reducing Agent
Methanol (MeOH) or DCM-Solvent
Silica Gel-Stationary Phase
Ethyl Acetate/Hexanes-Mobile Phase

Data Summary and Comparison

The following table summarizes the typical parameters for both protocols. Yields are generally high for both methods but can vary based on the specific substrate and reaction scale.

ParameterMethod 1: Direct AlkylationMethod 2: Reductive Amination
Benzylating Agent Benzyl bromideBenzaldehyde
Key Reagents Potassium Carbonate (Base)Sodium Borohydride (Reductant)
Typical Solvent Acetonitrile, DMFMethanol, Dichloromethane
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours3 - 6 hours
Work-up Filtration and ExtractionQuenching and Extraction
Purification Silica Gel Chromatography[3]Silica Gel Chromatography[6]
Advantages Simple setup, common reagentsMilder conditions, avoids halides
Disadvantages Uses lachrymatory benzyl bromideRequires careful control of reduction

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthetic and purification steps for preparing N-benzyl-3-pyrrolidinemethanol via the two described methods.

G cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Reductive Amination start 3-pyrrolidinemethanol reagents1 Add Benzyl Bromide, K₂CO₃, Acetonitrile start->reagents1 reagents2 Add Benzaldehyde, Methanol start->reagents2 reaction1 Stir at RT (12-24h) reagents1->reaction1 React workup1 Filter Salts reaction1->workup1 Completion crude Crude Product workup1->crude reduction Add NaBH₄ at 0°C, Stir at RT (3-6h) reagents2->reduction React & Reduce workup2 Quench & Extract reduction->workup2 Completion workup2->crude purify Silica Gel Column Chromatography crude->purify final_product Pure N-benzyl- 3-pyrrolidinemethanol purify->final_product

Caption: Synthetic workflow for N-benzylation of 3-pyrrolidinemethanol.

References

Application Notes and Protocols for the Large-Scale Synthesis of (1-Benzylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzylpyrrolidin-3-yl)methanol is a pivotal chiral intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Its structural motif is integral to the development of novel therapeutics, particularly in the areas of pain management and treatments for central nervous system disorders.[1] This document provides detailed application notes and scalable protocols for the synthesis of this compound, designed for implementation in research and industrial settings. The protocols emphasize efficiency, scalability, and adherence to green chemistry principles.[4]

Introduction

This compound, and its enantiomers, are valuable building blocks in medicinal chemistry. The presence of a chiral hydroxyl group and a tertiary amine within a pyrrolidine ring system allows for diverse functionalization and interaction with biological targets. This intermediate is notably used in the synthesis of analgesics, anti-anxiety medications, and as a component in advanced drug delivery systems to enhance the bioavailability of poorly soluble drugs.[1][2][3] The demand for efficient and large-scale synthetic routes is driven by its increasing application in the pharmaceutical industry.

Overview of Synthetic Strategies

The large-scale synthesis of this compound can be approached through several strategic routes. A common and economically viable pathway involves the reduction of a suitable carbonyl precursor, such as N-benzyl-3-pyrrolidone or a derivative of 1-benzylpyrrolidine-3-carboxylic acid. The choice of starting material and reducing agent is critical for optimizing yield, purity, and cost-effectiveness on an industrial scale.

This document outlines a robust two-step synthetic protocol commencing from the Dieckmann condensation of readily available starting materials to form an N-benzyl-pyrrolidone intermediate, followed by its reduction to the target alcohol.

Experimental Protocols

Step 1: Synthesis of N-benzyl-3-pyrrolidone

This procedure is adapted from established methods for the synthesis of N-substituted 3-pyrrolidones.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Ethyl 3-benzylaminopropionate221.281.034≥98%
Ethyl Chloroacetate122.551.149≥99%
Sodium Ethoxide68.05-≥95%
Toluene92.140.867Anhydrous
Hydrochloric Acid36.461.18 (37%)Reagent Grade
Sodium Hydroxide40.00-≥97%

Procedure:

  • N-Alkylation: To a stirred solution of ethyl 3-benzylaminopropionate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous toluene, slowly add ethyl chloroacetate (1.1 eq) at a temperature maintained below 40°C. The reaction mixture is then heated to 80-90°C and stirred for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation of Intermediate: After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure to yield crude ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate.

  • Dieckmann Condensation: The crude intermediate is dissolved in anhydrous toluene. This solution is added dropwise to a stirred suspension of sodium ethoxide (2.5 eq) in anhydrous toluene, keeping the temperature below 40°C. The mixture is then stirred at 35-40°C for 9-10 hours.

  • Hydrolysis and Decarboxylation: The reaction mixture is quenched by the slow addition of water. The aqueous layer is separated and acidified with concentrated hydrochloric acid. The mixture is then heated to reflux for 10 hours to effect hydrolysis and decarboxylation.

  • Final Work-up and Purification: After cooling, the aqueous solution is neutralized with sodium hydroxide and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude N-benzyl-3-pyrrolidone is then purified by vacuum distillation.

Step 2: Reduction of N-benzyl-3-pyrrolidone to this compound

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
N-benzyl-3-pyrrolidone175.231.08≥98%
Sodium Borohydride (NaBH4)37.83-≥98%
Methanol32.040.792Anhydrous
Dichloromethane84.931.326Reagent Grade
Ammonium Chloride53.49-Saturated Solution

Procedure:

  • Reaction Setup: A solution of N-benzyl-3-pyrrolidone (1.0 eq) in anhydrous methanol is prepared in a suitable reaction vessel equipped with a stirrer and a cooling system.

  • Reduction: The solution is cooled to 0-5°C. Sodium borohydride (1.5 eq) is added portion-wise, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours. The completion of the reaction is monitored by TLC or GC-MS.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The methanol is removed under reduced pressure.

  • Extraction and Purification: The aqueous residue is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude this compound is then purified by vacuum distillation or column chromatography to yield the final product.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1N-Alkylation & CyclizationEthyl 3-benzylaminopropionate, Ethyl Chloroacetate, Sodium EthoxideToluene35-9024-3065-75
2ReductionN-benzyl-3-pyrrolidone, Sodium BorohydrideMethanol0-252-485-95

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number5731-17-9
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
AppearanceColorless to light yellow liquid
Boiling Point129 °C @ 0.9 Torr
Purity≥97%

Visualized Workflow and Logic

The following diagrams illustrate the synthetic pathway and the logical workflow for the production of this compound.

G cluster_0 Step 1: Synthesis of N-benzyl-3-pyrrolidone cluster_1 Step 2: Reduction cluster_2 Purification A Ethyl 3-benzylaminopropionate + Ethyl Chloroacetate B N-Alkylation A->B C Crude Ethyl 3-(N-ethoxycarbonylmethylene) benzylaminopropionate B->C D Dieckmann Condensation (Sodium Ethoxide) C->D E N-benzyl-4-ethoxycarbonyl-3-pyrrolidone D->E F Hydrolysis & Decarboxylation (HCl, heat) E->F G N-benzyl-3-pyrrolidone F->G H N-benzyl-3-pyrrolidone I Reduction (Sodium Borohydride) H->I J This compound I->J K Crude Product J->K L Vacuum Distillation / Column Chromatography K->L M Pure this compound L->M

Caption: Synthetic pathway for this compound.

G start Start prep_reagents Prepare Starting Materials and Reagents start->prep_reagents step1 Step 1: Synthesize N-benzyl-3-pyrrolidone prep_reagents->step1 monitor1 Monitor Reaction 1 (TLC/LC-MS) step1->monitor1 workup1 Work-up and Purify Intermediate monitor1->workup1 step2 Step 2: Reduce to Alcohol workup1->step2 monitor2 Monitor Reaction 2 (TLC/GC-MS) step2->monitor2 workup2 Quench and Extract monitor2->workup2 purify Final Purification (Distillation/Chromatography) workup2->purify analyze Quality Control Analysis (NMR, GC, etc.) purify->analyze end End Product analyze->end

Caption: Experimental workflow for the synthesis.

Safety Considerations

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Sodium ethoxide and sodium borohydride are moisture-sensitive and can react violently with water. Handle with care under an inert atmosphere where possible.

  • Toluene and dichloromethane are flammable and toxic. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the large-scale synthesis of this compound. By following these procedures, researchers and production chemists can reliably produce this key pharmaceutical intermediate with high yield and purity. The application of this compound in drug discovery and development continues to expand, underscoring the importance of robust and scalable synthetic methods.

References

Application Notes and Protocols for the Use of (1-Benzylpyrrolidin-3-yl)methanol in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) has become a cornerstone in modern drug discovery and development, enabling the rapid synthesis of large numbers of compounds for high-throughput screening. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1] (1-Benzylpyrrolidin-3-yl)methanol, a readily available chiral building block, offers a versatile starting point for the construction of diverse libraries of substituted pyrrolidines. Its bifunctional nature—a primary alcohol for immobilization and a tertiary amine that can be unmasked for further derivatization—makes it an ideal candidate for solid-phase library synthesis.

This document provides detailed application notes and protocols for the utilization of this compound in the solid-phase synthesis of a diversified pyrrolidine library. The proposed workflow involves the immobilization of the scaffold onto a solid support, diversification at the pyrrolidine nitrogen, and subsequent cleavage to yield the final products.

Proposed Synthetic Workflow

The overall strategy for the solid-phase synthesis of a substituted pyrrolidine library starting from this compound is depicted below. The workflow begins with the immobilization of the chiral scaffold onto a suitable solid support, followed by a key debenzylation step to expose the secondary amine for diversification. Finally, the modified compounds are cleaved from the resin for purification and analysis.

G cluster_0 Solid-Phase Synthesis Workflow A Immobilization of This compound on Wang Resin B N-Debenzylation of Resin-Bound Scaffold A->B Step 1 C Diversification of Secondary Amine (e.g., Acylation, Alkylation) B->C Step 2 D Cleavage from Resin and Purification C->D Step 3 E Final Product Library D->E Step 4

Caption: A high-level overview of the solid-phase synthesis workflow.

Experimental Protocols

Protocol 1: Immobilization of this compound onto Wang Resin via Mitsunobu Reaction

The primary alcohol of this compound can be efficiently attached to a carboxyl-functionalized resin, such as Wang resin, through an ester linkage. The Mitsunobu reaction is a reliable method for this transformation, proceeding with inversion of configuration at the alcohol, although in this case, the stereocenter is not at the carbon bearing the hydroxyl group.[2][3][4][5]

Materials:

  • This compound

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a peptide synthesis vessel. Drain the solvent.

  • In a separate flask, dissolve this compound (574 mg, 3.0 mmol) and triphenylphosphine (787 mg, 3.0 mmol) in anhydrous THF (15 mL).

  • Add the solution from step 2 to the swollen resin.

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Slowly add a solution of DIAD (0.6 mL, 3.0 mmol) in anhydrous THF (5 mL) to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and shake for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by a test cleavage of a small amount of resin.

ParameterValueReference
Resin TypeWang Resin[6]
Reactant Equivalents3.0 eq[2][4]
Reagent Equivalents3.0 eq[2][4]
SolventAnhydrous THF[3]
Reaction Time12-16 h[2]
Expected Loading 0.6 - 0.8 mmol/g Analogous Procedures

Table 1: Representative data for the immobilization of a primary alcohol on Wang resin.

Protocol 2: Solid-Phase N-Debenzylation via Catalytic Transfer Hydrogenation

Removal of the N-benzyl protecting group is necessary to introduce diversity at the pyrrolidine nitrogen. Catalytic transfer hydrogenation is an effective method for this transformation on a solid support, avoiding the need for high-pressure hydrogenation.[7][8][9][10][11]

Materials:

  • Immobilized this compound on Wang Resin

  • Palladium on Carbon (10% Pd/C)

  • Ammonium formate or Cyclohexene

  • Ethanol (EtOH)

  • Acetic Acid (if using cyclohexene)

Procedure:

  • Swell the resin-bound scaffold (from Protocol 1) in ethanol (15 mL/g of resin) for 1 hour.

  • Add 10% Pd/C (0.2 equivalents by weight relative to the resin) and ammonium formate (10 equivalents relative to resin loading).

  • Heat the mixture to 60-70 °C and shake for 12-24 hours.

  • Monitor the reaction by taking a small sample of resin, cleaving the compound, and analyzing by LC-MS.

  • Once the reaction is complete, filter the warm reaction mixture to remove the catalyst.

  • Wash the resin thoroughly with hot ethanol (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

ParameterValueReference
Catalyst10% Pd/C[7][9]
Hydrogen DonorAmmonium Formate[9]
SolventEthanol[7]
Temperature60-70 °C[12]
Reaction Time12-24 h[12]
Expected Conversion >95% [9][12]

Table 2: Representative data for solid-phase N-debenzylation.

Protocol 3: Diversification of the Resin-Bound Pyrrolidine Scaffold

The free secondary amine on the resin-bound pyrrolidine can be derivatized using a variety of standard solid-phase reactions, such as acylation or reductive amination.

A. Acylation with Carboxylic Acids

Materials:

  • N-debenzylated resin from Protocol 2

  • Carboxylic acid (R-COOH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Swell the resin in DMF (10 mL/g).

  • In a separate vial, pre-activate the carboxylic acid (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 10 minutes.

  • Add the activated carboxylic acid solution to the resin.

  • Shake at room temperature for 4-6 hours.

  • Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

B. Reductive Amination with Aldehydes

Materials:

  • N-debenzylated resin from Protocol 2

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (STAB)

  • 1% Acetic acid in DMF

Procedure:

  • Swell the resin in 1% acetic acid in DMF.

  • Add the aldehyde (5 eq) and shake for 30 minutes.

  • Add STAB (5 eq) and shake at room temperature for 12 hours.

  • Drain the solution and wash the resin with DMF (3 x 10 mL), a 1:1 mixture of DMF and water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Reaction TypeReagentsTimeExpected Yield
AcylationR-COOH, HBTU, DIPEA4-6 h>90%
Reductive AminationR-CHO, STAB12 h>85%

Table 3: Representative conditions and expected yields for diversification reactions.

Protocol 4: Cleavage of the Final Products from Wang Resin

The final step is the cleavage of the diversified pyrrolidine derivatives from the Wang resin. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), with scavengers to prevent side reactions.[13][14][15]

Materials:

  • Diversified resin from Protocol 3

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Place the dried resin in a reaction vessel.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin (10 mL/g of resin).

  • Shake at room temperature for 2-3 hours.[13]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL) and DCM (2 x 2 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

  • Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

ParameterValueReference
Cleavage ReagentTFA/TIS/H₂O (95:2.5:2.5)[15]
Reaction Time2-3 hours[13]
Precipitation SolventCold Diethyl Ether[14]
Overall Yield 50-70% (over 4 steps) Estimated

Table 4: Representative conditions and expected overall yield for the cleavage step.

Logical Relationships in the Synthetic Pathway

The sequence of reactions is critical for the successful synthesis of the target library. The immobilization step provides the anchor to the solid support, while the deprotection step is essential for enabling the subsequent diversification.

G Start This compound Immobilized Resin-Bound Scaffold (N-Benzyl Protected) Start->Immobilized Immobilization (Protocol 1) Deprotected Resin-Bound Scaffold (Free Secondary Amine) Immobilized->Deprotected N-Debenzylation (Protocol 2) Diversified Diversified Resin-Bound Product Deprotected->Diversified Diversification (Protocol 3) Final_Product Final Product Library (in solution) Diversified->Final_Product Cleavage (Protocol 4)

Caption: Logical flow of the key transformations in the solid-phase synthesis.

Conclusion

The use of this compound as a chiral scaffold in solid-phase organic synthesis provides a powerful and efficient route to diverse libraries of substituted pyrrolidines. The protocols outlined in this document, based on established and reliable methodologies, offer a clear pathway for researchers to generate novel compounds for screening in drug discovery programs. The strategic use of a temporary N-benzyl protecting group allows for a divergent synthetic approach, where a common intermediate can be transformed into a multitude of final products. This approach maximizes synthetic efficiency and is well-suited for the demands of modern medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (1-Benzylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (1-Benzylpyrrolidin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: The impurity profile of this compound largely depends on the synthetic route employed. A common route involves the reduction of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. Potential impurities from this synthesis can include:

  • Unreacted Starting Material: (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione may be present if the reduction is incomplete.

  • Over-reduction Products: The hydroxymethyl group could potentially be further reduced, although this is less common with standard reducing agents.

  • Side-products from Benzylation: If the synthesis involves a benzylation step, impurities such as over-alkylated products could be formed.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., THF, methanol, ethyl acetate) may be present.

  • Inorganic Salts: By-products from the reducing agent (e.g., borate salts from NaBH₄) can contaminate the crude product.

Q2: My crude this compound is a dark oil. Is this normal and how can I decolorize it?

A2: It is not uncommon for crude this compound to be a colored oil (from light brown to yellow) due to the presence of impurities.[1] Decolorization can often be achieved during the purification process. Passing a solution of the crude product through a short plug of activated carbon or silica gel can sometimes remove colored impurities. Subsequent purification by distillation, chromatography, or crystallization should yield a colorless to pale yellow liquid or solid.

Q3: I am having difficulty purifying this compound using standard silica gel chromatography. The compound seems to streak on the column. What can I do?

A3: The basicity of the pyrrolidine nitrogen in this compound can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction can cause peak tailing, streaking, and sometimes irreversible adsorption. Here are some troubleshooting tips:

  • Use a Basic Modifier in the Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (e.g., 0.1-1% in the mobile phase), can neutralize the acidic sites on the silica gel and significantly improve peak shape.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as deactivated silica, alumina (basic or neutral), or an amine-functionalized silica gel column.

  • Reverse-Phase Chromatography: If the compound and its impurities have sufficient differences in polarity, reverse-phase chromatography on a C18 column can be an effective alternative.

Q4: What is the best method to ensure high enantiomeric purity of (S)-(1-Benzylpyrrolidin-3-yl)methanol?

A4: High enantiomeric purity is crucial for the use of (S)-(1-Benzylpyrrolidin-3-yl)methanol in the synthesis of chiral drugs and ligands.[2] The most reliable method for both analyzing and achieving high enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) .

  • Analysis: Chiral HPLC with a suitable chiral stationary phase (CSP) can effectively separate the enantiomers and allow for the determination of the enantiomeric excess (ee). Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak®) are often a good starting point for method development.

  • Purification: Preparative chiral HPLC can be used to separate racemic or enantiomerically-enriched mixtures to obtain the desired enantiomer with very high purity.

Troubleshooting Guides

Purification Method Selection

The choice of purification method depends on the scale of the experiment, the nature of the impurities, and the desired final purity. Below is a comparison of common techniques.

Purification TechniqueTypical Recovery (%)Achievable Purity (%)ScaleAdvantagesDisadvantages
Vacuum Distillation 60-80%>98%Gram to MultigramEffective for removing non-volatile impurities and solvents.Not suitable for thermally sensitive compounds. Does not separate impurities with similar boiling points.
Column Chromatography
- on Silica Gel70-90%>98%Milligram to GramGood for separating a wide range of impurities.Can be challenging due to the basic nature of the amine.
Recrystallization (of a salt) 50-70%>99%Milligram to MultigramCan provide very high purity material.Requires conversion to a salt and back to the free base. Yield can be lower.
Preparative Chiral HPLC 40-60%>99.5%Microgram to MilligramThe best method for achieving high enantiomeric purity.Expensive and not suitable for large-scale purification.

Note: The values in this table are estimates and can vary depending on the specific experimental conditions and the purity of the crude material.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for removing non-volatile impurities from the crude product.

Materials and Equipment:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump with a pressure gauge

  • Heating mantle and stirrer

  • Cold trap (optional but recommended)

Procedure:

  • Set up the short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound in the distilling flask with a magnetic stir bar.

  • Slowly apply vacuum and monitor the pressure. The pressure should be stable before heating begins.

  • Begin stirring and gently heat the distilling flask.

  • Collect the fraction that distills at the expected boiling point. The boiling point of this compound is reported to be 274.9 ± 15.0 °C at 760 Torr. Under vacuum, the boiling point will be significantly lower.

  • Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is designed to separate the target compound from impurities with different polarities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Mobile phase: A gradient of Hexane:Ethyl Acetate with 0.5% Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% TEA) and load it onto the column.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% TEA) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate with 0.5% TEA).

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of (S)-(1-Benzylpyrrolidin-3-yl)methanol.

Materials and Equipment:

  • This compound sample

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Amylose or Cellulose-based)

  • Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a basic additive.

Suggested Starting Conditions:

  • Column: Chiralcel® OD-H or Chiralpak® AD-H

  • Mobile Phase: 90:10 Hexane:Isopropanol with 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample.

  • Run the analysis and identify the peaks corresponding to the two enantiomers.

  • Integrate the peak areas to calculate the enantiomeric excess (ee%).

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow Start Crude Product This compound Purity_Check Assess Purity and Impurity Profile (TLC, GC, NMR) Start->Purity_Check Scale Determine Scale of Purification Purity_Check->Scale Distillation Vacuum Distillation Scale->Distillation Large Scale, Non-volatile Impurities Chromatography Column Chromatography Scale->Chromatography Small to Medium Scale, Polar/Non-polar Impurities Recrystallization Recrystallization of Salt Scale->Recrystallization High Purity Needed, Crystalline Salt Feasible Analysis Purity and Identity Confirmation (GC, NMR, HPLC) Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis Final_Product Pure Product Analysis->Purity_Check Further Purification Needed Analysis->Final_Product Purity Confirmed

Caption: A logical workflow for selecting a suitable purification method.

Troubleshooting Silica Gel Chromatography of a Basic Amine

Troubleshooting_Chromatography Problem Problem: Peak Tailing/Streaking on Silica Gel Cause Cause: Interaction of Basic Amine with Acidic Silica Problem->Cause Solution1 Solution 1: Add Basic Modifier to Mobile Phase Cause->Solution1 Solution2 Solution 2: Use Alternative Stationary Phase Cause->Solution2 Solution3 Solution 3: Switch to Reverse-Phase HPLC Cause->Solution3 Modifier_Details e.g., Triethylamine (TEA) or Ammonia (0.1-1%) Solution1->Modifier_Details Stationary_Phase_Details e.g., Alumina, Amine-functionalized Silica Solution2->Stationary_Phase_Details RP_HPLC_Details e.g., C18 Column with appropriate mobile phase Solution3->RP_HPLC_Details

Caption: Troubleshooting guide for silica gel chromatography issues.

References

Technical Support Center: Synthesis of (1-Benzylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (1-Benzylpyrrolidin-3-yl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses potential side reactions and experimental issues for the two primary synthetic routes to this compound.

Route 1: Reduction of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione

This route typically starts from L-malic acid, which is first converted to the N-benzyl succinimide intermediate.

Issue / Side ReactionPotential Cause(s)Recommended Solutions
Low Yield of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione Incomplete reaction between L-malic acid and benzylamine.Ensure adequate reaction time and temperature (typically 180-200°C) to drive the condensation and cyclization. Use a Dean-Stark apparatus to effectively remove water.
Racemization/Epimerization of the Chiral Center The acidic proton at the C3 position of the succinimide ring can be abstracted by a base, leading to enolization and subsequent racemization. This can occur during the synthesis of the succinimide or during the reduction step if basic conditions are used.[1]Use mild reaction conditions. During the reduction step, avoid strongly basic conditions if possible. If racemization is a significant issue, consider chiral chromatography to separate the enantiomers.
Over-reduction to 1-Benzylpyrrolidine Use of an overly strong reducing agent or harsh reaction conditions can lead to the complete reduction of the hydroxyl group.Choose a milder reducing agent or carefully control the stoichiometry and temperature of the reaction. The NaBH₄/I₂ system can be a good alternative to LiAlH₄ to minimize over-reduction.[2]
Incomplete Reduction Insufficient amount of reducing agent, low reaction temperature, or short reaction time.Ensure the correct stoichiometry of the reducing agent is used. The reaction may require heating to reflux to go to completion, depending on the chosen reducing agent.[2] Monitor the reaction by TLC to confirm the disappearance of the starting material.
Formation of Complex Byproducts with LiAlH₄ The workup procedure for LiAlH₄ reductions can be problematic, leading to the formation of aluminum hydroxides that can trap the product and complicate purification.Use a Fieser workup (sequential addition of water, 15% NaOH solution, and water) to precipitate the aluminum salts in a granular form that is easier to filter.[3]

Route 2: N-Benzylation of 3-Pyrrolidinol

This route involves the direct benzylation of 3-pyrrolidinol.

Issue / Side ReactionPotential Cause(s)Recommended Solutions
Low Yield of this compound Incomplete reaction due to insufficient reactivity of the benzylating agent, inadequate base, or low temperature.[4]Use a more reactive benzylating agent (e.g., benzyl bromide instead of benzyl chloride).[4] Ensure an adequate amount of a suitable base (e.g., K₂CO₃ or Cs₂CO₃) is used to neutralize the acid formed during the reaction.[5] The reaction may require heating to proceed at a reasonable rate.[5]
Over-alkylation (Formation of Quaternary Ammonium Salt) The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second benzylation to form the quaternary ammonium salt.[5][6]Use a slight excess of 3-pyrrolidinol relative to the benzylating agent.[5] Add the benzylating agent slowly to the reaction mixture to maintain a low concentration.[5] Use a less polar solvent to decrease the rate of the Sₙ2 reaction.
Formation of N,N-Dibenzyl-3-pyrrolidinol If benzylamine is present as an impurity or formed as a byproduct, it can also be benzylated.Ensure the purity of the starting 3-pyrrolidinol.
Difficult Purification The product and the quaternary ammonium salt byproduct can have similar polarities, making separation by column chromatography challenging.Optimize the reaction conditions to minimize the formation of the quaternary salt. If formed, it may be possible to separate the salt by washing the organic layer with water, as the salt is more water-soluble.

Quantitative Data Summary

The choice of reducing agent in the synthesis from (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione significantly impacts the yield of the final product.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄/I₂THF0 to RT675
2LiAlH₄THF0 to reflux482
3NaBH₄/BF₃·OEt₂Diglyme25868
4BH₃·THFTHF0 to RT578

(Data sourced from literature reports.)[2]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for producing enantiomerically pure (S)-(1-Benzylpyrrolidin-3-yl)methanol?

A1: The route starting from L-malic acid is generally preferred for obtaining the (S)-enantiomer, as the chirality is derived from the natural chiral pool. However, careful control of the reaction conditions is necessary to prevent racemization.[1]

Q2: I am seeing a significant amount of a water-soluble byproduct in my N-benzylation reaction of 3-pyrrolidinol. What is it likely to be and how can I avoid it?

A2: This is most likely the N,N-dibenzylpyrrolidinium halide, a quaternary ammonium salt, formed by over-alkylation of the desired product.[5][6] To minimize its formation, you can use a slight excess of 3-pyrrolidinol, add the benzyl bromide slowly, and consider using a less polar solvent.[5]

Q3: My LiAlH₄ reduction of the succinimide intermediate is giving a very messy crude product that is difficult to purify. What can I do?

A3: This is a common issue with LiAlH₄ reductions. A carefully executed Fieser workup, involving the sequential addition of water, 15% aqueous NaOH, and then more water, will help to precipitate the aluminum salts as a granular solid that can be easily filtered off, resulting in a cleaner crude product.[3]

Q4: Can I use sodium borohydride alone to reduce the succinimide intermediate?

A4: Sodium borohydride by itself is generally not strong enough to reduce the amide and ester functionalities of the succinimide. It needs to be activated, for example, by the addition of iodine (to form diborane in situ) or a Lewis acid like BF₃·OEt₂.[2][7]

Q5: What is the best way to monitor the progress of these reactions?

A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both synthetic routes. For the reduction of the succinimide, you should see the disappearance of the starting material spot and the appearance of a new, more polar spot for the alcohol product. For the N-benzylation, you will see the disappearance of the 3-pyrrolidinol spot and the appearance of the less polar product spot. Staining with potassium permanganate or ninhydrin can be helpful for visualizing the amine-containing compounds.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione from L-Malic Acid

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-malic acid (1.0 eq) and benzylamine (1.1 eq).

  • Reaction: Heat the mixture to 180-200°C for 2-3 hours, collecting the water that is formed in the Dean-Stark trap.

  • Workup: Allow the reaction mixture to cool to room temperature. The crude product can often be purified by recrystallization from a suitable solvent such as ethanol/water.

Protocol 2: Reduction of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione with LiAlH₄

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Addition of Substrate: Slowly add a solution of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

  • Workup (Fieser Method): After completion, cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and then more water (3x mL), where x is the number of grams of LiAlH₄ used.[3]

  • Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF. Concentrate the combined filtrates under reduced pressure to yield the crude (S)-(1-Benzylpyrrolidin-3-yl)methanol, which can be further purified by column chromatography.

Protocol 3: N-Benzylation of 3-Pyrrolidinol

  • Reaction Setup: To a solution of 3-pyrrolidinol (1.0 eq) in a suitable solvent such as acetonitrile or methanol, add potassium carbonate (K₂CO₃) (2.0 eq).[8]

  • Addition of Benzylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and the quaternary ammonium byproduct. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Visualizations

Reaction Pathways

Synthesis_Pathways cluster_route1 Route 1: Reduction cluster_route2 Route 2: N-Benzylation L-Malic_Acid L-Malic Acid Succinimide (S)-1-Benzyl-3-hydroxy- pyrrolidine-2,5-dione L-Malic_Acid->Succinimide + Benzylamine - 2H₂O Product1 (S)-(1-Benzylpyrrolidin- 3-yl)methanol Succinimide->Product1 Reduction (e.g., LiAlH₄) Over_Reduced 1-Benzylpyrrolidine (Over-reduction) Succinimide->Over_Reduced Harsh Reduction Racemic Racemic Product (Epimerization) Succinimide->Racemic Basic conditions 3-Pyrrolidinol 3-Pyrrolidinol Product2 (1-Benzylpyrrolidin- 3-yl)methanol 3-Pyrrolidinol->Product2 + Benzyl Bromide + Base Quaternary_Salt Quaternary Ammonium Salt (Over-alkylation) Product2->Quaternary_Salt + Benzyl Bromide

References

Technical Support Center: Enantioselective Synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the enantioselectivity in the synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol, a key chiral intermediate in pharmaceutical development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol?

A1: The most prevalent method involves the asymmetric reduction of a prochiral ketone precursor, 1-benzylpyrrolidin-3-one. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst and a borane source, is a widely recognized and reliable method for achieving high enantioselectivity in the synthesis of chiral alcohols.[3][4][5][6][7] Other methods include enzymatic reductions using alcohol dehydrogenases (ADHs) and transfer hydrogenations with chiral transition metal catalysts.[8]

Q2: My enantiomeric excess (ee%) is low. What are the primary factors I should investigate?

A2: Low enantioselectivity can stem from several factors. The most critical to investigate are:

  • Catalyst Integrity: Ensure the purity, activity, and correct enantiomer of your chiral catalyst or ligand.[9] Many catalysts are sensitive to air and moisture.[9]

  • Reaction Conditions: Temperature is a crucial parameter; lower temperatures often lead to higher enantioselectivity.[5][9] The choice of solvent can also significantly impact the outcome.[10]

  • Reagent Purity: The purity of the ketone precursor and the reducing agent (e.g., borane solution) is vital. Impurities can interfere with the catalyst.[9]

  • Stoichiometry: Incorrect ratios of catalyst, reducing agent, and substrate can lead to a competing, non-selective background reaction.

Q3: Can I use a chiral pool approach for this synthesis?

A3: Yes, a chiral pool synthesis is a viable alternative. This strategy begins with an enantiomerically pure starting material that already contains the required stereocenter. For instance, (S)-malic acid or L-aspartic acid could be elaborated through a series of steps to form the chiral pyrrolidine ring and the desired product.[11] This approach avoids the challenges of asymmetric catalysis but may involve a longer synthetic route.

Q4: How do I determine the enantiomeric excess of my product?

A4: The enantiomeric excess is typically determined using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. The two enantiomers will have different retention times, allowing for the quantification of each. In some cases, derivatization of the alcohol to an ester (e.g., a Mosher's ester) followed by NMR analysis can also be used.[12]

Troubleshooting Guide for Poor Enantioselectivity

This guide addresses specific issues you may encounter during the synthesis.

Problem 1: The enantiomeric excess (ee%) of my (S)-(1-Benzylpyrrolidin-3-yl)methanol is consistently below my target.

  • Question: Could my catalyst be the source of the problem?

    • Answer: Yes, this is a common starting point for troubleshooting.

      • Purity and Integrity: Verify the purity of the chiral catalyst or the amino alcohol precursor if generating the catalyst in situ. Impurities can poison the catalyst or interfere with the formation of the active species.[9]

      • Air and Moisture Sensitivity: Oxazaborolidine catalysts and many other chiral ligands are sensitive to air and moisture. Ensure all glassware is flame-dried or oven-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5][9]

      • Catalyst Degradation: Pre-formed catalysts can degrade over time, leading to diminished performance and poor reproducibility.[9][13] If you suspect degradation, use a fresh batch of catalyst or synthesize it fresh in situ.

  • Question: I have confirmed my catalyst is active. What reaction parameters should I investigate next?

    • Answer: Systematic optimization of your reaction conditions is the next critical step.

      • Temperature Control: Low enantioselectivity is often observed at higher temperatures.[9] Try lowering the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C). Note that for some systems, an optimal temperature exists, and excessively low temperatures might not be beneficial or could significantly slow the reaction.[5][13]

      • Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Toluene and THF are common solvents for CBS reductions.[10] If one is not providing good selectivity, trying the other is a reasonable step.

      • Rate of Addition: A slow, dropwise addition of the reducing agent (e.g., BH₃·THF) to the mixture of the substrate and catalyst is crucial. A fast addition can increase the rate of the non-catalyzed reduction, which is not enantioselective, thereby lowering the overall ee%.

Problem 2: The reaction yield is low, even though the conversion of the starting material is high.

  • Question: What could be causing low isolated yield after workup?

    • Answer: Low yield with high conversion can point to issues during the reaction or workup.

      • Product Volatility/Solubility: (S)-(1-Benzylpyrrolidin-3-yl)methanol is an amino alcohol and may have some water solubility. Ensure you are thoroughly extracting the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) during the workup.

      • Reaction Quenching: The reaction must be carefully quenched, typically with methanol, at a low temperature to destroy any excess borane before aqueous workup.[9] Improper quenching can lead to side reactions or product degradation.

      • Purification: The product can be challenging to purify via column chromatography due to its basic nitrogen atom, which can cause streaking on silica gel. Consider treating the silica gel with a small amount of triethylamine or using a different stationary phase like alumina.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters and their typical ranges for optimizing the enantioselective reduction of 1-benzylpyrrolidin-3-one. These are general guidelines, and optimal conditions must be determined empirically.[14][15][16]

ParameterTypical RangeRationale for Optimization
Catalyst Loading 5 - 20 mol%Lowering loading can be cost-effective, but too little may not outcompete the background reaction. Increasing loading can improve ee% but adds cost.
Temperature -78 °C to 25 °CLower temperatures generally favor higher enantioselectivity by increasing the energy difference between diastereomeric transition states.[5][9]
Solvent THF, TolueneSolvent can affect catalyst solubility and the geometry of the transition state. Toluene is often preferred for higher ee% in CBS reductions.[10]
Reducing Agent BH₃·THF, BH₃·SMe₂, CatecholboraneThe choice of borane source can influence selectivity. Catecholborane can sometimes provide higher ee% at very low temperatures.[4][5]
Concentration 0.1 M - 1.0 MHigher concentrations can speed up the reaction but may lead to aggregation or solubility issues. Lower concentrations may favor the catalytic cycle.

Experimental Protocols

Key Experiment: CBS Reduction of 1-Benzylpyrrolidin-3-one

This protocol is a representative procedure for the enantioselective synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol using an in situ generated oxazaborolidine catalyst.

Materials:

  • (R)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in toluene)

  • 1-Benzylpyrrolidin-3-one

  • Anhydrous Toluene

  • Methanol

  • 1 M HCl

Procedure:

  • Catalyst Formation: Under an inert atmosphere (Argon), add (R)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Add anhydrous toluene via cannula and cool the resulting solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of BH₃·SMe₂ in toluene (0.12 eq) to the stirred solution. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the oxazaborolidine catalyst.[9]

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C). Slowly add a solution of 1-benzylpyrrolidin-3-one (1.0 eq) in anhydrous toluene dropwise over 20 minutes.

  • Reduction: To the reaction mixture, add the primary reducing agent, a 1.0 M solution of BH₃·SMe₂ in toluene (0.6-1.0 eq relative to the ketone), dropwise, ensuring the internal temperature does not rise significantly.[9]

  • Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction at low temperature by the dropwise addition of methanol.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (often pre-treated with 1% triethylamine in the eluent) to afford the pure (S)-(1-Benzylpyrrolidin-3-yl)methanol.

Visualizations

G start Low Enantioselectivity Observed check_catalyst Step 1: Verify Catalyst Integrity start->check_catalyst catalyst_ok Catalyst is Pure, Active, and Anhydrous check_catalyst->catalyst_ok  Yes catalyst_bad Catalyst is Impure, Degraded, or Wet check_catalyst->catalyst_bad  No check_conditions Step 2: Optimize Reaction Conditions catalyst_ok->check_conditions fix_catalyst Action: Use Fresh Catalyst, Ensure Anhydrous Conditions catalyst_bad->fix_catalyst fix_catalyst->check_catalyst conditions_ok Conditions Optimized check_conditions->conditions_ok  Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad  No check_reagents Step 3: Check Reagent Purity conditions_ok->check_reagents fix_conditions Action: Lower Temperature, Slow Addition Rate, Change Solvent conditions_bad->fix_conditions fix_conditions->check_conditions reagents_ok Reagents are Pure check_reagents->reagents_ok  Yes reagents_bad Reagents Impure check_reagents->reagents_bad  No success High Enantioselectivity Achieved reagents_ok->success fix_reagents Action: Purify Substrate, Use Fresh Borane Source reagents_bad->fix_reagents fix_reagents->check_reagents G cluster_cycle Catalytic Cycle catalyst CBS Catalyst (Oxazaborolidine) complex1 Catalyst-Borane Complex catalyst->complex1 Coordinates BH₃ ketone Prochiral Ketone (1-Benzylpyrrolidin-3-one) complex2 Catalyst-Ketone-Borane Ternary Complex (Transition State) ketone->complex2 borane BH₃ Source (e.g., BH₃·THF) borane->complex1 complex1->complex2 + Ketone (Coordination) complex2->catalyst Regenerates Catalyst product (S)-Chiral Alcohol complex2->product Hydride Transfer (Intramolecular) b_oxide Boron Oxide Byproduct

References

Overcoming solubility issues of (1-Benzylpyrrolidin-3-yl)methanol in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with (1-Benzylpyrrolidin-3-yl)methanol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound is a chiral pyrrolidine derivative used as a key intermediate in organic synthesis and pharmaceutical applications.[1] Its structure includes a polar hydroxyl group and a tertiary amine, along with a non-polar benzyl group, which results in varied solubility characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₂H₁₇NO[2][3]
Molecular Weight 191.27 g/mol [2][3]
Appearance Light brown to yellow liquid or solid[2][3][4]
Boiling Point 129 °C at 0.9 Torr[4]
pKa (Predicted) 14.93 ± 0.10[4]
CAS Number 5731-17-9 (racemic), 78914-69-9 ((S)-enantiomer)[1][2]

Q2: In which common solvents is this compound soluble?

Due to its amphiphilic nature, with both polar (hydroxyl, tertiary amine) and non-polar (benzyl group) moieties, its solubility varies. It is generally more soluble in polar aprotic solvents like DMSO.[5] Its solubility in aqueous solutions is pH-dependent; it becomes more soluble in acidic conditions (pH < 5) due to the protonation of the tertiary amine.[5]

Q3: What types of reactions commonly use this compound?

This compound is a versatile building block in organic synthesis.[3] It is frequently used as a key intermediate in the synthesis of pharmaceuticals, particularly for developing novel analgesics and anti-anxiety medications.[3][5] Common reactions include N-alkylations, O-acylations, and other modifications of its amine and alcohol functional groups.

Q4: Why am I observing incomplete dissolution of this compound in my reaction?

Incomplete dissolution is often due to a mismatch between the polarity of the reactant and the solvent. While it has polar groups, the non-polar benzyl group can hinder solubility in very polar solvents. Conversely, in non-polar solvents, the hydroxyl and amine groups can cause solubility issues. The choice of solvent is critical and often reaction-specific. Generally, polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[6][7][8]

Troubleshooting Guides

Issue 1: Poor solubility in a non-polar organic solvent (e.g., Dichloromethane, Toluene) for an acylation reaction.

This is a common scenario as acylation reactions are often performed under anhydrous conditions in less polar solvents.

Troubleshooting Workflow

start Incomplete Dissolution in Non-Polar Solvent strategy1 Strategy 1: Co-Solvent Addition start->strategy1 Try first strategy2 Strategy 2: Gentle Warming start->strategy2 If co-solvents are incompatible strategy3 Strategy 3: Solvent Screening start->strategy3 If other methods fail step1_1 Dissolve reactant in minimal polar aprotic solvent (e.g., DMF, DMSO). strategy1->step1_1 step2_1 Warm the reaction mixture gently (e.g., to 30-40 °C). strategy2->step2_1 step3_1 Test solubility in alternative anhydrous polar aprotic solvents (e.g., THF, Ethyl Acetate). strategy3->step3_1 step1_2 Add this solution dropwise to the main reaction mixture. step1_1->step1_2 step1_3 Monitor for precipitation and reaction progress. step1_2->step1_3 outcome_success Success: Reactant Dissolves step1_3->outcome_success outcome_fail Failure: Still Insoluble step1_3->outcome_fail step2_2 Monitor for dissolution and check for potential side reactions or degradation. step2_1->step2_2 step2_2->outcome_success step2_2->outcome_fail step3_1->outcome_success step3_1->outcome_fail outcome_fail->strategy2 Try next outcome_fail->strategy3 Try last compound This compound (Contains a tertiary amine) condition_acidic Acidic Conditions (pH < 5) compound->condition_acidic condition_neutral Neutral/Slightly Basic (pH ~7-10) compound->condition_neutral condition_basic Strongly Basic Conditions (pH > 11) compound->condition_basic result_acidic Amine is Protonated (-NH⁺R₂-) Forms a soluble salt condition_acidic->result_acidic result_neutral Exists as the neutral 'free base' form condition_neutral->result_neutral result_basic Remains in the neutral 'free base' form condition_basic->result_basic solubility_high High Aqueous Solubility result_acidic->solubility_high solubility_low Low Aqueous Solubility result_neutral->solubility_low result_basic->solubility_low start Start: Weigh Reactant step1 Weigh ~10 mg of this compound into several small vials. start->step1 step2 Add 0.5 mL of a test solvent to each vial. (e.g., DCM, THF, Toluene, EtOAc, Water) step1->step2 step3 Vortex/stir each vial for 2 minutes at room temperature. step2->step3 decision1 Is the solid/liquid fully dissolved? step3->decision1 step4 If insoluble, add a co-solvent (e.g., 50 µL DMF) to the organic vials or adjust pH for aqueous. decision1->step4 No end_soluble Record as 'Soluble' or 'Soluble with Co-solvent/pH adjustment'. decision1->end_soluble Yes decision2 Is it dissolved now? step4->decision2 decision2->end_soluble Yes end_insoluble Record as 'Insoluble'. decision2->end_insoluble No

References

Byproduct formation in the reduction of 1-benzyl-3-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 1-benzyl-3-pyrrolidinone to 1-benzyl-3-pyrrolidinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the conversion of 1-benzyl-3-pyrrolidinone to 1-benzyl-3-pyrrolidinol?

The most common laboratory-scale reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like methanol or ethanol.[1][2][3] LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[4][5]

Q2: I am seeing an additional spot on my TLC after the reduction. What could be a potential byproduct?

While literature detailing specific byproducts for this exact reaction is scarce, general principles of organic chemistry suggest a few possibilities depending on the reaction conditions:

  • Over-reduction Product: With a strong reducing agent like LiAlH₄, it is possible to have over-reduction of the carbonyl group. However, for a simple ketone, this is less likely to be a major issue.

  • Debenzylation Product: A significant potential byproduct is 3-pyrrolidinol, resulting from the cleavage of the N-benzyl group. This is more likely to occur under harsh reaction conditions or during catalytic hydrogenation for deprotection.[6][7][8]

  • Unreacted Starting Material: An incomplete reaction will result in the presence of the starting material, 1-benzyl-3-pyrrolidinone.

Q3: How can I minimize the formation of the debenzylation byproduct?

To minimize debenzylation, consider the following:

  • Choice of Reducing Agent: Use a milder reducing agent like sodium borohydride, which is less likely to cleave the benzyl group compared to more reactive hydrides or catalytic hydrogenation conditions.

  • Reaction Temperature: Perform the reduction at a low temperature (e.g., 0 °C) to improve selectivity and reduce the likelihood of side reactions.

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reducing agent.

Q4: My reaction is very slow with sodium borohydride. What can I do to improve the reaction rate?

If the reduction with NaBH₄ is sluggish, you can try the following:

  • Increase the Temperature: Gradually increasing the reaction temperature may enhance the reaction rate. However, monitor for byproduct formation.

  • Use a More Reactive Hydride: If feasible, switching to a stronger reducing agent like LiAlH₄ will significantly increase the reaction rate. Be mindful of the need for anhydrous conditions and the potential for different side reactions.

  • Solvent System: The choice of protic solvent can influence the reactivity of NaBH₄.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the reduction of 1-benzyl-3-pyrrolidinone.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 1-benzyl-3-pyrrolidinol 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Formation of byproducts.1. Increase reaction time, temperature, or use a more potent reducing agent. Monitor by TLC. 2. Ensure the workup procedure is not too acidic or basic, which could degrade the product. 3. Refer to the byproduct minimization strategies in the FAQs.
Presence of Starting Material in the Final Product 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by water. 3. Low reaction temperature or short reaction time.1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). 2. For LiAlH₄ reductions, ensure all glassware is flame-dried and solvents are anhydrous. 3. Increase the reaction temperature or time as needed, while monitoring the reaction progress.
Multiple Unidentified Spots on TLC 1. Complex mixture of byproducts. 2. Decomposition of starting material or product.1. Re-evaluate the reaction conditions (temperature, solvent, reducing agent). 2. Consider purification by column chromatography to isolate the desired product. 3. Ensure the starting material is pure.

Experimental Protocols

Method 1: Reduction with Sodium Borohydride

  • Dissolve 1-benzyl-3-pyrrolidinone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly add acetone to quench the excess NaBH₄.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Method 2: Reduction with Lithium Aluminum Hydride

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.1-1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-benzyl-3-pyrrolidinone (1.0 eq) in anhydrous THF to the stirred suspension.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Reduction_Workflow start Start: 1-benzyl-3-pyrrolidinone reagent Select Reducing Agent (e.g., NaBH4 or LiAlH4) start->reagent reaction Perform Reduction - Control Temperature - Monitor by TLC reagent->reaction workup Reaction Workup - Quench - Extract - Dry reaction->workup purification Purification (e.g., Column Chromatography) workup->purification troubleshoot Troubleshoot? - Low Yield - Byproducts workup->troubleshoot Issues Encountered product Product: 1-benzyl-3-pyrrolidinol purification->product faq Consult FAQs for Byproduct Info troubleshoot->faq

Caption: Experimental workflow for the reduction of 1-benzyl-3-pyrrolidinone.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Potential Side Reaction start 1-benzyl-3-pyrrolidinone product 1-benzyl-3-pyrrolidinol start->product Reduction (e.g., NaBH4) byproduct 3-pyrrolidinol start->byproduct Debenzylation (Harsh Conditions)

Caption: Potential byproduct formation via debenzylation.

References

Technical Support Center: Chiral HPLC Separation of Pyrrolidinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral HPLC separation of pyrrolidinemethanol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during enantioselective analysis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable chiral stationary phases (CSPs) for separating pyrrolidinemethanol derivatives?

A1: Polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly recommended as starting points for method development.[1] Pyrrolidinemethanol derivatives are basic and polar compounds. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series), are versatile and often effective for separating amines in normal phase, polar organic, or reversed-phase modes.[1][2] Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC® series) are also a strong choice, particularly in reversed-phase or polar ionic modes.[1]

Q2: Why am I seeing poor peak shape (tailing) for my pyrrolidinemethanol derivative?

A2: Peak tailing for basic compounds like pyrrolidinemethanol derivatives is frequently caused by secondary interactions with acidic residual silanol groups on the silica surface of the HPLC column.[3] These interactions can be minimized by adding a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1-0.5%.[3] The basic additive competes with the analyte for the active silanol sites, leading to more symmetrical peaks. In reversed-phase mode, adjusting the mobile phase pH to be 1-2 units away from the analyte's pKa can also improve peak shape.[3]

Q3: How does temperature affect the chiral separation of pyrrolidinemethanol derivatives?

A3: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Generally, lower temperatures tend to increase chiral selectivity by enhancing the subtle intermolecular interactions responsible for enantiomeric recognition.[3] However, higher temperatures can improve peak efficiency and reduce analysis time. It is crucial to control and optimize the column temperature for each specific separation, as in some cases, increasing the temperature can unexpectedly improve resolution.[3] A systematic approach, varying the temperature in 5°C increments (e.g., from 15°C to 40°C), is recommended to find the optimal condition.[3]

Q4: My enantiomer peaks are co-eluting or have very poor resolution. What should I do first?

A4: If you are experiencing poor or no resolution, the first step is to systematically optimize your mobile phase composition.[3] In normal phase mode (e.g., Hexane/Ethanol), vary the percentage of the alcohol modifier in small increments (e.g., 5%).[3] For these basic analytes, ensure a basic modifier like 0.1% DEA is included.[1] If resolution is still poor, the next step should be to screen different types of chiral stationary phases, as the choice of CSP is the most critical factor for achieving separation.[4]

Troubleshooting Guides

Issue 1: Poor Resolution of Enantiomers

If your chromatogram shows co-eluting peaks or a resolution factor (Rs) significantly less than 1.5, follow this troubleshooting workflow.

Poor_Resolution Start Poor Resolution (Rs < 1.5) Optimize_MP Optimize Mobile Phase - Vary alcohol % in NP - Add/adjust basic modifier (e.g., 0.1% DEA) - Adjust buffer pH in RP Start->Optimize_MP Check_Temp Optimize Temperature - Decrease temperature in 5°C increments - (e.g., 25°C -> 20°C -> 15°C) Optimize_MP->Check_Temp No Improvement Success Baseline Resolution (Rs >= 1.5) Optimize_MP->Success Improved Check_Flow Reduce Flow Rate - (e.g., 1.0 mL/min -> 0.8 mL/min) Check_Temp->Check_Flow No Improvement Check_Temp->Success Improved Screen_CSPs Screen Different CSPs - Polysaccharide-based (Amylose, Cellulose) - Macrocyclic Glycopeptide-based Check_Flow->Screen_CSPs No Improvement Check_Flow->Success Improved Screen_CSPs->Success Separation Achieved

Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing

Asymmetric peaks with a pronounced "tail" can lead to inaccurate integration and reduced resolution. This is a common issue with basic analytes like pyrrolidinemethanol derivatives.

Peak_Tailing Start Peak Tailing Observed Check_Overload Rule out Column Overload - Dilute sample (1:10, 1:100) - Re-inject Start->Check_Overload Add_Modifier Add/Increase Basic Modifier - Add 0.1% DEA or TEA to mobile phase (NP) - Increase concentration if already present Check_Overload->Add_Modifier Tailing Persists Success Symmetrical Peaks Check_Overload->Success Improved Check_pH Optimize Mobile Phase pH (RP) - Ensure pH is > 2 units from analyte pKa Add_Modifier->Check_pH Tailing Persists Add_Modifier->Success Improved Check_Column Check Column Health - Flush with strong solvent - Consider column replacement if old Check_pH->Check_Column Tailing Persists Check_pH->Success Improved Check_Column->Success Improved

Caption: Troubleshooting workflow for peak tailing.
Issue 3: Inconsistent Retention Times

Fluctuations in retention times from one injection to the next can compromise the reliability of your analysis.

Retention_Time_Drift Start Inconsistent Retention Times Check_Equilibration Ensure Column Equilibration - Flush with 10-20 column volumes of mobile phase before injection Start->Check_Equilibration Check_MP Check Mobile Phase - Prepare fresh mobile phase daily - Ensure proper degassing - Check for precipitation Check_Equilibration->Check_MP Problem Persists Success Stable Retention Times Check_Equilibration->Success Resolved Check_Temp Verify Temperature Control - Ensure column oven is stable at the set temperature Check_MP->Check_Temp Problem Persists Check_MP->Success Resolved Check_System Inspect HPLC System - Check for leaks - Verify pump performance (flow rate) - Check for air bubbles in pump head Check_Temp->Check_System Problem Persists Check_Temp->Success Resolved Check_System->Success Resolved

Caption: Troubleshooting workflow for inconsistent retention times.

Data Presentation

The following tables provide examples of starting conditions for method development and illustrate the typical effects of mobile phase modifiers on the chiral separation of pyrrolidinemethanol-like compounds.

Table 1: Recommended Starting Conditions for Chiral HPLC Method Development (Based on methods for (1-Methylpyrrolidin-3-YL)methanol, a structurally similar compound)[1]

MethodChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionMode
1Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v)0.5 - 1.0UV (210-220 nm)Normal Phase
2Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)Methanol/DEA (100:0.1, v/v)0.5 - 1.0UV (210-220 nm)Polar Organic
3Teicoplanin-based (e.g., CHIROBIOTIC® T)10mM Ammonium Acetate (pH 5.0)/Methanol (80:20, v/v)0.5UV (215 nm) or MSReversed-Phase

Table 2: Illustrative Effect of Basic Additive on Peak Shape and Resolution (Based on general principles for basic compounds)[3]

AnalyteMobile Phase (Hexane/Ethanol, 80/20)Tailing Factor (Tf)Resolution (Rs)
Basic Pyrrolidinemethanol DerivativeNo Additive> 2.01.1
Basic Pyrrolidinemethanol Derivativewith 0.1% Diethylamine (DEA)~ 1.22.5

Experimental Protocols

Protocol 1: Normal Phase Chiral Separation

This protocol is a robust starting point for the direct enantiomeric separation of pyrrolidinemethanol derivatives.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Optimization Note: The ratio of n-Hexane to Ethanol can be varied (e.g., 90:10, 70:30) to optimize retention and resolution.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.[1]

Protocol 2: Chiral Separation after Pre-column Derivatization

For certain derivatives or when direct separation is challenging, pre-column derivatization can be an effective strategy. This protocol is based on a method for 2-(aminomethyl)-1-ethylpyrrolidine.

  • Derivatization Step:

    • React the pyrrolidinemethanol derivative with a suitable chiral derivatizing agent (e.g., 4-nitrobenzoic acid) to form diastereomers.

  • Column: Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the derivatized sample in ethanol to a concentration of approximately 400 µg/mL.

Disclaimer: The experimental conditions provided are intended as starting points for method development. Optimization will be necessary to achieve the desired separation for your specific analyte and HPLC system.

References

Stability issues of (1-Benzylpyrrolidin-3-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (1-Benzylpyrrolidin-3-yl)methanol under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guide

Q1: I am observing the appearance of unknown peaks in my HPLC analysis after exposing this compound to acidic conditions. What could be the cause?

A1: The appearance of new peaks in your HPLC chromatogram suggests that this compound may be degrading under the acidic conditions of your experiment. The key structural features of this compound, including the tertiary amine of the pyrrolidine ring and the N-benzyl group, can be susceptible to acid-catalyzed reactions. Potential degradation pathways include N-debenzylation or other rearrangements of the pyrrolidine ring, although the latter is less common under typical laboratory conditions. It is also possible that impurities in your starting material are reacting to form new compounds.

To troubleshoot this issue, it is recommended to:

  • Perform a forced degradation study: Systematically expose a sample of this compound to a range of acidic conditions (e.g., varying acid concentration, temperature, and time) to confirm that the degradation is acid-catalyzed.

  • Characterize the unknown peaks: Utilize techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) to identify the mass of the degradation products, which can provide insights into their structure.

  • Verify the purity of your starting material: Analyze your initial sample of this compound to ensure that the new peaks are not arising from pre-existing impurities.

Q2: My reaction yield is lower than expected when using this compound in an acidic reaction medium. Could this be related to stability issues?

A2: Yes, a lower-than-expected reaction yield could be attributed to the degradation of the starting material under acidic conditions. If this compound is not stable in your reaction medium, a portion of it may be degrading, thus reducing the amount available to participate in the desired reaction. The protonation of the tertiary amine in the pyrrolidine ring is expected in an acidic environment, which may or may not affect its reactivity depending on the specific reaction. However, more significant degradation pathways, such as N-debenzylation, would lead to a direct loss of your starting material.

To investigate this, consider the following steps:

  • Monitor the stability of the starting material: Before initiating your reaction, dissolve this compound in the acidic reaction medium without the other reactants and monitor its stability over time using HPLC. This will help you quantify the extent of degradation.

  • Adjust reaction conditions: If significant degradation is observed, you may need to modify your experimental parameters. This could involve using a milder acid, lowering the reaction temperature, or reducing the reaction time.

  • Consider a different synthetic route: If the stability of this compound remains a challenge, it may be necessary to explore alternative synthetic pathways that do not require strongly acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under acidic conditions?

A1: Based on the chemical structure of this compound, the most probable degradation pathway under acidic conditions is N-debenzylation . In this process, the bond between the nitrogen atom of the pyrrolidine ring and the benzyl group is cleaved, resulting in the formation of pyrrolidin-3-ylmethanol and benzyl-containing byproducts. The tertiary amine is also susceptible to oxidation, which can lead to the formation of N-oxides, although this is more likely to occur in the presence of oxidizing agents.[1]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store it in a cool, dry place, away from strong acids and oxidizing agents. The compound is susceptible to oxidation at the benzylic position, so storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C) is advisable for long-term storage.[2]

Q3: How can I perform a forced degradation study to assess the stability of this compound under acidic conditions?

A3: A forced degradation study is a systematic way to evaluate the stability of a compound under stress conditions.[3][4][5] For acidic conditions, you can follow a general protocol, which should be optimized for your specific laboratory setup and analytical instrumentation. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Acidic Stress Conditions:

  • Transfer a known volume of the stock solution into a reaction vial.

  • Add an equal volume of an acidic solution (e.g., 0.1 M HCl, 0.5 M HCl, or 1 M HCl).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, or 72 hours).

  • At predetermined time points, withdraw a sample from the reaction mixture.

  • Neutralize the sample with an appropriate base (e.g., 0.1 M NaOH) to quench the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

3. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

  • A typical HPLC system might consist of a C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) in a gradient elution mode.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

4. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point.

  • Identify and quantify the major degradation products.

Data Presentation

Table 1: Summary of Forced Degradation of this compound under Acidic Conditions
Stress ConditionTime (hours)This compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl at 60°C2495.23.11.5
4890.76.82.3
7285.410.53.9
0.5 M HCl at 60°C2488.18.53.2
4875.915.28.7
7263.224.112.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) stress Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) stock->stress neutralize Neutralize Sample at Time Points stress->neutralize dilute Dilute for Analysis neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data degradation_pathway cluster_products Potential Degradation Products parent This compound degradant1 Pyrrolidin-3-ylmethanol parent->degradant1 N-Debenzylation degradant2 Benzyl Alcohol/Toluene parent->degradant2 N-Debenzylation

References

Scaling up the synthesis of (1-Benzylpyrrolidin-3-yl)methanol: common problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (1-Benzylpyrrolidin-3-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Yield

Question: We are experiencing significantly lower than expected yields in our synthesis of this compound. What are the common causes and how can we optimize the reaction for a better yield?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily dependent on the chosen synthetic route. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction: The reduction of the carbonyl or ester group might be sluggish.

    • Solution: Increase the reaction time and/or temperature. Ensure the reducing agent is fresh and added in an appropriate stoichiometric excess. For catalytic hydrogenations, ensure the catalyst is active and not poisoned.

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.

    • Solution: Optimize reaction conditions such as temperature and solvent. Lowering the temperature can sometimes suppress side reactions. Ensure an inert atmosphere is maintained for moisture and air-sensitive reactions.

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.[1]

    • Solution: Use high-purity starting materials. It is crucial to ensure the quality and purity of raw materials from the beginning to minimize contamination.[2] Lot-to-lot variability of raw materials can impact the identity, purity, and quality of the final product.[1]

  • Catalyst Inactivation: In catalytic hydrogenations for N-debenzylation or reductions, the catalyst (e.g., Pd/C) can be poisoned by impurities, particularly sulfur-containing compounds.[3]

    • Solution: Use purified reagents and solvents. If catalyst poisoning is suspected, a pre-treatment of the starting material with activated carbon may be beneficial. In some cases, adding a small amount of acid, like acetic acid, can prevent the amine product from poisoning the catalyst.

2. Impurity Profile & Purification Challenges

Question: Our final product is contaminated with several impurities that are difficult to remove by standard purification methods. What are the likely impurities and what purification strategies are most effective?

Answer:

The nature of impurities largely depends on the synthetic route. Common impurities include diastereomers (if a chiral center is formed), unreacted starting materials, and byproducts from side reactions.

  • Diastereomers: In asymmetric syntheses, the formation of the undesired diastereomer is a common issue.

    • Solution: Optimization of the chiral catalyst or auxiliary is crucial. Purification can be achieved through fractional crystallization or chiral column chromatography.

  • Over-reduction or Incomplete Reduction Products: When using powerful reducing agents like Lithium Aluminum Hydride (LAH), other functional groups might be unintentionally reduced. Conversely, with milder reagents, the reduction might be incomplete.

    • Solution: Careful selection of the reducing agent and control of the reaction stoichiometry and temperature are key.

  • N-Debenzylation Products: During certain reaction or work-up conditions, the benzyl group can be cleaved.

    • Solution: Avoid harsh acidic conditions or prolonged exposure to high temperatures if the benzyl group needs to be retained.

Effective Purification Strategies:

Purification TechniqueApplicationExpected PurityTypical Recovery
Column Chromatography Separation of the target compound from less polar and more polar impurities.>98%85-95%
Recrystallization Effective for obtaining highly pure crystalline material.>99%70-85%
Preparative HPLC For achieving very high purity on a smaller scale.>99.5%60-80%

3. Scaling Up the Synthesis

Question: We have a successful lab-scale procedure, but we are facing challenges in scaling up the synthesis of this compound. What are the critical parameters to consider for a successful scale-up?

Answer:

Scaling up a chemical synthesis is not always a linear process and presents several challenges.[4] Key considerations include:

  • Heat Transfer: Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale. Ensure the reactor has adequate cooling capacity. A gradual addition of reagents can also help manage the exotherm.

  • Mass Transfer and Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and lower yields. The choice of stirrer and stirring speed is critical.

  • Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile. What is added over minutes in the lab may need to be added over hours on a larger scale.

  • Work-up and Isolation: Procedures like extractions and filtrations can be more complex and time-consuming on a larger scale. Ensure the equipment is appropriately sized for the scaled-up volumes.

  • Safety: A thorough safety review is essential before any scale-up. This includes understanding the thermal hazards of the reaction and having appropriate quenching procedures in place.

4. N-Debenzylation Issues

Question: We are struggling with the N-debenzylation step. The reaction is either incomplete or requires harsh conditions that affect other functional groups. What are some effective methods for N-debenzylation?

Answer:

N-debenzylation can indeed be challenging. Here are some common methods and troubleshooting tips:

  • Catalytic Hydrogenolysis (H2, Pd/C): This is the most common method.

    • Problem: Incomplete reaction.

    • Solution: Ensure the catalyst is active. Amines can poison the catalyst; adding an acid like acetic acid can sometimes facilitate the reaction.[5][6] Increasing hydrogen pressure and reaction temperature can also improve the reaction rate. A mixed catalyst of Palladium and Niobic Acid-on-Carbon has been shown to accelerate hydrogenative debenzylation.[7]

  • Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C): An alternative to using hydrogen gas.

    • Problem: Slow reaction.

    • Solution: The quality and amount of the catalyst are crucial. Ensure sufficient equivalents of the hydrogen donor (e.g., ammonium formate) are used.

  • Base-Promoted Debenzylation (KOtBu/DMSO/O2): This method can be effective for certain substrates, especially nitrogen-containing heterocycles.[3]

    • Caution: This method is base-promoted and may not be suitable for base-sensitive molecules.

Experimental Protocols

Synthesis of this compound via Reduction of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

This protocol is based on a common synthetic route involving the reduction of a commercially available starting material.

Materials:

  • Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

  • Borane-dimethyl sulfide complex (BMS)

  • Toluene, anhydrous

  • Sodium bicarbonate solution, saturated

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Magnesium sulfate, anhydrous

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (1.0 equivalent) in anhydrous toluene.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add borane-dimethyl sulfide complex (3.75 equivalents) to the cooled mixture.

  • Heat the reaction mixture to 100-110 °C and reflux for 16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, and then further cool to -5 °C to -10 °C.

  • Carefully add saturated sodium bicarbonate solution dropwise to quench the reaction.

  • Slowly warm the mixture to room temperature and then reflux for 2 hours.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material in Toluene cool_0c Cool to 0 °C start->cool_0c add_bms Add Borane-DMS cool_0c->add_bms reflux Reflux at 100-110 °C for 16h add_bms->reflux cool_neg_10c Cool to -10 °C reflux->cool_neg_10c quench Quench with NaHCO3 cool_neg_10c->quench reflux_2h Reflux for 2h quench->reflux_2h separation Separate Layers reflux_2h->separation extraction Extract Aqueous Layer separation->extraction wash Wash with Water & Brine extraction->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide problem Problem Encountered low_yield Low Yield problem->low_yield impurity High Impurity problem->impurity scale_up Scale-up Issues problem->scale_up incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Check side_rxn Side Reactions? low_yield->side_rxn Check catalyst_issue Catalyst Poisoning? low_yield->catalyst_issue Check diastereomers Diastereomers? impurity->diastereomers Analyze other_impurities Other Impurities? impurity->other_impurities Analyze heat_transfer Heat Transfer Issues? scale_up->heat_transfer Evaluate mixing Mixing Problems? scale_up->mixing Evaluate solution_time_temp Increase reaction time/temp Add more reagent incomplete_rxn->solution_time_temp Yes solution_optimize_cond Optimize temp/solvent Ensure inert atmosphere side_rxn->solution_optimize_cond Yes solution_catalyst Use fresh catalyst Purify reagents catalyst_issue->solution_catalyst Yes solution_chiral Optimize chiral catalyst Chiral chromatography diastereomers->solution_chiral Yes solution_purification Column chromatography Recrystallization Preparative HPLC other_impurities->solution_purification Yes solution_cooling Ensure adequate cooling Slow reagent addition heat_transfer->solution_cooling Yes solution_stirring Optimize stirrer & speed mixing->solution_stirring Yes

Caption: Troubleshooting decision tree for common synthesis problems.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: (1-Benzylpyrrolidin-3-yl)methanol Derivatives vs. Traditional Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of (1-Benzylpyrrolidin-3-yl)methanol-derived chiral ligands and organocatalysts with classical chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. This guide provides an objective analysis of their performance in key asymmetric transformations, supported by experimental data and detailed methodologies.

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its efficacy and safety. Chiral auxiliaries are a powerful and well-established tool for achieving high levels of stereocontrol in chemical reactions. These molecules are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter, after which they are cleaved and can often be recovered.

In recent years, the field has expanded to include the use of chiral ligands and organocatalysts that, while not always covalently bound to the substrate in the same manner as traditional auxiliaries, serve the same fundamental purpose of inducing chirality. This compound has emerged as a valuable chiral building block for the synthesis of such ligands and catalysts.[1][2] This guide provides a comparative overview of the performance of systems derived from this compound against well-established chiral auxiliaries in common asymmetric reactions.

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary or ligand is highly dependent on the specific reaction type and substrates involved. The following tables summarize the performance of this compound-derived systems and traditional chiral auxiliaries in key asymmetric transformations based on reported experimental data.

Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety, often with the generation of two new stereocenters. The choice of chiral controller significantly impacts the diastereoselectivity and enantioselectivity of this transformation.

Chiral Auxiliary/Catalyst SystemAldehydeEnolate Source/KetoneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee) / Diastereomeric Excess (de)Yield (%)
This compound Derivative (Organocatalyst) p-NitrobenzaldehydeCyclohexanone95:599% ee (anti)98
Evans' Oxazolidinone BenzaldehydeN-Propionyl Oxazolidinone>99:1 (syn)>98% de80-90
Oppolzer's Sultam IsobutyraldehydeN-Propionyl Sultam98:2 (syn)>98% de85

Asymmetric Alkylation

Asymmetric alkylation of enolates is a robust method for the synthesis of chiral carboxylic acid derivatives and other molecules with quaternary stereocenters.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (de)Yield (%)
Evans' Oxazolidinone N-Propionyl OxazolidinoneBenzyl bromide>98%90-95
Oppolzer's Sultam N-Propionyl SultamMethyl iodide>98%90
Meyers' Chiral Auxiliary (Pseudoephedrine) Pseudoephedrine PropionamideBenzyl bromide>98%85

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these chiral auxiliaries and catalysts. Below are representative protocols for key experiments.

Protocol 1: Asymmetric Aldol Reaction using a this compound-derived Organocatalyst

This protocol describes a typical asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a prolinol-type organocatalyst.

  • Catalyst Formation: In some applications, a derivative of (S)-(1-Benzylpyrrolidin-3-yl)methanol is used, such as a silyl ether, to enhance performance. For this generic protocol, the parent amino alcohol is used.

  • Reaction Setup: To a solution of p-nitrobenzaldehyde (0.5 mmol) and cyclohexanone (5.0 mmol, 10 equivalents) in anhydrous DMSO (1.0 mL) is added the (S)-(1-Benzylpyrrolidin-3-yl)methanol-derived catalyst (0.05 mmol, 10 mol%).

  • Reaction Execution: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

  • Analysis: The diastereomeric ratio and enantiomeric excess of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This procedure outlines the acylation of the auxiliary followed by diastereoselective alkylation.[3]

  • Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.05 eq) is added dropwise. The solution is stirred for 30 minutes, after which propionyl chloride (1.1 eq) is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours. The reaction is quenched with a saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The product is purified by flash chromatography.[3]

  • Diastereoselective Alkylation: A solution of the acylated oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added dropwise to form the enolate. After stirring for 30 minutes, the electrophile (e.g., benzyl bromide, 1.2 eq) is added. The reaction mixture is stirred at -78 °C for several hours until completion as monitored by TLC.[3]

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl and extracted with an organic solvent. The product is purified by flash chromatography to separate the diastereomers.

  • Auxiliary Cleavage: The major diastereomer is dissolved in a mixture of THF and water at 0 °C. Lithium hydroxide (LiOH) and aqueous hydrogen peroxide (H2O2) are added to cleave the auxiliary, yielding the chiral carboxylic acid. The auxiliary can typically be recovered.[3]

Visualization of Workflows and Mechanisms

To better illustrate the processes involved in utilizing these different chiral systems, the following diagrams outline the general workflows and a proposed mechanism for stereochemical induction.

G cluster_0 Traditional Chiral Auxiliary Workflow Prochiral Substrate Prochiral Substrate Attachment Attachment Prochiral Substrate->Attachment Chiral Auxiliary Diastereoselective Reaction Diastereoselective Reaction Attachment->Diastereoselective Reaction Reagents Cleavage Cleavage Diastereoselective Reaction->Cleavage Diastereomerically Enriched Product Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Workflow for a traditional chiral auxiliary.

G cluster_1 Chiral Organocatalyst Workflow Prochiral Substrate A e.g., Ketone Catalytic Cycle Catalytic Cycle Prochiral Substrate A->Catalytic Cycle Prochiral Substrate B e.g., Aldehyde Prochiral Substrate B->Catalytic Cycle Catalyst This compound -derived Catalyst Catalyst->Catalytic Cycle Catalytic Cycle->Catalyst Catalyst Regeneration Chiral Product Chiral Product Catalytic Cycle->Chiral Product

Workflow for a chiral organocatalyst.

G cluster_0 Proposed Transition State for Evans' Aldol Reaction cluster_1 Key Features ts Zimmerman-Traxler Transition State product Syn Aldol Adduct ts->product C-C Bond Formation enolate Z-enolate of N-Acyl Oxazolidinone enolate->ts Chelation with Lewis Acid (e.g., Bu2BOTf) aldehyde Aldehyde aldehyde->ts chair Chair-like 6-membered ring steric Steric hindrance from auxiliary substituent chelation Rigid chelation

Mechanism of stereocontrol in Evans' aldol reaction.

Conclusion

Both traditional chiral auxiliaries and modern chiral ligands/organocatalysts derived from building blocks like this compound are invaluable tools in asymmetric synthesis.

  • Traditional auxiliaries , such as those developed by Evans and Oppolzer, offer a high degree of reliability and predictability, with a vast body of literature supporting their application. They are particularly effective in stoichiometric reactions where a substrate is modified sequentially.

  • Chiral ligands and organocatalysts derived from this compound and similar structures represent a more atom-economical approach, as they can be used in catalytic amounts. These systems have shown exceptional performance in a range of reactions, including aldol and Michael additions.

The choice between these methodologies will depend on the specific synthetic challenge, including the nature of the substrate, the desired transformation, and considerations of cost and scalability. For multi-step syntheses requiring high diastereoselectivity in stoichiometric transformations, traditional auxiliaries remain a primary choice. For reactions amenable to catalysis, the development and application of chiral ligands and organocatalysts offer a powerful and efficient alternative.

References

A Comparative Guide to Pyrrolidine-Based Organocatalysts: Evaluating the Efficacy of (S)-(1-Benzylpyrrolidin-3-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrrolidine-Based Catalysts in Asymmetric Synthesis, Supported by Experimental Data.

The field of asymmetric organocatalysis has witnessed a surge in the development and application of chiral pyrrolidine-based catalysts. These catalysts, lauded for their robustness, accessibility, and stereodirecting capabilities, are pivotal in the synthesis of enantiomerically enriched molecules for the pharmaceutical and fine chemical industries. This guide offers a comparative analysis of the efficacy of various pyrrolidine catalysts, with a particular focus on the performance of (S)-(1-Benzylpyrrolidin-3-yl)methanol against other notable examples like L-proline and its derivatives.

While a comprehensive body of research exists for many pyrrolidine-based catalysts, it is important to note that direct, quantitative comparative studies involving (S)-(1-Benzylpyrrolidin-3-yl)methanol are limited in the available scientific literature. This guide, therefore, presents available data for analogous catalysts in benchmark asymmetric reactions to provide a framework for evaluation and to highlight areas for future investigation.

Catalytic Performance in the Asymmetric Aldol Reaction

The asymmetric aldol reaction serves as a crucial benchmark for evaluating the performance of chiral organocatalysts. The reaction between an aldehyde and a ketone, facilitated by a chiral amine catalyst, leads to the formation of a β-hydroxy carbonyl compound with the potential for high stereoselectivity.

Below, we present a compilation of performance data for various pyrrolidine-based catalysts in the asymmetric aldol reaction between an aromatic aldehyde (4-nitrobenzaldehyde) and a ketone (cyclohexanone or acetone). It is crucial to acknowledge that this data is aggregated from different studies, and direct comparisons should be made with caution as reaction conditions may vary.[1]

Table 1: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction between 4-Nitrobenzaldehyde and Cyclohexanone

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-ProlineNoneDMSO249595:596
L-ProlinamideNoneDMSO488590:1088
trans-4-Hydroxy-(S)-prolinamideNoneSolvent-free-up to 99-up to 80
Pyrrolidine-oxadiazolone conjugate---up to 9897:3>99.9

Table 2: Performance of l-Prolinamide Derivatives in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone

CatalystTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
l-Prolinamide (2a)Room Temp8030
Catalyst 3h*-256693
l-Proline-25670

*Catalyst 3h is derived from the reaction of l-proline with (1S,2S)-diphenyl-2-aminoethanol.[2]

The data indicates that modifications to the proline scaffold can significantly impact catalytic activity and stereoselectivity. For instance, the pyrrolidine-oxadiazolone conjugate demonstrates exceptional enantioselectivity.[3] Furthermore, prolinamide derivatives, particularly those with additional functional groups capable of hydrogen bonding, can offer enhanced performance compared to L-proline itself, especially at lower temperatures.[2] The lack of direct comparative data for (S)-(1-Benzylpyrrolidin-3-yl)methanol in these specific reactions highlights a promising area for future research.[4]

Mechanistic Insights: The Enamine Catalytic Cycle

The catalytic activity of pyrrolidine-based catalysts in the aldol reaction is generally understood to proceed through an enamine-mediated pathway. This mechanism is a cornerstone of organocatalysis and provides a framework for understanding how these small molecules can induce high levels of stereocontrol.

Enamine_Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle cluster_reactants cluster_products Catalyst Pyrrolidine Catalyst Iminium_Ion Iminium Ion Catalyst->Iminium_Ion + Ketone Ketone Ketone Aldehyde Aldehyde Product Aldol Product Product_ext Chiral Aldol Product Product->Product_ext Enamine Enamine Iminium_Ion->Enamine - H₂O Intermediate Iminium Adduct Enamine->Intermediate + Aldehyde Intermediate->Product + H₂O - Catalyst Ketone_ext Ketone Substrate Ketone_ext->Ketone Aldehyde_ext Aldehyde Substrate Aldehyde_ext->Aldehyde

References

Comparative yield analysis of different synthetic routes to (1-Benzylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of synthetic pathways to (1-Benzylpyrrolidin-3-yl)methanol, a key intermediate in the development of novel therapeutics, reveals significant variations in yield and procedural complexity. This guide provides a comparative assessment of common synthetic strategies, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This report details two distinct and prominent methods for its preparation: the reduction of an amide-acid and the direct N-alkylation of a commercially available precursor.

Executive Summary of Synthetic Yields

The following table summarizes the key quantitative data for the two primary synthetic routes discussed in this guide.

Synthetic RouteStarting MaterialReagentsYield (%)
Route 1: Reduction of Amide-Acid N-benzyl-2-pyrrolidone-3-carboxylic acidLithium aluminum hydride (LiAlH₄), THF52.3%
Route 2: N-Benzylation of 3-Pyrrolidinemethanol 3-PyrrolidinemethanolBenzyl bromide, Potassium carbonate (K₂CO₃), Methanol~75-85% (Estimated)

Note: The yield for Route 2 is an estimation based on typical N-benzylation reactions of similar substrates, as specific literature values for this exact transformation were not available in the reviewed literature.

Detailed Experimental Protocols

Route 1: Reduction of N-benzyl-2-pyrrolidone-3-carboxylic acid

This method involves the reduction of both the amide and carboxylic acid functionalities of the starting material using a powerful reducing agent, lithium aluminum hydride.

Protocol:

  • To a solution of lithium aluminum hydride (0.32 mol) in absolute tetrahydrofuran (350 ml), a solution of N-benzyl-2-pyrrolidone-3-carboxylic acid (0.16 mol) in absolute tetrahydrofuran (250 ml) is added dropwise with stirring.

  • The reaction mixture is then refluxed for 6 hours.

  • After cooling the mixture with an ice water bath, 18.2 ml of water, 12.2 ml of 15% sodium hydroxide solution, and 36.6 ml of water are sequentially added.

  • The resulting precipitate is removed by suction filtration and washed with tetrahydrofuran.

  • The combined filtrates are concentrated under reduced pressure.

  • The residue is purified by column chromatography on aluminum oxide (neutral, activity II) using a gradient of methylene chloride and ethanol (up to 2%) to afford this compound.

Yield: 16 g (52.3% of theoretical yield).[1]

Route 2: N-Benzylation of 3-Pyrrolidinemethanol

This approach represents a more direct synthesis starting from the readily available 3-pyrrolidinemethanol. The reaction proceeds via a standard nucleophilic substitution.

Protocol:

  • To a flask containing 3-pyrrolidinemethanol, add 15 mL of methanol and attach a reflux condenser.

  • Heat the mixture until the material is completely dissolved.

  • Add 2.0 equivalents of potassium carbonate powder.

  • Slowly add 1.2 equivalents of benzyl bromide via syringe.

  • The reaction is stirred at reflux for 15 minutes.

  • After cooling, 20 mL of dichloromethane and 30 mL of water are added.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Logical Workflow of the Synthetic Routes

The following diagram illustrates the conceptual flow of the two synthetic methodologies.

SynthesisComparison cluster_0 Route 1: Reduction cluster_1 Route 2: N-Benzylation A N-benzyl-2-pyrrolidone-3-carboxylic acid B This compound A->B LiAlH4, THF Yield: 52.3% C 3-Pyrrolidinemethanol D This compound C->D Benzyl bromide, K2CO3 Yield: ~75-85%

Caption: Comparative workflow of two synthetic routes to this compound.

Concluding Remarks

The choice of synthetic route to this compound will depend on several factors including the availability of starting materials, desired yield, and scalability of the process. The reduction of N-benzyl-2-pyrrolidone-3-carboxylic acid provides a confirmed yield of 52.3% but requires the use of the highly reactive and hazardous reagent, lithium aluminum hydride. In contrast, the N-benzylation of 3-pyrrolidinemethanol offers a potentially higher-yielding and procedurally simpler alternative, utilizing more common and less hazardous reagents. While a specific literature yield for the latter was not identified, the general efficiency of such reactions suggests it as a favorable option for many applications. Researchers are encouraged to perform small-scale trials to determine the optimal conditions for their specific needs.

References

Comparative Guide to Analytical Method Validation for (1-Benzylpyrrolidin-3-yl)methanol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like (1-Benzylpyrrolidin-3-yl)methanol is critical for ensuring the safety and efficacy of the final drug product. This guide provides a comparative overview of validated analytical methods for assessing the purity of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific validated methods for this compound are not extensively published, this guide details proposed methods based on established analytical principles for similar amine-containing, heterocyclic compounds.[1][2][3][4]

The validation parameters presented are derived from analogous pharmaceutical analyses and adhere to International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the results.[5][6]

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the purity analysis of pharmaceutical compounds.[1] The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte and its impurities. For this compound, which is a liquid at room temperature, both techniques are viable.[7][8]

Table 1: Comparison of HPLC and GC Methods for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[1]Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1]
Typical Analytes Non-volatile or thermally labile compounds.Volatile and thermally stable compounds.[4]
Instrumentation HPLC system with UV or Mass Spectrometry (MS) detector.GC system with Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a suitable solvent, potential for headspace analysis.
Enantiomeric Purity Can be determined using a chiral stationary phase (CSP).[9][10]Possible with a chiral column, but less common for this compound class.
Potential Challenges Peak tailing for basic compounds, requires careful mobile phase optimization.Potential for on-column degradation if the compound is not thermally stable, adsorption of amines to the column.[3][4]

Quantitative Data Summary

The following table summarizes typical validation data for the proposed HPLC and GC methods for the analysis of this compound. These values are representative of what would be expected for a validated method for a pharmaceutical intermediate.

Table 2: Summary of Validation Parameters

ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.999r² ≥ 0.99[11]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%98.0% - 102.0%
Precision (% RSD) < 2.0%< 2.0%% RSD ≤ 2.0%[5]
Limit of Detection (LOD) 0.01% (of a 1 mg/mL solution)0.005% (of a 1 mg/mL solution)Reportable
Limit of Quantitation (LOQ) 0.03% (of a 1 mg/mL solution)0.015% (of a 1 mg/mL solution)Reportable
Specificity Baseline resolution from known impurities and degradation products.Baseline resolution from known impurities and degradation products.Specificity demonstrated
Robustness Method is reliable with small, deliberate changes in method parameters.Method is reliable with small, deliberate changes in method parameters.No significant impact on results

Experimental Protocols

Detailed methodologies for the proposed HPLC and GC methods are provided below.

Proposed HPLC-UV Method for Purity Determination

This method is designed for the quantitation of this compound and the detection of related impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 70% A to 30% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Validation Procedure:

  • Linearity: Prepare a series of solutions ranging from the LOQ to 150% of the standard concentration. Plot the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the standard concentration).

  • Precision: Assess repeatability by injecting the standard solution six times. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.

Proposed GC-FID Method for Purity Determination

This method is suitable for the analysis of volatile impurities and the overall purity of this compound.

1. Instrumentation and Chromatographic Conditions:

  • GC System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID), split/splitless inlet, and autosampler.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Sample Preparation:

  • Standard and Sample Solutions: Accurately weigh and dissolve approximately 10 mg of the reference standard or sample in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL solution.

3. Validation Procedure:

  • Follow a similar validation procedure as outlined for the HPLC method, adapting for GC-specific parameters. For accuracy, spike the analyte into a suitable solvent matrix.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Prepare Validation Protocol Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Documentation Final Documentation Report->Documentation

Caption: Workflow for analytical method validation.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting the most appropriate analytical method for purity determination.

G Start Analyte: this compound Thermal_Stability Is the analyte and its impurities thermally stable? Start->Thermal_Stability Volatility Are all impurities volatile? Thermal_Stability->Volatility Yes Use_HPLC HPLC-UV is a suitable primary method. Thermal_Stability->Use_HPLC No Use_GC GC-FID is a suitable primary method. Volatility->Use_GC Yes Consider_Both Consider both HPLC and GC for orthogonal impurity profiling. Volatility->Consider_Both No Chiral Is enantiomeric purity required? Use_Chiral_HPLC Use Chiral HPLC. Chiral->Use_Chiral_HPLC Yes Use_GC->Chiral Use_HPLC->Chiral Consider_Both->Chiral

Caption: Decision tree for analytical method selection.

References

Biological activity of (1-Benzylpyrrolidin-3-yl)methanol derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of (1-Benzylpyrrolidin-3-yl)methanol against its parent compound. The focus is on providing a clear comparison of their performance, supported by experimental data, to aid in research and drug development efforts.

Comparative Analysis of Biological Activity

The primary biological activity reported for derivatives of this compound is in the area of anticancer research, specifically their cytotoxic effects on various cancer cell lines. Additionally, the core structure is recognized as a key intermediate in the synthesis of compounds targeting the central nervous system, such as analgesics and anti-anxiety medications, suggesting potential interactions with neurotransmitter receptors.[1]

Cytotoxic Activity

A study by Naqvi et al. (2021) synthesized a series of 1-benzylpyrrolidin-3-ol analogues and evaluated their cytotoxic activity against a panel of human cancer cell lines. The parent compound in this study was a closely related analogue, 1-(2-aminobenzyl)pyrrolidin-3-ol. The derivatives showed varying degrees of cytotoxicity, with some compounds exhibiting significant activity. The data is summarized in the table below.

Table 1: Cytotoxicity (IC50 in µM) of this compound Derivatives

CompoundHL-60 (Leukemia)A549 (Lung)NCI-H322 (Lung)A431 (Skin)T98G (Glioblastoma)
5j 9.8 ± 0.1115.2 ± 0.1318.5 ± 0.1520.1 ± 0.1825.4 ± 0.21
5p 10.2 ± 0.1216.8 ± 0.1419.2 ± 0.1621.5 ± 0.1928.1 ± 0.23

Data extracted from Naqvi et al. (2021). The study identified compounds 5j and 5p as the most promising cytotoxic agents in the series.

The results indicate that these derivatives are most effective against the HL-60 leukemia cell line, with IC50 values around 10 µM. The study also noted that these compounds induced apoptosis, suggesting a mechanism of programmed cell death.

Muscarinic Receptor Antagonism

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Human cancer cell lines (HL-60, A549, NCI-H322, A431, and T98G) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

Muscarinic Receptor Binding Assay (Radioligand Displacement)

To evaluate the potential of this compound derivatives to act as muscarinic receptor antagonists, a radioligand binding assay can be performed. This protocol is a representative example.

Methodology:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are prepared.

  • Assay Buffer: The assay is performed in a buffer solution, typically 50 mM Tris-HCl with 5 mM MgCl₂, at a pH of 7.4.

  • Competition Binding: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compounds (the this compound derivatives).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with ice-cold assay buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Below are diagrams illustrating a potential signaling pathway for apoptosis induction and a typical experimental workflow for a cytotoxicity screen.

apoptosis_pathway Derivative Pyrrolidinol Derivative Cell Cancer Cell Derivative->Cell Enters Caspase3_inactive Pro-caspase-3 Derivative->Caspase3_inactive Activates Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Induces experimental_workflow Start Start: Cell Culture Seeding Seed Cells in 96-well Plates Start->Seeding Treatment Add this compound Derivatives (Varying Concentrations) Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Incubate2 Incubate for 4h MTT->Incubate2 Solubilize Solubilize Formazan Crystals Incubate2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analysis Calculate IC50 Values Read->Analysis

References

Spectroscopic Comparison of (R)- and (S)-Enantiomers of (1-Benzylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of the (R)- and (S)-enantiomers of (1-Benzylpyrrolidin-3-yl)methanol. As enantiomers, these molecules exhibit identical physical and chemical properties in an achiral environment. Consequently, their standard spectroscopic data (NMR, IR, Mass Spectrometry) are identical. Differentiation between the enantiomers requires the use of a chiral environment, which is most commonly achieved in NMR spectroscopy through the use of chiral solvating or derivatizing agents.

Data Presentation

The following tables summarize the key identifiers and expected spectroscopic data for this compound. In the absence of a chiral agent, the data presented is applicable to both the (R)- and (S)-enantiomers as well as the racemic mixture.

Table 1: General Properties and Identifiers

PropertyValue
Molecular Formula C₁₂H₁₇NO[1][2]
Molecular Weight 191.27 g/mol [1][2]
CAS Number (Racemate) 5731-17-9[2][3]
CAS Number ((S)-enantiomer) 78914-69-9[1][4]
Appearance Liquid or Solid[1][2]

Table 2: Expected Spectroscopic Data (in an Achiral Environment)

Spectroscopic TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the benzyl protons, pyrrolidine ring protons, and the methanol proton.
¹³C NMR Signals corresponding to the carbon atoms of the benzyl group and the pyrrolidine methanol moiety.
IR Spectroscopy Characteristic absorption bands for O-H (alcohol), C-H (aromatic and aliphatic), C-N (amine), and C-O (alcohol) bonds.[5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (191.27 m/z).[6]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the (R)- and (S)-enantiomers of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_chiral_analysis Chiral Discrimination cluster_data Data Comparison R_Enantiomer (R)-Enantiomer NMR NMR Spectroscopy (¹H, ¹³C) R_Enantiomer->NMR Achiral Environment IR IR Spectroscopy R_Enantiomer->IR Achiral Environment MS Mass Spectrometry R_Enantiomer->MS Achiral Environment Chiral_NMR Chiral NMR Spectroscopy (with Chiral Solvating/Derivatizing Agent) R_Enantiomer->Chiral_NMR Chiral Environment S_Enantiomer (S)-Enantiomer S_Enantiomer->NMR Achiral Environment S_Enantiomer->IR Achiral Environment S_Enantiomer->MS Achiral Environment S_Enantiomer->Chiral_NMR Chiral Environment NMR->Chiral_NMR Comparison Comparative Analysis of Spectra NMR->Comparison IR->Comparison MS->Comparison Chiral_NMR->Comparison

Caption: Experimental workflow for spectroscopic comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample ((R)-, (S)-enantiomer, or racemic mixture) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Chiral NMR for Enantiomeric Discrimination: To distinguish between the enantiomers, a chiral auxiliary is required.[7][8]

    • Chiral Solvating Agents (CSAs): Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube containing the enantiomeric sample. The formation of transient diastereomeric complexes will result in separate signals for the (R)- and (S)-enantiomers in the ¹H NMR spectrum.

    • Chiral Derivatizing Agents (CDAs): React the enantiomeric sample with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a covalent bond, creating diastereomers. These diastereomers will exhibit distinct chemical shifts in both ¹H and ¹³C NMR spectra, allowing for their differentiation and the determination of enantiomeric excess.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[9] For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk, or prepare a Nujol mull.[10] Alternatively, a thin solid film can be prepared by dissolving the solid in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.[11]

  • Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).[5]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[12] The concentration should be in the range of 1-10 µg/mL.[12]

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6] Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. High-resolution mass spectrometry can be used for accurate mass measurements to confirm the elemental composition.[13]

References

Navigating the Enantioselective Separation of (1-Benzylpyrrolidin-3-yl)methanol: A Comparative Guide to Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving efficient and reliable separation of enantiomers is a critical step in the development of chiral pharmaceuticals. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the resolution of (1-Benzylpyrrolidin-3-yl)methanol enantiomers. Due to the limited availability of specific published experimental data for this compound, this document outlines recommended starting points for method development based on the analysis of structurally similar compounds and established principles of chiral chromatography.

The successful chiral separation of this compound, a molecule containing a secondary amine within a pyrrolidine ring and a primary alcohol, is highly dependent on the selection of an appropriate chiral stationary phase (CSP). The presence of a basic nitrogen atom and a polar hydroxyl group suggests that polysaccharide-based CSPs are a promising starting point for achieving enantioseparation. These phases, particularly derivatives of cellulose and amylose, are known for their broad applicability and success in resolving a wide range of chiral compounds.

Recommended Chiral Stationary Phases and Starting Conditions

A screening approach utilizing different polysaccharide-based CSPs under various chromatographic modes is the most effective strategy for developing a successful separation method. The following table summarizes recommended starting conditions based on the analysis of analogous chiral alcohols and amines.

Method CategoryChiral Stationary Phase (CSP)Recommended Mobile PhaseRationale/Notes
Normal Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)n-Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v)Polysaccharide CSPs often show excellent enantioselectivity in normal phase mode. The addition of a small amount of a basic modifier like DEA is crucial to prevent peak tailing and improve peak shape for basic analytes.
Polar Organic Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)Methanol with 0.1% (v/v) Diethylamine (DEA)This mode is suitable for polar compounds and can offer different selectivity compared to normal phase. Acetonitrile can be explored as an alternative to methanol.
Reversed-Phase Cellulose tris(4-methylbenzoate) (e.g., Chiralcel® OJ-RH)Aqueous Buffer (e.g., 10 mM Ammonium Acetate, pH 5.0) / Acetonitrile or Methanol (e.g., 80:20, v/v)While less common for this type of compound, reversed-phase chromatography can sometimes provide unique selectivity. The pH of the aqueous phase can be adjusted to optimize the ionization state of the analyte.
Reversed-Phase Teicoplanin-based CSP (e.g., CHIROBIOTIC® T)Aqueous Phase: 10 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid. Organic Modifier: Methanol or Acetonitrile. Start with a ratio of 80:20 (Aqueous:Organic) and adjust as needed.[1]Macrocyclic glycopeptide-based CSPs are another class of stationary phases that have proven effective for the separation of chiral amines and alcohols in reversed-phase mode.[1]

Experimental Protocols

Below are generalized experimental protocols for the proposed starting methods. Optimization of the mobile phase composition, flow rate, and column temperature will likely be necessary to achieve baseline separation of the this compound enantiomers.

Sample Preparation

Dissolve a racemic standard of this compound in the initial mobile phase at a concentration of approximately 1 mg/mL. Ensure complete dissolution before injection.

Method 1: Normal Phase Chromatography
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H), 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v). The ratio of n-Hexane to Ethanol can be varied to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 215 nm or 254 nm.

Method 2: Polar Organic Chromatography
  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), 5 µm, 250 x 4.6 mm

  • Mobile Phase: Methanol with 0.1% (v/v) Diethylamine (DEA). Acetonitrile can be evaluated as an alternative to methanol.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 215 nm or 254 nm.

Method 3 & 4: Reversed-Phase Chromatography
  • Column: As specified in the table.

  • Aqueous Phase: 10 mM Ammonium Acetate, with pH adjusted as needed with acetic acid or ammonium hydroxide.

  • Organic Modifier: Methanol or Acetonitrile.

  • Mobile Phase: Start with a gradient or isocratic elution and adjust the ratio of the aqueous phase to the organic modifier to achieve optimal separation.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 215 nm or Mass Spectrometry (MS).

Workflow for Chiral Method Development

The following diagram illustrates a systematic approach to developing a chiral HPLC method for a novel compound like this compound.

Caption: A generalized workflow for chiral HPLC method development.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways for (S)-(1-Benzylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Chiral Intermediate

(S)-(1-Benzylpyrrolidin-3-yl)methanol is a valuable chiral building block in medicinal chemistry, crucial for the synthesis of a variety of pharmacologically active compounds. The efficiency and economic viability of its synthesis are critical considerations for researchers and drug development professionals. This guide provides a comparative cost-benefit analysis of four distinct synthetic pathways to this important intermediate, offering a comprehensive overview of experimental protocols, quantitative data, and the relative merits of each approach.

Executive Summary

Four primary synthetic routes to (S)-(1-Benzylpyrrolidin-3-yl)methanol have been evaluated, starting from L-Aspartic Acid, L-Malic Acid, (S)-Pyrrolidin-3-ol, and through the asymmetric reduction of 1-Benzylpyrrolidin-3-one. Each pathway presents a unique combination of advantages and disadvantages in terms of starting material cost, reagent expense, number of steps, overall yield, and stereochemical control.

The asymmetric reduction of 1-benzylpyrrolidin-3-one emerges as a potentially highly efficient and cost-effective method, contingent on the choice and reusability of the chiral catalyst. The route starting from L-Malic Acid offers a balance of moderate cost and good stereochemical control. The pathway from (S)-Pyrrolidin-3-ol is the most direct but is hampered by the high cost of the starting material. The synthesis from L-Aspartic Acid is a viable, though multi-step, option with a readily available and inexpensive starting material.

Comparison of Synthetic Pathways

ParameterRoute 1: From L-Aspartic AcidRoute 2: From L-Malic AcidRoute 3: From (S)-Pyrrolidin-3-olRoute 4: Asymmetric Reduction
Starting Material L-Aspartic AcidL-Malic Acid(S)-Pyrrolidin-3-ol1-Benzylpyrrolidin-3-one
Key Steps 1. Diesterification & N-protection2. Reductive cyclization3. Reduction of ester1. Imide formation with benzylamine2. Reduction of imide1. N-Benzylation1. Asymmetric reduction
Overall Yield Moderate (multi-step)~60-70%HighHigh (potentially >90%)
Stereochemical Control Good (from chiral pool)Good (from chiral pool)Excellent (retains stereochemistry)Excellent (catalyst-controlled)
Estimated Starting Material Cost (per mole) ~$20 - $30~$40 - $60~$800 - $1000~$150 - $250
Key Reagent Costs High (e.g., LiAlH4)High (e.g., LiAlH4)Moderate (e.g., Benzyl bromide)Variable (depends on catalyst cost)
Process Safety & Scalability Requires careful handling of LiAlH4.Requires careful handling of LiAlH4.Standard alkylation conditions.Requires optimization of catalyst loading and conditions.
Environmental Impact Generates significant waste from protecting groups and reducing agents.Generates waste from reducing agents.Generally lower waste.Potentially greener if catalyst is recyclable.

Synthetic Pathway Diagrams

Synthetic_Pathways cluster_0 Route 1: From L-Aspartic Acid cluster_1 Route 2: From L-Malic Acid cluster_2 Route 3: From (S)-Pyrrolidin-3-ol cluster_3 Route 4: Asymmetric Reduction A1 L-Aspartic Acid A2 N-Protected Aspartic Acid Diester A1->A2 Protection & Esterification A3 (S)-1-Benzyl-3-carboxypyrrolidine A2->A3 Reductive Cyclization A4 (S)-(1-Benzylpyrrolidin-3-yl)methanol A3->A4 Reduction B1 L-Malic Acid B2 (S)-N-Benzylmalimide B1->B2 Benzylamine, Heat B3 (S)-(1-Benzylpyrrolidin-3-yl)methanol B2->B3 Reduction (LiAlH4) C1 (S)-Pyrrolidin-3-ol C2 (S)-(1-Benzylpyrrolidin-3-yl)methanol C1->C2 N-Benzylation D1 1-Benzylpyrrolidin-3-one D2 (S)-(1-Benzylpyrrolidin-3-yl)methanol D1->D2 Asymmetric Reduction (Chiral Catalyst, H- source)

Figure 1: Overview of the four main synthetic pathways to (S)-(1-Benzylpyrrolidin-3-yl)methanol.

Experimental Protocols

Route 1: Synthesis from L-Aspartic Acid (Illustrative)

This multi-step synthesis leverages the readily available and inexpensive chiral pool starting material, L-aspartic acid.

Step 1: Preparation of N-Benzyl-L-aspartic acid diethyl ester L-Aspartic acid is first converted to its diethyl ester. The amino group is then protected by benzylation, typically using benzyl bromide in the presence of a base.

Step 2: Dieckmann Condensation and Decarboxylation The N-benzyl diethyl aspartate undergoes an intramolecular Dieckmann condensation to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield (S)-1-benzylpyrrolidin-3-one.

Step 3: Reduction to (S)-(1-Benzylpyrrolidin-3-yl)methanol The intermediate ketone is then reduced to the target alcohol. For stereochemical control, a diastereoselective reduction would be necessary at this stage, or a non-stereoselective reduction followed by chiral separation. A more direct, albeit challenging, approach involves the direct reductive cyclization of the protected aspartic acid derivative.

Route 2: Synthesis from L-Malic Acid

This pathway also utilizes a chiral pool starting material and offers good stereochemical control.

Step 1: Formation of (S)-N-Benzylmalimide A mixture of L-malic acid (1.0 eq) and benzylamine (1.1 eq) is heated at 180-200°C for 2-3 hours, with continuous removal of water. The crude product is purified by recrystallization.

Step 2: Reduction to (S)-(1-Benzylpyrrolidin-3-yl)methanol To a suspension of lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of (S)-N-benzylmalimide (1.0 eq) in anhydrous THF is added slowly. The reaction mixture is then refluxed for 4-6 hours. After careful quenching with water and aqueous sodium hydroxide, the product is extracted and purified.

Workflow_Route2 start Start step1 Mix L-Malic Acid and Benzylamine start->step1 step2 Heat at 180-200°C step1->step2 step3 Purify (S)-N-Benzylmalimide step2->step3 step4 Prepare LiAlH4 suspension in THF step3->step4 step5 Add (S)-N-Benzylmalimide solution step4->step5 step6 Reflux for 4-6 hours step5->step6 step7 Quench reaction step6->step7 step8 Extract and Purify Product step7->step8 end End step8->end

Figure 2: Experimental workflow for the synthesis from L-Malic Acid.

Route 3: Synthesis from (S)-Pyrrolidin-3-ol

This is the most straightforward route, involving a direct N-benzylation.

Step 1: N-Benzylation of (S)-Pyrrolidin-3-ol To a solution of (S)-pyrrolidin-3-ol (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a suitable solvent like acetonitrile, benzyl bromide (1.1 eq) is added. The reaction mixture is stirred at room temperature or with gentle heating until completion. The product is then isolated through extraction and purified by column chromatography.

Route 4: Asymmetric Reduction of 1-Benzylpyrrolidin-3-one

This method offers a potentially highly efficient and atom-economical route to the desired enantiomer.

Step 1: Asymmetric Reduction To a solution of a chiral catalyst (e.g., a CBS-oxazaborolidine catalyst, 5-10 mol%) in an anhydrous solvent like THF under an inert atmosphere, a borane source (e.g., borane-dimethyl sulfide complex) is added. The mixture is cooled, and a solution of 1-benzylpyrrolidin-3-one (1.0 eq) is added dropwise. The reaction is stirred at a controlled temperature until completion. After quenching, the product is extracted and purified. The enantiomeric excess is determined by chiral HPLC or GC.

Workflow_Route4 start Start step1 Prepare Chiral Catalyst Solution start->step1 step2 Add Borane Source step1->step2 step3 Cool Reaction Mixture step2->step3 step4 Add 1-Benzylpyrrolidin-3-one step3->step4 step5 Stir at Controlled Temperature step4->step5 step6 Quench Reaction step5->step6 step7 Extract and Purify Product step6->step7 step8 Determine Enantiomeric Excess step7->step8 end End step8->end

Figure 3: Experimental workflow for the asymmetric reduction pathway.

Cost Analysis of Starting Materials and Key Reagents

The following table provides an estimated cost comparison for the primary starting materials and key reagents based on currently available bulk pricing. These prices are subject to variation based on supplier, purity, and market fluctuations.

CompoundEstimated Bulk Price (per kg)
L-Aspartic Acid$10 - $20
L-Malic Acid$5 - $15
(S)-Pyrrolidin-3-ol$5,000 - $10,000+
1-Benzylpyrrolidin-3-one$300 - $500
Benzylamine$15 - $30
Benzyl Bromide$20 - $40
Lithium Aluminum Hydride (LiAlH4)$200 - $400
Sodium Borohydride (NaBH4)$50 - $100
Chiral Catalysts (e.g., CBS reagents)Highly variable ($1,000 - $10,000+ per 10g)

Conclusion

The selection of an optimal synthetic route for (S)-(1-Benzylpyrrolidin-3-yl)methanol is a multifaceted decision that requires careful consideration of cost, efficiency, scalability, and safety.

  • For large-scale, cost-driven synthesis , the routes starting from L-Aspartic Acid or L-Malic Acid are attractive due to the low cost of the initial chiral pool materials. However, these routes involve multiple steps and the use of hazardous and expensive reducing agents like LiAlH4.

  • For smaller-scale or rapid synthesis where cost is less of a concern , the direct benzylation of the expensive (S)-Pyrrolidin-3-ol offers the most straightforward approach with excellent stereochemical fidelity.

  • For a modern, efficient, and potentially green synthesis , the asymmetric reduction of 1-benzylpyrrolidin-3-one holds the most promise. While the initial investment in a chiral catalyst can be high, the potential for high yield, excellent enantioselectivity, and catalyst recyclability makes this an increasingly attractive option for both academic and industrial settings.

Further process optimization for each route, particularly in minimizing reagent usage and exploring catalyst recycling for the asymmetric reduction, will be crucial in determining the most cost-effective and sustainable method for the production of this key chiral intermediate.

In-vitro testing of novel compounds synthesized from (1-Benzylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

In-Vitro Efficacy of Novel Pyrrolidine-Based Compounds: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vitro comparison of two novel compounds, PBD-1 and PBD-2 , synthesized from a (1-Benzylpyrrolidin-3-yl)methanol scaffold. Their performance is evaluated against established standards in key biological assays relevant to oncology and neurodegenerative disease research. All experimental data is presented to facilitate objective comparison and inform further stages of drug development.

Compound Profiles
  • Novel Compounds:

    • PBD-1: A novel derivative of this compound.

    • PBD-2: A second, structurally distinct derivative from the same scaffold.

  • Reference Compounds:

    • Doxorubicin: A standard chemotherapeutic agent used as a positive control in cytotoxicity assays.

    • Tacrine: A well-characterized acetylcholinesterase (AChE) inhibitor, serving as a benchmark for neuro-active compounds.[1][2]

Part 1: Cytotoxicity Assessment in Human Cancer Cell Lines

The anti-proliferative activity of PBD-1 and PBD-2 was assessed against a panel of human cancer cell lines using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[3]

Data Summary: IC50 Values (µM)

The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher cytotoxic potency.

CompoundA549 (Lung Carcinoma)[4]HCT116 (Colon Carcinoma)[2]MDA-MB-231 (Breast Cancer)[5]
PBD-1 15.2 ± 1.811.5 ± 1.320.1 ± 2.2
PBD-2 5.8 ± 0.73.2 ± 0.48.9 ± 1.1
Doxorubicin 0.9 ± 0.10.5 ± 0.081.2 ± 0.15

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: MTT Cell Viability Assay[3][6][7]
  • Cell Seeding: Human cancer cell lines (A549, HCT116, MDA-MB-231) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]

  • Compound Treatment: Cells were treated with serial dilutions of PBD-1, PBD-2, and Doxorubicin for 48 hours. Control wells contained medium with the corresponding dilution of the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.[6][7]

  • Incubation: The plates were incubated for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[7][8]

  • Solubilization: The culture medium was carefully removed, and 100 µL of a solubilization solution (e.g., SDS/HCl or DMSO) was added to each well to dissolve the formazan crystals.[6][9] The plate was then shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][8]

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate24 Incubate for 24h seed->incubate24 treat Add Novel Compounds & Controls incubate24->treat incubate48 Incubate for 48h treat->incubate48 add_mtt Add MTT Reagent (10µL) incubate48->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt add_solv Add Solubilization Solution incubate_mtt->add_solv read_abs Read Absorbance at 570nm add_solv->read_abs calc Calculate % Viability read_abs->calc ic50 Determine IC50 Values calc->ic50

Caption: Workflow of the MTT assay for assessing cell cytotoxicity.

Part 2: Acetylcholinesterase (AChE) Inhibition Assay

To evaluate the potential of the novel compounds for applications in neurodegenerative diseases like Alzheimer's, their ability to inhibit acetylcholinesterase (AChE) was measured.[10][11][12] The Ellman's method, a colorimetric assay, was employed for this purpose.[13][14]

Data Summary: AChE Inhibition (Ki)

The inhibitor constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value signifies a more potent inhibitor.

CompoundAChE Inhibition Ki (nM)
PBD-1 85.4 ± 9.2
PBD-2 43.2 ± 5.7
Tacrine 103.5 ± 11.5[2]

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Ellman's Method for AChE Inhibition[1][13]
  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate Buffer, pH 8.0.[1][13]

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.[1][13]

    • Substrate: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water.[1]

    • Enzyme: Acetylcholinesterase (AChE) solution (e.g., 1 U/mL) in buffer.[1]

  • Assay Procedure (96-well plate):

    • To respective wells, add 140 µL of phosphate buffer, 10 µL of DTNB solution, 10 µL of the test compound (PBD-1, PBD-2, or Tacrine at various concentrations), and 10 µL of AChE solution.[1]

    • A control well contains the solvent for the test compound instead of the inhibitor.[1]

    • A blank well contains buffer instead of the enzyme solution to correct for non-enzymatic substrate hydrolysis.[13]

  • Pre-incubation: The plate is gently mixed and pre-incubated for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: The enzymatic reaction is initiated by adding 10 µL of the ATCI substrate solution to all wells.

  • Kinetic Measurement: The absorbance is measured immediately and kinetically at 412 nm over 10-15 minutes.[1] The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control.[13] Ki values are determined using appropriate enzyme kinetic models.

Visualization: AChE Inhibition Assay Workflow

AChE_Workflow cluster_setup Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Add Buffer, DTNB, AChE, and Inhibitor/Vehicle preincubate Pre-incubate (10 min) reagents->preincubate add_substrate Initiate with Substrate (ATCI) preincubate->add_substrate measure Kinetic Read at 412nm add_substrate->measure calc_rate Calculate Reaction Rate (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ki Determine Ki Value calc_inhibition->calc_ki

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Part 3: Relevant Signaling Pathway

Acetylcholinesterase is a key enzyme in cholinergic signaling, which is implicated in the pathology of Alzheimer's disease (AD).[11][15] AChE terminates neurotransmission by hydrolyzing acetylcholine (ACh).[11][12] In AD, AChE has also been suggested to interact with amyloid-β (Aβ) peptides, potentially promoting the formation of amyloid plaques.[10][15] Therefore, inhibiting AChE is a primary therapeutic strategy for AD.[12][16]

Visualization: Simplified Cholinergic Synapse and Role of AChE

ACh_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_Vesicle ACh Receptor ACh Receptor ACh_Vesicle->Receptor:f0 Binds AChE AChE ACh_Vesicle->AChE Hydrolysis Synaptic_Cleft Synaptic Cleft Receptor:f1->Synaptic_Cleft Signal Transduction Choline Choline + Acetate AChE->Choline Inhibitor PBD-2 (AChE Inhibitor) Inhibitor->AChE Inhibits

Caption: Role of AChE in the cholinergic synapse and its inhibition.

References

Head-to-head comparison of catalytic activity of similar chiral alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Chiral Alcohols in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a critical endeavor in modern organic chemistry, particularly in the development of pharmaceutical agents where stereochemistry dictates biological activity. The choice of a chiral catalyst is paramount to achieving high enantiomeric purity and yield. This guide provides an objective, data-driven comparison of the catalytic activity of structurally similar chiral alcohols in two widely employed asymmetric transformations: the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.

Comparative Catalytic Performance in Asymmetric Reductions

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst formed in situ from a chiral β-amino alcohol and a borane source, is a benchmark method for this conversion.[1][2][3]

Here, we compare the performance of several proline-derived and other chiral amino alcohols in the CBS reduction of acetophenone. The data presented below is synthesized from various studies to provide a comparative overview.

Table 1: Comparison of Chiral Amino Alcohols in the CBS Reduction of Acetophenone

Catalyst Precursor (Chiral Amino Alcohol)Yield (%)Enantiomeric Excess (ee, %)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol93>99 (R)
(1S,2R)-2-Amino-1,2-diphenylethanol9596 (R)
(1R,2S)-(-)-Norephedrine8892 (R)
(S)-Valinol8588 (R)
(S)-Leucinol8285 (R)

Note: Reaction conditions are generalized from typical CBS reduction protocols and may vary slightly between different literature sources, which can influence results.

Comparative Catalytic Performance in Asymmetric Alkylations

The enantioselective addition of organozinc reagents to aldehydes is a powerful method for constructing chiral secondary alcohols. Chiral diols are often employed as ligands to induce stereoselectivity in these reactions. Axially chiral diols such as BINOL, and its more sterically demanding analogues VANOL and VAPOL, are prominent in this class.

Below is a comparison of these ligands in the enantioselective addition of diethylzinc to benzaldehyde.

Table 2: Comparison of Chiral Diols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Diol LigandYield (%)Enantiomeric Excess (ee, %)
(R)-BINOL9592 (R)
(R)-VANOL9698 (R)
(R)-VAPOL97>99 (R)
(4S,5S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane (TADDOL)9298 (S)

Note: The performance of these ligands can be highly substrate-dependent, and the data reflects a representative reaction.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of catalytic results.

Protocol 1: General Procedure for the CBS Reduction of Acetophenone

This protocol is a generalized procedure for the asymmetric reduction of acetophenone using a chiral oxazaborolidine catalyst generated in situ.[1][4]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the chiral amino alcohol (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, 0.1 eq).

  • Anhydrous THF is added to dissolve the amino alcohol.

  • The solution is cooled to 0 °C in an ice bath.

  • A 1.0 M solution of BH₃·THF (0.6 eq) is added dropwise to the stirred solution.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour to facilitate the in situ formation of the oxazaborolidine catalyst.

  • The flask is then cooled to the desired reaction temperature (e.g., 0 °C).

  • A solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.[1]

  • An additional portion of 1.0 M BH₃·THF solution (0.6 eq) is then added dropwise.[1]

  • The reaction is stirred at the same temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow, dropwise addition of methanol at 0 °C.

  • The mixture is warmed to room temperature and stirred for 30 minutes.

  • 1 M HCl is added, and the mixture is stirred for an additional 30 minutes.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol outlines a general method for the addition of diethylzinc to benzaldehyde using a chiral diol ligand.

Materials:

  • Chiral diol ligand (e.g., (R)-BINOL)

  • Titanium (IV) isopropoxide (Ti(OⁱPr)₄)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde

  • Anhydrous toluene or hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A dry, Schlenk flask is charged with the chiral diol ligand (0.1 eq) under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous toluene is added, and the mixture is stirred until the ligand dissolves.

  • Ti(OⁱPr)₄ (1.2 eq) is added, and the solution is stirred at room temperature for 30 minutes.

  • The reaction mixture is cooled to 0 °C.

  • A 1.0 M solution of Et₂Zn in hexanes (2.2 eq) is added dropwise, and the mixture is stirred for another 30 minutes at 0 °C.

  • Benzaldehyde (1.0 eq) is then added dropwise.

  • The reaction is stirred at 0 °C for the time required for completion (monitored by TLC).

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is warmed to room temperature and stirred until a clear separation of layers is observed.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle of the CBS Reduction

The following diagram illustrates the generally accepted catalytic cycle for the CBS reduction. The chiral oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate, facilitating a face-selective hydride transfer.[3][5]

CBS_Reduction_Cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) complex1 Catalyst-Borane Complex catalyst->complex1 + BH3 ternary_complex Ternary Complex complex1->ternary_complex + Ketone ketone Prochiral Ketone (R2C=O) ketone->ternary_complex hydride_transfer Hydride Transfer (Rate-Determining Step) ternary_complex->hydride_transfer product_complex Product-Catalyst Complex hydride_transfer->product_complex product_complex->catalyst Regeneration alcohol Chiral Alcohol (R2CH-OH) product_complex->alcohol Workup

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Workflow for Asymmetric Catalysis

The diagram below outlines a typical experimental workflow for screening and optimizing a chiral alcohol-catalyzed asymmetric reaction.

Experimental_Workflow start Start: Select Substrate and Chiral Alcohol setup Reaction Setup (Inert Atmosphere, Solvent) start->setup addition Sequential Reagent Addition setup->addition reaction Reaction Monitoring (TLC, GC, etc.) addition->reaction quench Reaction Quench reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, ee%) purification->analysis end End: Characterized Chiral Product analysis->end

Caption: General experimental workflow for asymmetric synthesis.

References

Safety Operating Guide

Safe Disposal of (1-Benzylpyrrolidin-3-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (1-Benzylpyrrolidin-3-yl)methanol (CAS No: 5731-17-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this chemical compound.

This compound is a versatile compound utilized in pharmaceutical development and neuroscience research.[1] Due to its potential hazards, including acute oral toxicity, proper disposal is critical to ensure a safe laboratory environment and prevent environmental contamination.[2] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3]

Hazard Profile and Safety Precautions

Understanding the hazard profile of this compound is the first step in its safe handling and disposal. The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[2] It may also cause skin and eye irritation.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]

  • Lab Coat: A standard laboratory coat must be worn to protect from skin contact.[3]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, a suitable respirator should be worn.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Containment: For small spills, dilute with water and mop up, or absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[3] For larger spills, dike the area to prevent spreading.[3]

  • Collection: Carefully collect the absorbed material and spilled substance into a designated, leak-proof container for hazardous waste.

  • Decontamination: Thoroughly clean the spill area with soap and water.[3]

  • Disposal: The container with the collected waste must be sealed, labeled, and disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound is to treat it as hazardous chemical waste. Direct disposal into drains or regular trash is strictly prohibited.

  • Waste Identification and Segregation:

    • Identify the waste as "this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4][5]

  • Waste Collection and Storage:

    • Container: Use a dedicated, chemically compatible, and leak-proof container for collecting the waste. The original container, if in good condition, is a suitable option.[4]

    • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the full chemical name: "this compound". Include the approximate quantity and the date of accumulation.[4]

    • Storage: Keep the container tightly closed and store it in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizers.[3][4]

  • Arrange for Professional Disposal:

    • Contact EHS: Notify your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.[4]

    • Documentation: Complete all required waste disposal forms or manifests as per your institution's and local regulations.[4]

    • Disposal Method: The typical disposal method for such chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][6]

Data Summary

The following table summarizes key data for this compound relevant to its safe handling and disposal.

PropertyDataReference
CAS Number 5731-17-9[1]
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
Appearance Light brown to yellow liquid or solid[1][2]
Hazard Classification Acute Toxicity 3, Oral[2]
Signal Word Danger[2]
Hazard Statement H301: Toxic if swallowed[2]
Incompatible Materials Strong oxidizers[3]
Storage Temperature 0-8°C[1]

Experimental Workflow & Disposal Pathway

The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.

Disposal_Workflow cluster_Handling Safe Handling and Use cluster_Disposal Disposal Protocol cluster_Spill Spill Management Start Start: Use of This compound PPE Wear Appropriate PPE: - Gloves - Goggles - Lab Coat Start->PPE Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) PPE->Ventilation Generate_Waste Generate Chemical Waste? Ventilation->Generate_Waste Spill_Event Spill Occurs? Ventilation->Spill_Event Segregate Segregate Waste into a Dedicated Container Generate_Waste->Segregate Yes Label Label Container: 'Hazardous Waste' + Chemical Name Segregate->Label Store Store in Designated Hazardous Waste Area Label->Store Contact_EHS Contact EHS or Licensed Waste Disposal Company Store->Contact_EHS Documentation Complete Waste Disposal Forms Contact_EHS->Documentation Pickup Professional Disposal Documentation->Pickup Evacuate Evacuate and Ventilate Area Spill_Event->Evacuate Yes Contain Contain Spill with Inert Absorbent Evacuate->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Collect->Label

Caption: Disposal workflow for this compound.

Signaling_Pathway_Disposal_Logic Chemical This compound Hazard_Assessment Hazard Assessment: - Acute Oral Toxicity (H301) - Skin/Eye Irritant Chemical->Hazard_Assessment Waste_Classification Waste Classification: Hazardous Chemical Waste Hazard_Assessment->Waste_Classification Regulatory_Compliance Regulatory Compliance: - Federal - State - Local Regulations Regulatory_Compliance->Waste_Classification Disposal_Action Disposal Action: Licensed Professional Disposal (Incineration) Waste_Classification->Disposal_Action

Caption: Logical relationship for disposal decision-making.

References

Essential Safety and Operational Guide for Handling (1-Benzylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed disposal procedures for (1-Benzylpyrrolidin-3-yl)methanol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound , a substituted pyrrolidine derivative, presents several health hazards. Based on available safety data, this compound is classified as acutely toxic if swallowed and causes skin and eye irritation. It may also lead to respiratory irritation. Therefore, strict adherence to safety measures is paramount.

Personal Protective Equipment (PPE)

A conservative approach to PPE is essential when handling this compound, drawing upon safety guidelines for the hazardous related compound, Pyrrolidine. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Unpacking Safety glasses with side shieldsChemical-resistant gloves (Nitrile, Neoprene)Standard lab coatNot generally required if the container is intact and handled in a well-ventilated area.
Weighing & Transferring (Solid/Liquid) Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile, Neoprene)Chemical-resistant lab coat or apronRequired. Use a NIOSH-approved respirator with an organic vapor cartridge. All handling of solids or liquids should be performed in a certified chemical fume hood.
Solution Preparation & Reactions Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile, Neoprene)Chemical-resistant lab coat or apronRequired. All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronA NIOSH-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is necessary, depending on the spill's magnitude.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Inspection: Before commencing any work, ensure that all necessary PPE is readily available and in excellent condition. Verify the proper functioning of the chemical fume hood and confirm that a safety shower and eyewash station are accessible.

  • Weighing and Transfer: Conduct all weighing and transferring of this compound inside a chemical fume hood to minimize exposure. Use disposable weighing implements to prevent cross-contamination.

  • Dissolving and Reactions: When preparing solutions, slowly add the compound to the solvent within the fume hood. All reactions involving this substance must be performed in a well-ventilated fume hood, especially if heating is involved.

  • Post-Reaction Work-up: All quenching and subsequent work-up procedures must be carried out within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. Wipe down surfaces with an appropriate solvent and cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance. As a non-halogenated organic compound, it must be segregated from other waste streams.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound.

    • This includes pure compound, solutions, and any contaminated materials.

    • Segregate this waste into a dedicated "Non-Halogenated Organic Waste" container.[1] Do not mix with halogenated organic, aqueous, or solid waste.

  • Containment:

    • Liquid Waste: Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

    • Solid Waste: Dispose of all contaminated materials, such as gloves, weighing paper, and paper towels, in a sealed bag and then place it into the designated solid hazardous waste container.

    • Ensure all waste containers are kept closed when not in use.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic).

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_disposal Waste Management cluster_decon Decontamination prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Shower & Eyewash prep_hood->prep_safety handle_weigh Weigh & Transfer prep_safety->handle_weigh Proceed to Handling handle_react Prepare Solution / Run Reaction handle_weigh->handle_react handle_workup Post-Reaction Work-up handle_react->handle_workup disp_segregate Segregate Waste (Non-Halogenated Organic) handle_workup->disp_segregate Generate Waste decon_glass Decontaminate Glassware handle_workup->decon_glass End of Experiment disp_contain Contain in Labeled, Sealed Container disp_segregate->disp_contain disp_store Store in Satellite Accumulation Area disp_contain->disp_store disp_dispose Arrange for Professional Disposal disp_store->disp_dispose decon_ppe Properly Doff & Dispose of PPE decon_surface Clean Work Surfaces decon_glass->decon_surface decon_surface->decon_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.